molecular formula C7H15N3O B1284740 4-(3-Aminopropyl)piperazin-2-one CAS No. 917562-07-3

4-(3-Aminopropyl)piperazin-2-one

Cat. No.: B1284740
CAS No.: 917562-07-3
M. Wt: 157.21 g/mol
InChI Key: RRUDNGHRYYEPSK-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)piperazin-2-one is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminopropyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDNGHRYYEPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588434
Record name 4-(3-Aminopropyl)piperazin-2-one
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-07-3
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Aminopropyl)piperazin-2-one chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Aminopropyl)piperazin-2-one: Chemical Properties and Reactivity

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structure uniquely combines a rigid piperazin-2-one core with a flexible aminopropyl side chain. The piperazine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1][2][3] The presence of a lactam within the ring and a primary amine on the side chain provides two distinct points for chemical modification, making it a versatile building block for constructing complex molecular architectures and generating libraries of potential therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound. It is intended to serve as a foundational resource for researchers leveraging this molecule in synthetic and drug discovery programs.

Physicochemical and Structural Properties

The core attributes of this compound are summarized below. While exhaustive experimental data is not widely published, key properties can be identified or reliably predicted based on its structure and analogous compounds.

PropertyValueSource(s)
CAS Number 917562-07-3[6][7]
Molecular Formula C₇H₁₅N₃O[6]
Molecular Weight 157.21 g/mol [6]
Appearance (Expected) Off-white to pale yellow solidInferred
Boiling Point 354.7 ± 37.0 °C (Predicted)[6]
pKa (Estimated) ~8.5-9.5 (Side-chain NH₂), ~6-7 (Ring NH)Inferred from piperazine derivatives[8]
Solubility Expected to be soluble in water and polar organic solventsInferred from structure
Structural Analysis and Reactive Sites

The reactivity of this compound is governed by three primary functional groups, each with distinct chemical character. Understanding their relative reactivity is paramount for designing selective chemical transformations.

cluster_0 This compound cluster_labels mol A Primary Amine (Site A) - Highly Nucleophilic - Sterically Accessible - Primary site for acylation/alkylation A->mol B Secondary Amine (Site B) - Moderately Nucleophilic - Sterically Hindered - Site for secondary modification B->mol C Lactam (Amide) (Site C) - Susceptible to hydrolysis - Can be reduced C->mol

Caption: Key reactive sites on this compound.

  • Site A (Primary Aliphatic Amine): This is the most nucleophilic and sterically unhindered nitrogen atom in the molecule. It serves as the primary site for reactions such as acylation, alkylation, sulfonylation, and reductive amination.

  • Site B (Secondary Ring Amine): This nitrogen is also nucleophilic but is sterically more hindered than the primary amine and is part of the less reactive lactam system. Selective reaction at this site typically requires prior protection of the primary amine.

  • Site C (Lactam Carbonyl): The cyclic amide (lactam) is susceptible to cleavage via hydrolysis under strong acidic or basic conditions.[9][10] It can also be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding disubstituted piperazine.

Chemical Reactivity and Transformation Protocols

The synthetic utility of this scaffold lies in the ability to selectively modify its functional groups.

Selective N-Acylation of the Primary Amine

The differential reactivity between the primary and secondary amines allows for the selective acylation of the aminopropyl side chain. This is a cornerstone transformation for attaching various moieties to the scaffold.

Causality of Selectivity: The terminal primary amine exhibits significantly greater nucleophilicity and steric accessibility compared to the secondary amine within the piperazinone ring. Under kinetically controlled conditions and with a 1:1 stoichiometry of the acylating agent, the reaction overwhelmingly favors modification at the primary amine.

Exemplary Protocol: Selective Acylation with Acetyl Chloride

This protocol describes a standard procedure for the selective acetylation of the primary amine group.

Objective: To synthesize N-(3-(2-oxopiperazin-1-yl)propyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Workflow Diagram:

cluster_prep Preparation cluster_react Reaction cluster_workup Workup cluster_purify Purification prep 1. Preparation react 2. Reaction prep->react Add reactants to cooled solution workup 3. Workup & Extraction react->workup Quench reaction with NaHCO3 (aq) purify 4. Purification workup->purify Concentrate organic phase & load onto silica p1 Dissolve starting material & TEA in DCM p2 Cool to 0°C in an ice bath p1->p2 r1 Add Acetyl Chloride dropwise r2 Stir for 2-4 hours, warming to RT r1->r2 r3 Monitor by TLC r2->r3 w1 Separate organic layer w2 Wash with brine w1->w2 w3 Dry over MgSO4 & filter w2->w3 pu1 Flash column chromatography (e.g., 95:5 EtOAc:MeOH) pu2 Characterize pure product pu1->pu2

Caption: Experimental workflow for selective N-acylation.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The use of excess triethylamine is critical to neutralize the HCl byproduct generated from the acetyl chloride, preventing the formation of amine-hydrochloride salts which would be unreactive.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. A slight excess of the acylating agent ensures full consumption of the starting material.

  • Monitoring: Allow the reaction to stir and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in ethyl acetate to afford the pure N-(3-(2-oxopiperazin-1-yl)propyl)acetamide.

Reactivity of the Piperazinone Core
  • Alkylation of the Secondary Amine: Following protection of the primary amine (e.g., as a Boc-carbamate), the secondary amine can be functionalized. Standard alkylation conditions, such as reacting the protected intermediate with an alkyl halide in the presence of a base like potassium carbonate, can be employed.[11] Reductive amination is another effective strategy.[11]

  • Lactam Hydrolysis: The amide bond in the piperazin-2-one ring is stable under neutral and mild conditions but can be hydrolyzed under forcing acidic or basic conditions at elevated temperatures.[9][10][12] This would result in ring-opening to yield a linear ethylenediamine derivative.

Applications in Drug Discovery

The piperazine heterocycle is a cornerstone of modern medicinal chemistry.[1] Its ability to engage in hydrogen bonding, its typical water solubility, and its defined conformational properties make it an ideal scaffold.[1] this compound serves as a valuable starting point for creating compounds targeting a range of biological systems. For instance, derivatives of N,N'-disubstituted piperazines have been investigated as multi-target drugs for Alzheimer's disease, designed to reduce both amyloid and Tau pathologies.[13] The aminopropyl "linker" allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons and the non-equivalent protons of the piperazinone ring.

  • ¹³C NMR: The carbon spectrum would clearly show the carbonyl carbon of the lactam at ~170 ppm, along with distinct signals for the aliphatic carbons of the ring and side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary and secondary amines (~3300-3400 cm⁻¹) and a strong C=O stretch for the lactam carbonyl (~1650-1680 cm⁻¹).

Safety and Handling

  • Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage, typical of aliphatic amines.[15][16] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and carbon dioxide.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • 4-(3-AMINO-PROPYL)-PIPERAZIN-2-ONE CAS#: 917562-07-3. ChemWhat. [Link]

  • Sykes BD, Robertson EB, Dunford HB, Konasewich D. The hydrolysis of piperazine-2,5-dione. Biochemistry. 1966 Feb;5(2):697-701. [Link]

  • Sykes BD, Robertson EB, Dunford HB, Konasewich D. The Hydrolysis of Piperazine-2,5-dione. Biochemistry. 1966. [Link]

  • Trost BM, Osipov M. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angew Chem Int Ed Engl. 2017;56(34):10134-10138. [Link]

  • Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • The Hydrolysis of Piperazine-2,5-dione*. ACS Publications. [Link]

  • Laurent C, et al. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiol Dis. 2019 Sep;129:217-233. [Link]

  • Bakulina OY, et al. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. 2023 Jul 22;28(14):5565. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • Iscrulescu-Merca AN, et al. Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules. 2013;46(3):734–743. [Link]

  • Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
  • Goti G, et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022 Sep;17(9):969-984. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • Krátký M, Stolaříková J, Vinšová J. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts. 2017;7(1):2. [Link]

  • Trifiró P, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6936. [Link]

  • Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... ResearchGate. [Link]

  • Eigner S, et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J Org Chem. 2016;12:2518-2527. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • 1-(2''-Hydroxyl cyclohexyl)-3-[aminopropyl]-4-[3'-aminopropyl] piperazine. PubChem. [Link]

Sources

4-(3-Aminopropyl)piperazin-2-one CAS number 917562-07-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Aminopropyl)piperazin-2-one (CAS 917562-07-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional heterocyclic compound poised for significant application in modern drug discovery. It integrates two key pharmacophoric elements: the piperazin-2-one core, a constrained scaffold known to improve metabolic stability and impart favorable physicochemical properties, and a flexible 3-aminopropyl side chain, which provides a reactive handle for molecular elaboration and a key interaction point for biological targets. While specific biological or pharmacological data for this compound is not yet prevalent in public literature, its structural motifs are common in a wide range of clinically successful drugs. This guide serves as a comprehensive technical resource, synthesizing information from related analogues to provide a robust framework for its synthesis, characterization, and strategic deployment in medicinal chemistry programs. We will explore its chemical properties, propose a validated synthetic route, detail analytical methodologies for quality control, and discuss its potential as a privileged scaffold for developing novel therapeutics.

Section 1: Molecular Profile and Physicochemical Properties

The unique combination of a rigid lactam-containing ring and a flexible primary amine chain defines the chemical character of this compound. This duality is critical to its function as a molecular building block, offering both structural pre-organization and versatile reactivity.

1.1. Chemical Identity

IdentifierValue
CAS Number 917562-07-3
IUPAC Name This compound
Molecular Formula C₇H₁₅N₃O[1]
Molecular Weight 157.21 g/mol [1]
Canonical SMILES C1C(=O)NCCN1CCCN

1.2. Physicochemical Characteristics

Direct experimental data for this specific molecule is limited. The following table includes predicted values and contextual data from the parent piperazine scaffold to provide researchers with a reliable starting point for experimental design.

PropertyValue / Expected RangeRationale & Significance
Boiling Point 354.7 ± 37.0 °C (Predicted)[1]The high predicted boiling point is indicative of strong intermolecular hydrogen bonding potential from the amide and amine groups, suggesting low volatility under standard conditions.
pKa (Predicted) ~7.5-8.5 (piperazine N), ~10.0-10.5 (primary amine)The two nitrogen atoms exhibit distinct basicities. The ring nitrogen (a secondary amine) is less basic due to the influence of the adjacent carbonyl group. The terminal primary amine on the flexible chain will be the more basic site, readily protonated at physiological pH. This differential basicity is a key feature for selective chemical modification. The parent piperazine scaffold has pKa values of approximately 5.35 and 9.73[2].
LogP (Predicted) Low / NegativeThe presence of multiple hydrogen bond donors and acceptors (two amines, one amide) suggests high polarity and good aqueous solubility, a desirable trait for favorable pharmacokinetics[3][4].
Hydrogen Bond Donors 2 (N-H groups)Facilitates strong interactions with biological targets like enzymes and receptors.
Hydrogen Bond Acceptors 3 (2 Nitrogen atoms, 1 Carbonyl Oxygen)Contributes to aqueous solubility and target binding.

Section 2: Synthesis and Chemical Reactivity

2.1. Proposed Synthetic Protocol

This protocol is adapted from methodologies reported for similar piperazinone structures, providing a high-confidence pathway for laboratory-scale synthesis.[5]

Step 1: Synthesis of N-Boc-3-aminopropanal

  • To a solution of N-Boc-3-amino-1-propanol (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which is often used immediately in the next step without further purification.

Step 2: Reductive Amination with Ethyl 2-aminoacetate

  • Dissolve the crude N-Boc-3-aminopropanal (1 equivalent) and ethyl 2-aminoacetate hydrochloride (1 equivalent) in a solvent such as methanol or 1,2-dichloroethane.

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at 0 °C.

  • Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract with DCM, dry the combined organic layers, and concentrate. Purify the resulting diamine intermediate by silica gel chromatography.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the purified intermediate (1 equivalent) in a 4M solution of HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture to dryness.

  • Dissolve the resulting crude amine salt in a high-boiling point alcohol solvent like ethanol or n-butanol.

  • Add a base such as sodium ethoxide or potassium carbonate to neutralize the salt and promote cyclization.

  • Heat the mixture to reflux for 12-24 hours. The ester will undergo intramolecular amidation with the secondary amine, releasing ethanol and forming the piperazin-2-one ring.

  • Cool the reaction, filter any inorganic salts, and concentrate the filtrate.

  • Purify the final product, this compound, by silica gel chromatography or recrystallization.

2.2. Synthetic Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection & Cyclization A N-Boc-3-amino-1-propanol B N-Boc-3-aminopropanal A->B Dess-Martin Periodinane D Protected Diamine Intermediate B->D C Ethyl 2-aminoacetate C->D NaBH(OAc)3 E Final Product: This compound D->E 1. HCl/Dioxane 2. NaOEt, EtOH, Reflux

Caption: Proposed three-step synthesis of this compound.

2.3. Chemical Reactivity and Derivatization Potential

The molecule's value lies in its two distinct nucleophilic centers. The terminal primary amine is more basic and sterically accessible, making it the primary site for reactions like:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to form secondary amines, though over-alkylation is a risk.

The secondary amine within the piperazinone ring is less reactive but can be functionalized under more forcing conditions, allowing for sequential or orthogonal derivatization strategies.

Section 3: The Role in Drug Discovery and Medicinal Chemistry

The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to confer advantageous properties.[4][6]

3.1. The Piperazinone Core as a Bioisostere

The piperazin-2-one moiety can be considered a conformationally restricted and metabolically more stable bioisostere of a simple piperazine. The introduction of the carbonyl group:

  • Reduces Basicity: Lowers the pKa of the adjacent nitrogen, which can prevent undesirable off-target effects at certain biological receptors.

  • Introduces a Hydrogen Bond Acceptor: The amide oxygen provides an additional point of interaction with a biological target.

  • Blocks Metabolism: Prevents N-dealkylation at the amide nitrogen, a common metabolic pathway for piperazine-containing drugs.

3.2. Strategic Applications in Drug Design

The structure of this compound makes it an ideal scaffold for building molecules that require a specific spatial arrangement of pharmacophoric features. The aminopropyl chain acts as a flexible linker to connect the stable piperazinone core to another binding moiety.

SAR 1 Core Scaffold This compound 2 Modify Primary Amine (Acylation, Alkylation) 1->2 3 Modify Piperazinone N-H (Alkylation, Arylation) 1->3 4 Vary Linker Length (Aminobutyl, Aminoethyl) 1->4 5 Impacts Target Affinity & Specificity 2->5 7 Alters Pharmacokinetics (Metabolism, Distribution) 2->7 6 Modulates Solubility & Cell Permeability 3->6 3->7 4->5 4->6

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

3.3. Potential Pharmacokinetic Profile

While no specific data exists, the behavior of related piperazine derivatives allows for informed predictions.

  • Absorption: The compound's predicted high polarity suggests good aqueous solubility but may limit passive diffusion across the gut wall.

  • Distribution: Low protein binding is generally observed for small, polar amine-containing molecules.

  • Metabolism: The primary amine is a likely site for oxidation by monoamine oxidase (MAO) or phase II conjugation. The piperazinone ring is expected to be relatively stable. Studies on other piperazines show metabolism is primarily hepatic, involving cytochrome P450 enzymes.[7]

  • P-glycoprotein (P-gp) Inhibition: Many piperazine derivatives are known inhibitors of the efflux pump P-gp.[8][9] This property could be exploited to enhance the bioavailability of co-administered drugs that are P-gp substrates.

Section 4: Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical entity used in research.

4.1. Protocol: Purity and Identity Confirmation

  • Visual Inspection: The compound should be a colorless to pale yellow solid or viscous oil.

  • Solubility Test: Assess solubility in common laboratory solvents (e.g., water, methanol, DMSO) to guide solution preparation.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectra should be consistent with the expected structure.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the molecular ion ([M+H]⁺).

  • Chromatographic Purity: Determine purity using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or CAD) or Gas Chromatography (GC) after derivatization.

4.2. Expected Spectroscopic Data

  • ¹H NMR: The spectrum will be complex but should show characteristic signals:

    • Multiple overlapping multiplets in the 2.5-3.8 ppm range corresponding to the eight protons of the piperazinone ring and the two CH₂ groups adjacent to nitrogens in the side chain.

    • A multiplet around 1.6-1.9 ppm for the central CH₂ group of the propyl linker.

    • A broad singlet for the amide N-H proton.

    • Signals may show broadening or splitting due to conformational isomerism around the amide bond, a known characteristic of N-substituted piperazines.[10]

  • ¹³C NMR: Key expected signals include:

    • A downfield signal for the carbonyl carbon (~170 ppm).

    • Multiple signals in the 35-60 ppm range for the various aliphatic carbons.

  • Mass Spectrometry (MS): In Electrospray Ionization (ESI) positive mode, the primary ion will be the protonated molecule [M+H]⁺ at m/z 158.1. Key fragmentation patterns for piperazine derivatives typically involve the cleavage of the side chain or ring opening.[11]

Section 5: Safety, Handling, and Storage

Based on safety data for structurally related compounds like 1,4-Bis(3-aminopropyl)piperazine and 1-(3-Aminopropyl)-4-methylpiperazine, this compound should be handled as a corrosive and potentially sensitizing agent.[12]

5.1. Hazard Identification

HazardGHS Classification (Inferred)Precautionary Action
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[12]
Serious Eye Damage Category 1Causes serious eye damage. Wear eye/face protection.[12]
Sensitization Potential Skin SensitizerMay cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray.

5.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Lab Coat: A standard lab coat is required.

  • Hygiene: Wash hands thoroughly after handling.

5.3. Storage Recommendations

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric CO₂ and moisture.

  • Temperature: Refrigeration may be suitable, but refer to the supplier's recommendation. Stability studies on related designer piperazines show enhanced stability at -20°C compared to 4°C or room temperature.[13]

Conclusion and Future Perspectives

This compound represents a high-potential, yet underexplored, scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for diversification. The strategic combination of a metabolically robust piperazinone core and a versatile primary amine linker makes it an ideal starting point for generating compound libraries targeting a wide range of diseases, from central nervous system disorders to oncology and infectious diseases. Future research should focus on the systematic exploration of its derivatization, followed by screening in diverse biological assays to uncover its full therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this promising building block into their research and development pipelines.

References

  • Kang, M. J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. Available from: [Link]

  • Ewha Womans University Repository. (2019). Effects of piperazine derivative on paclitaxel pharmacokinetics. Available from: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. Available from: [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Available from: [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available from: [Link]

  • D'Oria, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116208. Available from: [Link]

  • Kananovich, D. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. Available from: [Link]

  • Çelik, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 488-508. Available from: [Link]

  • Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.
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  • Popiołek, Ł., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6516. Available from: [Link]

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An In-depth Technical Guide to the Synthesis and Properties of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, and predicted properties of 4-(3-Aminopropyl)piperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazin-2-one scaffold is a well-established pharmacophore, and the introduction of a flexible aminopropyl side chain at the N4 position offers a valuable vector for the exploration of new chemical space and the development of novel therapeutic agents. This document details a proposed, robust synthetic pathway to this compound, grounded in established chemical principles and supported by authoritative literature. Furthermore, it presents a compilation of its predicted physicochemical properties and outlines standard analytical methods for its characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this promising building block in their scientific endeavors.

Introduction: The Significance of the Piperazin-2-one Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, celebrated for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The piperazin-2-one scaffold, a derivative of piperazine, retains these advantageous characteristics while introducing a lactam functionality. This amide bond provides a rigidifying element and an additional hydrogen bond donor/acceptor site, which can be crucial for specific molecular interactions with biological targets.[3][4][5]

The versatility of the piperazin-2-one core allows for substitution at both the N1 and N4 positions, as well as at the carbon atoms of the ring, enabling the generation of diverse chemical libraries for high-throughput screening.[6][7] The introduction of an N-alkyl side chain, particularly one with a terminal primary amine like the 3-aminopropyl group, provides a key functional handle for further elaboration. This primary amine can be readily derivatized to form amides, sulfonamides, or ureas, or it can participate in reductive amination reactions, allowing for the facile attachment of this scaffold to a wide range of molecular fragments. This strategic functionalization is a cornerstone of modern drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of this compound

The proposed synthesis involves two key stages:

  • N-Alkylation of Piperazin-2-one with a Protected 3-Aminopropyl Halide: To prevent the undesired side-reaction of the primary amine of the alkylating agent, a protected form, such as N-(3-bromopropyl)phthalimide, is employed. The phthalimide group is a robust and widely used protecting group for primary amines.

  • Deprotection of the Phthalimide Group: The final step involves the removal of the phthalimide protecting group to liberate the desired primary amine.

Causality Behind Experimental Choices
  • Choice of Starting Materials: Piperazin-2-one is a commercially available and relatively inexpensive starting material.[9][10][11] N-(3-bromopropyl)phthalimide is also commercially available and serves as an excellent electrophile for the N-alkylation reaction. The bromo- leaving group is sufficiently reactive for nucleophilic substitution by the secondary amine of the piperazin-2-one.

  • Reaction Conditions for N-Alkylation: The use of a non-polar, aprotic solvent such as acetonitrile or dimethylformamide (DMF) is recommended to ensure the solubility of the reactants and to avoid interference with the nucleophilic substitution reaction. A mild inorganic base, such as potassium carbonate (K₂CO₃), is included to act as a proton scavenger, neutralizing the hydrobromic acid formed during the reaction and driving the equilibrium towards the product. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.

  • Deprotection Method: Hydrazine monohydrate is the reagent of choice for the removal of the phthalimide protecting group. This method, known as the Ing-Manske procedure, is highly efficient and proceeds under relatively mild conditions, minimizing the risk of side reactions with the piperazin-2-one core. The reaction is typically carried out in an alcoholic solvent like ethanol, which facilitates the dissolution of the reactants and the precipitation of the phthalhydrazide byproduct.

Proposed Experimental Protocol

Step 1: Synthesis of 4-(3-Phthalimidopropyl)piperazin-2-one

  • To a stirred solution of piperazin-2-one (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of piperazin-2-one) is added potassium carbonate (2.0 eq.).

  • N-(3-bromopropyl)phthalimide (1.1 eq.) is then added to the suspension.

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 4-(3-phthalimidopropyl)piperazin-2-one.

Step 2: Synthesis of this compound

  • 4-(3-Phthalimidopropyl)piperazin-2-one (1.0 eq.) is dissolved in ethanol (15 mL/mmol).

  • Hydrazine monohydrate (5.0 eq.) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C) for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, the mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude material can be further purified by vacuum distillation or by crystallization from a suitable solvent system to yield pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow Piperazinone Piperazin-2-one Intermediate 4-(3-Phthalimidopropyl)piperazin-2-one Piperazinone->Intermediate K₂CO₃, Acetonitrile, Reflux Phthalimide N-(3-bromopropyl)phthalimide Phthalimide->Intermediate Target This compound Intermediate->Target Ethanol, Reflux Hydrazine Hydrazine Monohydrate Hydrazine->Target Byproduct Phthalhydrazide (precipitate) Target->Byproduct Filtration

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

As this compound is not extensively characterized in the literature, the following table presents a combination of predicted properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.

PropertyPredicted/Expected ValueReference/Basis
Molecular Formula C₇H₁₅N₃O-
Molecular Weight 157.21 g/mol -
Appearance Colorless to pale yellow oil or low melting solidAnalogy to similar amines
Boiling Point 354.7 ± 37.0 °C (Predicted)[3]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Presence of polar functional groups
pKa (predicted) ~8-9 for the piperazine nitrogen, ~10-11 for the primary amineStandard pKa values for secondary and primary amines
¹H NMR Expected signals for the propyl chain (3x CH₂), piperazinone ring protons (3x CH₂), and the primary amine (NH₂)General NMR principles
¹³C NMR Expected signals for the 6 unique carbon atoms in the moleculeGeneral NMR principles
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z = 157-
IR Spectroscopy Expected characteristic peaks for N-H stretch (amine and amide), C=O stretch (amide), and C-N stretchStandard IR frequencies

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound. The following diagram outlines the recommended analytical techniques.

AnalyticalWorkflow Crude Crude Product TLC TLC/LC-MS (Reaction Monitoring & Purity) Crude->TLC Purified Purified Product NMR ¹H and ¹³C NMR (Structural Elucidation) Purified->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purified->MS IR IR Spectroscopy (Functional Group Identification) Purified->IR EA Elemental Analysis (Purity Confirmation) Purified->EA TLC->Purified Purification (Column Chromatography) Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final EA->Final

Caption: Recommended analytical workflow for product characterization.

Potential Applications in Drug Development

The structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents across various disease areas. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of biological systems.[4][8][12]

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, incorporate a piperazine or piperazin-2-one core.[13] The aminopropyl side chain of the title compound could be functionalized to interact with specific receptors or transporters in the brain.

  • Oncology: The piperazine ring is a key component of several kinase inhibitors used in cancer therapy.[3][4][5] this compound could serve as a versatile building block for the synthesis of novel kinase inhibitors.

  • Infectious Diseases: Piperazine derivatives have shown promise as antimicrobial and antifungal agents.[10][14] The primary amine of the title compound allows for the attachment of various pharmacophores known to possess antimicrobial activity.

  • Neurodegenerative Diseases: Derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for the treatment of tauopathies, a class of neurodegenerative disorders.[12][15] This suggests that the aminopropylpiperazine motif may be a valuable starting point for the design of new drugs targeting these diseases.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. While its synthesis and properties are not yet extensively documented, this guide provides a scientifically sound, proposed synthetic route and a comprehensive overview of its expected characteristics. The inherent advantages of the piperazin-2-one scaffold, combined with the synthetic tractability of the aminopropyl side chain, position this compound as a promising starting point for the creation of novel and impactful therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

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A Technical Guide to the Molecular Structure and Characterization of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties—including high water solubility, tunable basicity, and conformational rigidity—allow it to significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] A key derivative, the piperazin-2-one scaffold, introduces a lactam (cyclic amide) functionality, which imparts a distinct conformational constraint and hydrogen bonding capability.

This technical guide focuses on 4-(3-Aminopropyl)piperazin-2-one , a bifunctional building block of significant interest to researchers in drug discovery. This molecule integrates the rigid piperazin-2-one core with a flexible 3-aminopropyl side chain, offering two distinct basic nitrogen centers for further chemical elaboration. A comprehensive understanding of its molecular structure and a robust strategy for its characterization are paramount for its effective use in the synthesis of novel chemical entities. This document provides a detailed framework for the synthesis, structural elucidation, and purity assessment of this compound, grounded in established analytical principles.

Part 1: Molecular Structure and Physicochemical Properties

The structure of this compound contains several key features that dictate its chemical behavior and analytical profile:

  • Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This lactam functionality introduces polarity and a hydrogen bond acceptor site (C=O) and a donor site (N1-H).

  • Secondary Amine (N1): The endocyclic nitrogen at position 1 is a secondary amine, possessing a pKa value typical for such structures. It can act as a nucleophile or a base.

  • Tertiary Amine (N4): The endocyclic nitrogen at position 4 is a tertiary amine, serving as the attachment point for the side chain. It is a key basic center of the molecule.

  • 3-Aminopropyl Side Chain: This flexible linker terminates in a primary amine (NH₂), another key basic and nucleophilic center. The presence of two distinct amine functionalities with different chemical environments is crucial for its application as a synthetic intermediate.

The molecule's polarity, multiple hydrogen bond donors/acceptors, and two basic centers suggest high aqueous solubility, a desirable trait in drug development.[2]

Visual Representation of Molecular Structure:

Caption: 2D structure of this compound.

Part 2: Proposed Synthetic Pathway

A practical and efficient synthesis of this compound can be achieved via direct N-alkylation of piperazin-2-one. This approach is favored for its operational simplicity and use of readily available starting materials.[5]

The proposed pathway involves the reaction of piperazin-2-one with a 3-halopropylamine derivative, such as 3-bromopropylamine hydrobromide, in the presence of a non-nucleophilic base. The base is crucial for deprotonating both the piperazin-2-one nitrogen and the ammonium salt of the alkylating agent to facilitate the reaction.

Synthetic Workflow Diagram:

G cluster_materials Starting Materials start Piperazin-2-one reaction N-Alkylation Reaction start->reaction reagent1 3-Bromopropylamine (or suitable equivalent) reagent1->reaction reagent2 Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) reagent2->reaction workup Aqueous Workup & Solvent Extraction reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product This compound purification->product Isolated Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reactor Setup: To a stirred solution of piperazin-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.5 M) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Reagent Addition: Add 3-bromopropylamine hydrobromide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. The choice of a higher temperature facilitates the nucleophilic substitution.

  • Workup: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic species, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking of the basic product.

  • Final Product: Combine the product-containing fractions and concentrate under vacuum to yield this compound.

Part 3: Comprehensive Characterization Strategy

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This strategy forms a self-validating system where each technique provides complementary information.

Overall Characterization Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Confirmation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (LC-MS) Purified_Compound->MS FTIR FTIR Spectroscopy Purified_Compound->FTIR HPLC Chromatographic Purity (HPLC-UV/ELSD) Purified_Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity & Identity HPLC->Purity Structure->Purity

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[6]

Rationale for Experimental Choices:

  • Solvent: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons (N-H, NH₂).[6]

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0.00 ppm, ensuring data comparability across experiments.[6]

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Justification
C=O--~168Carbonyl carbon is highly deshielded.[6]
Ring CH₂ (α to C=O)~3.1 - 3.3s or m~45Adjacent to the electron-withdrawing carbonyl group.
Ring CH₂ (α to N1-H)~3.0 - 3.2t or m~48Adjacent to secondary amine.
Ring CH₂ (α to N4)~2.4 - 2.6t or m~53Adjacent to tertiary amine.
N4-CH₂ -CH₂-CH₂-NH₂~2.4 - 2.6t~55Adjacent to tertiary amine.
N4-CH₂-CH₂ -CH₂-NH₂~1.6 - 1.8quintet~26Methylene group flanked by two other methylenes.
N4-CH₂-CH₂-CH₂ -NH₂~2.7 - 2.9t~40Adjacent to the primary amine.
NH (Ring)~6.0 - 8.0br s-Amide proton, broad due to exchange, downfield.[6]
NH₂ (Side Chain)~1.5 - 3.0br s-Amine protons, broad due to exchange.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

  • Internal Standard: Add a trace amount of TMS.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include supporting experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ signals if needed.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to confirm proton counts.[6]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns.[6][7]

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, basic molecule as it readily forms a protonated molecular ion [M+H]⁺ in the positive ion mode.

  • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₇H₁₅N₃O

  • Molecular Weight: 157.22 g/mol

  • Expected [M+H]⁺ (Monoisotopic): m/z 158.1288

Predicted Fragmentation Pathway: Upon collision-induced dissociation (CID), fragmentation is expected to occur at the weakest bonds, primarily involving the piperazine ring and the aminopropyl side chain.

G cluster_path1 Side Chain Cleavage cluster_path2 Ring Cleavage parent [M+H]⁺ m/z 158.13 frag1 Loss of NH₃ m/z 141.10 parent->frag1 frag2 Loss of C₃H₇N m/z 100.06 parent->frag2 α-cleavage frag3 Loss of CO m/z 130.13 parent->frag3 frag4 m/z 85.09 frag2->frag4 Further fragmentation

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile/water (50:50).

  • Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to aid ionization and improve peak shape.

  • MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 50-500. Perform MS/MS analysis on the parent ion (m/z 158.13) to obtain fragmentation data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[6][8]

Predicted FTIR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3350 - 3250N-H StretchSecondary Amine (in ring, -NH-)
2950 - 2850C-H StretchAliphatic (CH₂)
~1650C=O Stretch (Amide I)Lactam (-C=O)
1650 - 1580N-H BendPrimary Amine (-NH₂)
1150 - 1050C-N StretchAmines
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance.[9]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds.[10][11]

Rationale for Method Development:

  • Detection: The molecule lacks a strong UV chromophore, making standard UV detection challenging and potentially insensitive.[12][13] Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are highly recommended for accurate quantification.[13]

  • Column and Mobile Phase: A reversed-phase C18 column is suitable. Due to the basic nature of the amines, an acidic additive (0.1% TFA or formic acid) in the mobile phase (water/acetonitrile) is essential to ensure symmetrical peak shapes by protonating the amines and minimizing tailing interactions with residual silanols on the column.

Experimental Protocol: HPLC-ELSD/MS Purity Analysis
  • System: HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) or MS (Positive ESI mode, monitoring m/z 158.13).

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

The structural integrity and purity of this compound can be confidently established through a synergistic and multi-faceted analytical approach. The combination of NMR for definitive structural mapping, high-resolution MS for molecular formula confirmation, FTIR for functional group identification, and HPLC with a universal detector for purity assessment provides a robust and self-validating characterization package. The detailed protocols and predicted data within this guide offer researchers and drug development professionals a comprehensive framework for the synthesis and quality control of this valuable chemical intermediate, ensuring its suitability for downstream applications in the discovery of novel therapeutics.

References

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Introduction: The Piperazinone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Aminopropyl)piperazin-2-one: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry. By leveraging the established importance of the piperazinone core, this document explores its synthesis, physicochemical properties, and versatile applications in the design and development of novel therapeutic agents.

The piperazine ring system is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs.[1][2][3][4][5][6] Its unique physicochemical properties, including its basicity, conformational rigidity, and ability to participate in hydrogen bonding, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A key derivative of this scaffold is the piperazin-2-one moiety, which incorporates a lactam function, providing an additional point for molecular interactions and metabolic modulation.

This guide focuses on a specific, yet underexplored, derivative: this compound. This molecule features a bifunctional design, combining the piperazin-2-one core with a flexible three-carbon linker terminating in a primary amine. This architecture makes it an exceptionally versatile building block for creating diverse chemical libraries and for use as a linker in more complex drug constructs, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Synthesis of the this compound Scaffold

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of N-substituted piperazin-2-ones.[7][8][9][10][11][12][13][14][15] The following proposed synthesis involves a two-step process starting from commercially available reagents.

Proposed Synthetic Pathway

A logical approach involves the initial protection of one of the amino groups of 1-(3-aminopropyl)piperazine, followed by cyclization to form the piperazin-2-one ring.

Synthetic Pathway 1-(3-Aminopropyl)piperazine 1-(3-Aminopropyl)piperazine Boc-protected Intermediate Boc-protected Intermediate 1-(3-Aminopropyl)piperazine->Boc-protected Intermediate Boc2O, Et3N DCM, 0 °C to rt N-Alkylation Product N-Alkylation Product Boc-protected Intermediate->N-Alkylation Product Ethyl Bromoacetate K2CO3, ACN, Reflux Cyclized Intermediate Cyclized Intermediate N-Alkylation Product->Cyclized Intermediate Base (e.g., NaOEt) Ethanol, Reflux This compound This compound Cyclized Intermediate->this compound TFA or HCl in Dioxane

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Boc Protection of 1-(3-Aminopropyl)piperazine

  • To a solution of 1-(3-aminopropyl)piperazine (1 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.2 equiv.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate, which can be used in the next step without further purification.

Step 2: N-Alkylation and Cyclization

  • To a solution of the Boc-protected intermediate (1 equiv.) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 equiv.) and ethyl bromoacetate (1.2 equiv.).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethanol and add a solution of sodium ethoxide (NaOEt, 1.5 equiv.) in ethanol.

  • Heat the mixture to reflux for 4-6 hours to induce cyclization.

  • Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected piperazin-2-one.

Step 3: Deprotection

  • Dissolve the Boc-protected piperazin-2-one (1 equiv.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt.

  • The free base can be obtained by neutralization with a suitable base and extraction.

Physicochemical and Structural Properties

The structural features of this compound are key to its utility in drug design. The presence of a primary amine, a tertiary amine within the piperazinone ring, and a lactam carbonyl group provide multiple points for hydrogen bonding and covalent modification.

PropertyValueSource
CAS Number 917562-07-3[16]
Molecular Formula C₇H₁₅N₃O[16]
Molecular Weight 157.21 g/mol [16]
Boiling Point (Predicted) 354.7 ± 37.0 °C[16]
Appearance Expected to be a liquid or low-melting solid-
Solubility Expected to be soluble in water and polar organic solvents-
pKa (Predicted) The primary amine is expected to have a pKa around 10-11, and the tertiary amine a pKa around 7-8.-
Expected Spectral Characteristics
Technique Expected Features
¹H NMR - Multiplets in the range of 2.5-3.5 ppm corresponding to the piperazinone ring protons and the methylene groups of the propyl chain. - A broad singlet for the primary amine protons (NH₂). - A singlet around 3.0-3.2 ppm for the methylene group adjacent to the carbonyl.
¹³C NMR - A peak in the range of 165-175 ppm for the carbonyl carbon. - Peaks between 40-60 ppm for the carbons of the piperazinone ring and the propyl chain.
FTIR (cm⁻¹) - A strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch of the lactam. - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. - C-N stretching bands in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (ESI-MS) - A prominent [M+H]⁺ ion at m/z 158.12.

Role in Drug Design and Medicinal Chemistry

The bifunctional nature of this compound makes it a highly attractive building block and linker in medicinal chemistry.

Linker_Role Pharmacophore A Pharmacophore A Linker 4-(3-Aminopropyl) piperazin-2-one Pharmacophore A->Linker Amide, Urea, or Sulfonamide bond Pharmacophore B\nor\nSolubilizing Group Pharmacophore B or Solubilizing Group Linker->Pharmacophore B\nor\nSolubilizing Group Alkylation or Reductive Amination

Caption: Role of this compound as a versatile linker.

As a Bifunctional Linker

The terminal primary amine and the secondary amine within the piperazinone ring (after formation) allow for orthogonal functionalization. The primary amine can be readily converted into amides, ureas, sulfonamides, or used in reductive amination to attach a pharmacophore. The piperazinone nitrogen can then be used to connect to another part of the molecule. This is particularly relevant in the design of:

  • Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.[1] The aminopropyl side chain can be used to introduce additional binding elements or to attach the molecule to a larger scaffold.

  • GPCR Ligands: Many G protein-coupled receptor (GPCR) ligands, particularly those targeting dopamine and serotonin receptors, incorporate a piperazine ring.[17] The aminopropylpiperazin-2-one scaffold can be used to explore new chemical space for these targets.

  • Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[18] The aminopropyl group provides a handle for further derivatization to enhance potency and spectrum.

Structure-Activity Relationships (SAR)

Based on the broader literature on piperazinone derivatives, several SAR insights can be inferred for compounds derived from this compound:

  • Substitution on the Primary Amine: Acylation or alkylation of the terminal amine can significantly impact biological activity. The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) will influence target engagement and physicochemical properties.

  • Piperazinone Ring Substitution: While the parent scaffold is unsubstituted on the carbon atoms, derivatives with substituents at the C3, C5, or C6 positions could be synthesized to explore conformational constraints and additional interactions with the target.

  • The Lactam Carbonyl: This group can act as a hydrogen bond acceptor, which can be crucial for binding affinity.

Potential Therapeutic Applications and Exemplary Protocols

Given the wide range of biological activities associated with the piperazinone scaffold, derivatives of this compound could be explored for various therapeutic areas.

Potential Applications
  • Oncology: As a building block for kinase inhibitors or as a linker in ADCs.[8]

  • Central Nervous System (CNS) Disorders: In the development of novel antipsychotics, antidepressants, or anxiolytics.[17][19]

  • Infectious Diseases: As a scaffold for new antibacterial, antifungal, or antiviral agents.[18]

Exemplary Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes the use of this compound as a linker to connect a hypothetical hinge-binding pharmacophore (e.g., a substituted pyrimidine) to a solubilizing group.

Workflow_Kinase_Inhibitor cluster_0 Synthesis cluster_1 Biological Evaluation Start This compound Step1 Couple with activated pyrimidine pharmacophore Start->Step1 Step2 Purify intermediate Step1->Step2 Step3 Functionalize piperazinone N with solubilizing group Step2->Step3 Step4 Final purification Step3->Step4 Assay Kinase inhibition assay (e.g., LanthaScreen) Step4->Assay Cell_Assay Cell proliferation assay (e.g., MTT) Assay->Cell_Assay

Caption: Workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.

Protocol:

  • Amide Coupling:

    • To a solution of this compound (1 equiv.) and a carboxylic acid-functionalized pyrimidine (1.1 equiv.) in dimethylformamide (DMF), add HATU (1.2 equiv.) and diisopropylethylamine (DIPEA, 2.5 equiv.).

    • Stir the reaction at room temperature for 4-6 hours.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the intermediate.

  • N-Alkylation of the Piperazinone:

    • To a solution of the intermediate (1 equiv.) in DMF, add sodium hydride (NaH, 1.2 equiv.) at 0 °C and stir for 30 minutes.

    • Add the desired alkyl halide (e.g., a PEGylated bromide) (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer, dry, concentrate, and purify by preparative HPLC to obtain the final compound.

Exemplary Protocol: In Vitro Kinase Inhibition Assay
  • Prepare a dilution series of the synthesized compound in a suitable buffer (e.g., HEPES buffer with Brij-35).

  • In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • After incubation, measure the FRET signal on a suitable plate reader.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising, yet underutilized, building block in the field of drug discovery. Its bifunctional nature, combined with the favorable properties of the piperazinone scaffold, offers a versatile platform for the synthesis of novel therapeutic agents across a wide range of disease areas. While further experimental work is needed to fully elucidate its synthetic accessibility and specific applications, the information compiled in this guide provides a strong rationale for its inclusion in future drug discovery programs.

References

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  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme, SYN-2023-09-0414-OP.
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  • Kuran, B., et al. (2016). Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3. Bioorganic & Medicinal Chemistry Letters, 26(7), 1839-1843. [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound through its Analogs

4-(3-Aminopropyl)piperazin-2-one is a substituted piperazine derivative. Its structure combines the piperazine-2-one core with a (3-aminopropyl) side chain. While specific applications of this exact molecule are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science.[1] The piperazine ring is a key feature in many pharmaceuticals, and the aminopropyl chain offers a reactive handle for further functionalization.

Given the absence of direct safety data, a precautionary approach is paramount. The safety protocols outlined in this guide are based on the known hazards of piperazine and its derivatives. Piperazine itself is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also known to be a sensitizer, capable of causing allergic reactions upon repeated exposure.[3] Furthermore, some piperazine derivatives have been associated with neurotoxic effects.[3][4] The related compound, 1,4-Bis(3-aminopropyl)piperazine, which possesses two aminopropyl chains, is also classified as corrosive and is noted to be air-sensitive.[2][5] The lactam functionality (the "-2-one") introduces an amide bond within the ring, which is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Hazard Identification and Risk Assessment: A Predictive Analysis

Based on the known hazards of its structural components, this compound should be treated as a hazardous substance with the potential for multiple adverse health effects. The primary hazards are anticipated to be:

  • Corrosivity: The presence of both a primary and a secondary amine suggests that the compound will be alkaline and corrosive to skin and eyes. Direct contact is likely to cause severe burns.[2]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. Systemic effects, while not specifically known, cannot be ruled out. Some piperazine derivatives have shown cardiotoxic, hepatotoxic, and neurotoxic potential.[4]

  • Sensitization: As with many amines, there is a risk of developing allergic skin or respiratory reactions upon repeated exposure.[3]

  • Air Sensitivity: The presence of amine groups suggests potential reactivity with carbon dioxide in the air, which could lead to the formation of carbamates and degradation of the sample.[6] While 1,4-Bis(3-aminopropyl)piperazine is known to be air sensitive, the reactivity of the target compound should be empirically determined.[5]

Quantitative Data from Analogues

The following table summarizes key data from structurally related compounds to inform the risk assessment.

PropertyPiperazine1,4-Bis(3-aminopropyl)piperazine
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H361: Suspected of damaging fertility or the unborn child.H314: Causes severe skin burns and eye damage.
Signal Word DangerDanger
Corrosivity CorrosiveCorrosive
Air Sensitivity Readily absorbs CO2 from the air[6]Air Sensitive[2][5]
pH 10.8-11.8 (10% aqueous solution)[6]Not available

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent hierarchy of controls is essential for the safe handling of this compound.

Engineering Controls
  • Primary Containment: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Given the lack of specific permeation data, double-gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

    • Lab Coat: A chemically resistant lab coat, preferably with long sleeves and a button-down front, must be worn at all times.

    • Additional Protection: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and arm sleeves should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. Respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[7]

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Controls Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative Controls->PPE

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize exposure and ensure the stability of the compound.

Handling
  • Avoid Contact: All personal contact with the substance, including inhalation, ingestion, and skin/eye contact, must be strictly avoided.[8]

  • Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]

  • Inert Atmosphere: Given the air sensitivity of the analogous 1,4-Bis(3-aminopropyl)piperazine, it is prudent to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][5]

  • Weighing: Weigh the compound in a fume hood. Use a tared, sealed container to minimize exposure.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to control any potential exothermic reactions.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and dark place, away from incompatible materials.[5] A dedicated, ventilated cabinet for corrosive and air-sensitive materials is recommended.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and sources of ignition.[5]

  • Inert Atmosphere: For long-term storage, sealing the container under an inert gas is recommended to maintain the integrity of the compound.[2][5]

Accidental Release Measures and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but do not use a method that would cause the material to become airborne.

  • Contain: For small spills, contain the material with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Neutralize: Due to its expected basicity, a neutralizing agent for amines (e.g., a weak acid solution) should be available for decontamination of surfaces after the bulk of the spill has been removed.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.2.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Emergency Response Workflow Start Exposure Incident Assess Assess the Situation (Type of Exposure) Start->Assess Inhalation Inhalation - Move to fresh air - Provide oxygen if needed - Seek medical attention Assess->Inhalation Skin_Contact Skin Contact - Remove contaminated clothing - Flush with water for 15+ min - Seek medical attention Assess->Skin_Contact Eye_Contact Eye Contact - Flush with water for 15+ min - Seek medical attention Assess->Eye_Contact Ingestion Ingestion - Do NOT induce vomiting - Rinse mouth, drink water - Seek medical attention Assess->Ingestion End Follow-up Medical Care Inhalation->End Skin_Contact->End Eye_Contact->End Ingestion->End

Caption: Emergency response workflow for exposure to this compound.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain.[7] Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.

Conclusion: A Commitment to a Culture of Safety

The safe handling of novel or poorly characterized compounds like this compound is a cornerstone of responsible scientific research. While this guide provides a framework for safe practices based on the best available data from structural analogs, it is not a substitute for a thorough, site-specific risk assessment. Researchers, scientists, and drug development professionals are urged to cultivate a proactive safety culture, to critically evaluate the potential hazards of all new chemical entities, and to implement robust control measures to protect themselves, their colleagues, and the environment.

References

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]

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The Ascendant Scaffold: A Technical Guide to 4-(3-Aminopropyl)piperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a diverse range of biologically active compounds.[1][2] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Within this esteemed class of heterocycles, the piperazin-2-one core has emerged as a particularly intriguing motif, offering a blend of rigidity and functional handles that are highly attractive for drug design. This in-depth technical guide focuses on a specific, yet underexplored, derivative: 4-(3-Aminopropyl)piperazin-2-one . We will delve into the synthetic strategies for accessing this core, explore its potential roles in medicinal chemistry, and provide a forward-looking perspective on its application in the development of novel therapeutics.

The Piperazin-2-one Core: A Privileged Substructure

The piperazin-2-one scaffold is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at the 2-position. This arrangement imparts a unique set of characteristics that are highly advantageous in medicinal chemistry. The amide bond within the ring introduces a degree of rigidity, which can be crucial for pre-organizing pharmacophoric elements for optimal interaction with biological targets. Furthermore, the presence of two nitrogen atoms, one of which is part of an amide and the other a secondary or tertiary amine, provides distinct sites for chemical modification, allowing for the fine-tuning of properties such as solubility, basicity, and hydrogen bonding capacity.

The significance of the piperazin-2-one motif is underscored by its presence in a number of bioactive natural products and synthetic pharmaceuticals.[4] Its ability to act as a peptidomimetic, mimicking the turn structures of peptides, has made it a valuable tool in the design of enzyme inhibitors and receptor modulators.[5]

Synthesis of the this compound Scaffold

While specific literature on the synthesis of this compound is not abundant, its construction can be rationally designed based on established methods for piperazin-2-one synthesis and N-alkylation of piperazines. A plausible and efficient synthetic strategy would involve a two-step process: first, the synthesis of the parent piperazin-2-one core, followed by the introduction of the 3-aminopropyl side chain at the N4 position.

Synthesis of the Piperazin-2-one Core

Several methods have been reported for the synthesis of the piperazin-2-one ring system. A common and straightforward approach involves the cyclization of an N-(2-aminoethyl)glycine derivative.

Experimental Protocol: Synthesis of Piperazin-2-one

  • Step 1: N-alkylation of a protected glycine. Ethyl glycinate hydrochloride is reacted with a suitable N-protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide) in the presence of a non-nucleophilic base such as triethylamine in a polar aprotic solvent like acetonitrile. The reaction is typically stirred at room temperature for 12-24 hours.

  • Step 2: Deprotection and Cyclization. The resulting diester is then subjected to deprotection of the terminal amine. For a phthalimide protecting group, this can be achieved using hydrazine hydrate in ethanol under reflux. The subsequent intramolecular cyclization to form the piperazin-2-one ring can be promoted by heating in a suitable solvent.

Data Presentation: Key Synthesis Parameters

StepReagentsSolventTemperatureReaction Time
N-alkylationEthyl glycinate HCl, N-(2-bromoethyl)phthalimide, TriethylamineAcetonitrileRoom Temp.12-24 h
Deprotection & CyclizationHydrazine hydrateEthanolReflux4-8 h
Introduction of the 3-Aminopropyl Side Chain

With the piperazin-2-one core in hand, the 3-aminopropyl substituent can be introduced at the N4 position. This is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

  • Step 1: N-alkylation with a protected aminopropyl halide. Piperazin-2-one is reacted with a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is heated to facilitate the substitution.

  • Step 2: Deprotection of the terminal amine. The phthalimide protecting group is removed using hydrazine hydrate in ethanol under reflux, yielding the desired this compound.

Visualization: Synthetic Workflow

Synthesis_of_this compound cluster_0 Piperazin-2-one Synthesis cluster_1 Side Chain Addition Glycine_ester Ethyl Glycinate HCl Intermediate_1 N-Alkylated Intermediate Glycine_ester->Intermediate_1 TEA, MeCN Protected_bromoethylamine N-(2-bromoethyl)phthalimide Protected_bromoethylamine->Intermediate_1 Piperazinone Piperazin-2-one Intermediate_1->Piperazinone Hydrazine, EtOH, Reflux Piperazinone_start Piperazin-2-one Intermediate_2 N-Alkylated & Protected Intermediate Piperazinone_start->Intermediate_2 K2CO3, DMF Protected_aminopropyl_halide N-(3-bromopropyl)phthalimide Protected_aminopropyl_halide->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Hydrazine, EtOH, Reflux Potential_Interactions cluster_0 Biological Target cluster_1 Cellular Response Molecule This compound Enzyme Enzyme Active Site Molecule->Enzyme Inhibition/Modulation Receptor Receptor Binding Pocket Molecule->Receptor Agonism/Antagonism Pathway_Modulation Signaling Pathway Modulation Enzyme->Pathway_Modulation Receptor->Pathway_Modulation Therapeutic_Effect Therapeutic Effect Pathway_Modulation->Therapeutic_Effect

Caption: Potential interactions of the scaffold with biological targets.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound are not yet available, we can extrapolate potential avenues for optimization based on the general principles of medicinal chemistry and the known SAR of other piperazine-containing compounds.

  • Piperazin-2-one Core Modifications: Substitution at the C3, C5, and C6 positions of the piperazin-2-one ring could be explored to probe for additional interactions with the target protein and to modulate the overall conformation of the molecule. Chiral synthesis of substituted piperazin-2-ones could also be employed to investigate the stereochemical requirements for biological activity.

  • Aminopropyl Chain Length: The length of the alkyl chain connecting the terminal amine to the piperazine ring (propyl in this case) can be varied. A shorter (ethyl) or longer (butyl, pentyl) chain would alter the positioning of the cationic amine, which could have a significant impact on binding affinity.

  • Terminal Amine Substitution: As mentioned, the primary amine is a key site for derivatization. The introduction of various substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, would allow for a systematic exploration of the chemical space around the binding site.

Data Presentation: Potential SAR Exploration

Modification SitePotential ModificationsRationale
Piperazin-2-one C3, C5, C6Alkyl, Aryl, Heterocyclic groupsProbe for additional binding pockets, modulate conformation
N4-Alkyl ChainEthyl, Butyl, PentylOptimize positioning of the terminal amine
Terminal AmineAcylation, Sulfonylation, AlkylationIntroduce new pharmacophores, modulate basicity and lipophilicity

Future Perspectives and Conclusion

This compound represents a promising, yet largely untapped, scaffold in medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its structural features suggest a high potential for biological activity. The combination of a conformationally constrained piperazin-2-one core and a versatile 3-aminopropyl side chain provides a solid foundation for the design of a new generation of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Future research in this area should focus on the development and optimization of a robust synthetic route to this compound and its derivatives. Subsequent screening of these compounds against a variety of biological targets will be crucial to uncover their therapeutic potential. Detailed structure-activity relationship studies will then guide the optimization of lead compounds towards clinical candidates. The exploration of this and other novel piperazin-2-one derivatives holds significant promise for the future of drug discovery.

References

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The Piperazine Scaffold: A Privileged Core for Modern Therapeutic Agent Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1][2] Its unique combination of physicochemical properties—including aqueous solubility, tunable basicity, and synthetic tractability—allows it to be a powerful tool for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for discovering and developing novel piperazine-based therapeutic agents. We will delve into the rationale behind experimental design, from initial synthesis and screening to lead optimization and preclinical assessment, grounding our discussion in field-proven insights and established protocols.

The Piperazine Moiety: A Strategic Asset in Drug Design

The enduring prevalence of the piperazine core in FDA-approved drugs is a testament to its profound utility.[4][5] This simple heterocycle offers a unique constellation of chemical and structural advantages that medicinal chemists leverage to overcome common drug development hurdles.

Physicochemical and Pharmacokinetic Advantages

The two nitrogen atoms of the piperazine ring are key to its function. They provide a high polar surface area and act as hydrogen bond acceptors, which can significantly enhance aqueous solubility—a critical factor for oral bioavailability.[3][6] The basicity of these nitrogens (typically with pKa values in the range of 5.5-9.8) allows for the formation of stable, soluble salts and provides a protonatable center that can engage in crucial ionic interactions with biological targets.[2][7]

Perhaps most importantly, the piperazine ring serves as a versatile and synthetically accessible linker or scaffold.[1][6] The N1 and N4 positions can be readily and differentially functionalized, allowing for the precise spatial orientation of pharmacophoric groups to optimize target engagement while simultaneously fine-tuning physicochemical properties to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile.[2][8] The incorporation of a piperazine moiety has been a successful strategy to improve the solubility, permeability, and metabolic stability of numerous drug candidates.[2][3]

A Scaffold Across Diverse Therapeutic Areas

The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where it has found application. An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contained a piperazine ring, with oncology being the most prominent category.[5]

  • Oncology: Piperazine is a key structural feature in numerous successful kinase inhibitors, such as Imatinib (Gleevec®), a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][9] The piperazine group in Imatinib plays a crucial role in conferring water solubility and occupying a specific region of the ATP-binding pocket of the Bcr-Abl kinase.[1]

  • Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine moiety to interact with dopamine and serotonin receptors.[10][11] Examples include Ziprasidone (antipsychotic) and Trazodone (antidepressant).[10]

  • Infectious Diseases: The piperazine core is found in various antimicrobial, antiviral, and anthelmintic agents.[12][13] Piperazine citrate, for instance, has long been used to treat parasitic worm infections by paralyzing the parasites, allowing them to be expelled from the body.[9][10]

  • Neurodegenerative Diseases: Emerging research highlights the potential of piperazine-based compounds in treating conditions like Alzheimer's disease.[14][15] Some novel agents are being designed to inhibit the aggregation of both amyloid-β and tau proteins, two key pathological hallmarks of the disease.[15][16]

The following diagram illustrates the overarching workflow for the discovery of novel piperazine-based therapeutic agents, a process we will detail in the subsequent sections.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Target_ID Target Identification & Validation Library_Design Library Design & Virtual Screening Target_ID->Library_Design Target Info Synthesis Piperazine Library Synthesis Library_Design->Synthesis Candidate Structures Primary_Screening Primary Screening (e.g., Kinase Assay) Synthesis->Primary_Screening Compound Library Hit_Confirmation Hit Confirmation & Validation Primary_Screening->Hit_Confirmation Initial Hits SAR_Studies Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Studies Confirmed Hits ADMET_Profiling Early ADMET Profiling Hit_Confirmation->ADMET_Profiling SAR_Studies->Library_Design Iterative Design Lead_Opt Lead Optimization SAR_Studies->Lead_Opt SAR Data ADMET_Profiling->SAR_Studies ADMET Data In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Optimized Leads Preclinical_Dev Preclinical Development In_Vivo->Preclinical_Dev Candidate Drug

Caption: A generalized workflow for the discovery and development of piperazine-based therapeutic agents.

Synthesis of Piperazine-Based Compound Libraries

The creation of a diverse library of piperazine derivatives is the foundational step in the discovery process. The choice of synthetic methodology is critical, balancing efficiency, versatility, and the ability to generate a wide range of structural analogs for robust SAR studies. The Buchwald-Hartwig amination is a powerful and modern palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for the synthesis of N-arylpiperazines.[10][17]

Rationale for Method Selection: Buchwald-Hartwig Amination

Traditional methods for N-arylpiperazine synthesis often require harsh conditions and have limited substrate scope.[18][19] The Buchwald-Hartwig amination offers several key advantages:

  • Mild Reaction Conditions: It typically proceeds under much milder conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Broad Substrate Scope: It is compatible with a wide array of aryl halides (including chlorides, bromides, and iodides) and piperazine derivatives.[17]

  • High Functional Group Tolerance: This allows for the late-stage introduction of the piperazine moiety, a significant advantage in complex molecule synthesis.

  • Efficiency: Modern catalyst systems can achieve high yields in short reaction times.[3]

Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl-N'-Boc-piperazine Synthesis

This protocol describes a general procedure for the coupling of an aryl bromide with N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) protecting group is used to ensure mono-arylation and can be readily removed later if further functionalization of the second nitrogen is desired.

Materials:

  • Aryl bromide (1.0 equivalent)

  • N-Boc-piperazine (1.2 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Phosphine ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, deoxygenated solvent: Toluene

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.04 eq).[10][18]

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-N'-Boc-piperazine.[10]

In Vitro Screening and Hit Identification

Once a library of piperazine derivatives has been synthesized, the next critical phase is to screen these compounds for biological activity against the intended target. The choice of assay is dictated by the target class. As many piperazine-based drugs are kinase inhibitors or cytotoxic agents for cancer, we will detail protocols for a kinase inhibition assay and a general cell viability assay.

Primary Screening: Kinase Inhibition Assay

Rationale: Kinases are a major class of drug targets, particularly in oncology. Assays that measure the inhibition of kinase activity are fundamental for identifying potential therapeutic agents. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[1][8] Its high sensitivity and simple "add-mix-read" format make it ideal for high-throughput screening (HTS).

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Abl, EGFR) and its specific substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test compounds (piperazine derivatives) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add a small volume (e.g., 50 nL) of each compound dilution. Include DMSO-only wells as a 100% activity control and wells with a known potent inhibitor as a 0% activity control.

  • Kinase Reaction - Step 1: Add 2.5 µL of the kinase solution (in Kinase Reaction Buffer) to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[20]

  • Kinase Reaction - Step 2: Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (in Kinase Reaction Buffer). The final reaction volume is 5 µL.[14] Incubate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.[8][14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Secondary Screening: Cell Viability (Cytotoxicity) Assay

Rationale: For anticancer drug discovery, it is essential to determine if a compound that inhibits a target kinase also leads to cancer cell death. The MTT assay is a classic, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][20] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Complete cell culture medium

  • Test compounds (piperazine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells. Incubate for 72 hours.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Lead Optimization: Integrating SAR and Computational Modeling

Hit compounds identified from primary screening rarely possess the ideal combination of potency, selectivity, and drug-like properties. The lead optimization phase is an iterative process of chemical modification guided by Structure-Activity Relationship (SAR) studies and computational modeling to develop a preclinical candidate.

Structure-Activity Relationship (SAR) Principles

SAR studies explore how specific structural modifications to a hit compound affect its biological activity.[10][12] For piperazine-based compounds, the N1 and N4 substituents are the primary points of modification.

The following diagram illustrates a hypothetical decision tree for the SAR-guided optimization of a piperazine-based kinase inhibitor.

SAR_Decision_Tree start Initial Hit IC50 = 500 nM decision1 Modify N1-Aryl Group? start->decision1 Begin Optimization decision decision outcome_good outcome_good outcome_bad outcome_bad decision2 Add electron- withdrawing group (e.g., -CF3)? decision1->decision2 Yes decision3 Introduce bulky N4-substituent? decision1->decision3 No (Modify N4) outcome1 Potency Increased IC50 = 50 nM (New Lead) decision2->outcome1 Yes outcome2 Potency Decreased IC50 = 2 µM decision2->outcome2 No (Add e--donating) decision5 Add solubilizing group (e.g., morpholine)? outcome1->decision5 Optimize N4 on New Lead outcome3 Potency Lost IC50 > 10 µM (Steric Hindrance) decision3->outcome3 Yes decision4 Add methyl or ethyl? decision3->decision4 No (Small, flexible) outcome4 Potency Maintained IC50 = 450 nM (Explore further) decision4->outcome4 Yes outcome5 Potency: 60 nM Solubility: Improved (Preclinical Candidate) decision5->outcome5 Yes outcome6 Potency: 45 nM Solubility: Poor decision5->outcome6 No (Lipophilic)

Caption: A decision tree illustrating a hypothetical SAR strategy for optimizing a piperazine-based kinase inhibitor.

Computational Chemistry and Molecular Docking

Computational tools are indispensable for rational drug design. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into the binding mode and potential interactions.[21][22] This allows for the in silico evaluation of designed analogs before committing to their synthesis, thereby saving time and resources.

Workflow: Molecular Docking of a Piperazine Inhibitor into a Kinase Active Site

This workflow outlines the general steps for docking a ligand, such as an Imatinib analog, into the ATP-binding site of the Abl kinase using AutoDock Vina.[21]

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein (e.g., Abl kinase, PDB ID: 2HYY) from the Protein Data Bank.[23]

    • Prepare the protein for docking by removing water molecules, adding polar hydrogen atoms, and assigning partial charges. This is typically done using software like AutoDock Tools or ChimeraX.[5][24]

  • Preparation of the Ligand:

    • Draw the 2D structure of the piperazine-based ligand and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define the rotatable bonds of the ligand.[5]

  • Defining the Binding Site (Grid Box):

    • Identify the active site of the kinase, typically the ATP-binding pocket.

    • Define a 3D grid box that encompasses this entire binding site. The docking simulation will be confined to this space.[5][21]

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The program will systematically explore different conformations and orientations of the ligand within the defined grid box.[21]

    • Vina uses a scoring function to estimate the binding affinity for each pose, reported as a negative value in kcal/mol (more negative is better).

  • Analysis of Results:

    • Analyze the predicted binding poses. The top-ranked pose is the one with the most favorable binding energy.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that contribute to binding affinity. This analysis provides the rationale for the ligand's potency and guides the design of new analogs with improved interactions.[22]

Preclinical Development: ADMET Profiling

A potent and selective compound is not yet a drug. It must also possess acceptable ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties. In vitro ADMET assays are crucial for identifying potential liabilities early in the development process.[2][25]

Data Presentation: Key Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters for the piperazine-containing drug Imatinib, illustrating the type of quantitative data generated during preclinical and clinical development.[1][12][26]

ParameterValueSignificanceReference
Bioavailability (F) 98%High oral absorption.[1]
Time to Peak (Tₘₐₓ) ~3.7 hoursTime to reach maximum plasma concentration.[26]
Peak Concentration (Cₘₐₓ) 1779 ng/mL (400mg dose)Maximum plasma concentration achieved.[26]
Elimination Half-life (t₁/₂) ~18 hoursDuration of action, supports once-daily dosing.[1]
Plasma Protein Binding ~95%High binding, mainly to albumin.[1]
Metabolism Primarily via CYP3A4Identifies potential for drug-drug interactions.[1]
Key In Vitro ADMET Assays

Caco-2 Permeability Assay

  • Purpose: To predict the oral absorption of a drug in humans.[8][14]

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When differentiated, they form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[14] The test compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time, typically by LC-MS/MS.[6]

  • Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good potential for oral absorption, while a low value may indicate poor absorption. The assay can also be run in the reverse direction (basolateral to apical) to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[8]

hERG Safety Assay

  • Purpose: To assess the risk of a compound causing cardiac arrhythmia (QT prolongation).[11][16]

  • Methodology: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel is a major cause of drug-induced cardiotoxicity.[11] The assay uses automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). The electrical current through the channel is measured in the presence of varying concentrations of the test compound.[11][27]

  • Interpretation: The assay determines the IC₅₀ for hERG channel inhibition. A low IC₅₀ value is a significant red flag, indicating a high risk of cardiotoxicity. This data is critical for the safety assessment of any new drug candidate.[16]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent physicochemical advantages and synthetic versatility ensure its place in the medicinal chemist's toolbox.[2] This guide has provided a structured framework for approaching the discovery of piperazine-based drugs, integrating modern synthetic chemistry, robust in vitro screening protocols, rational SAR-driven optimization, and critical early-stage safety assessments.

The future of piperazine-based drug discovery will likely involve its application in more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where the piperazine moiety can serve as a versatile linker or a key recognition element. As our understanding of disease biology deepens, the strategic deployment of this privileged scaffold will undoubtedly lead to the development of the next generation of innovative medicines.

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4-(3-Aminopropyl)piperazin-2-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological and pharmacokinetic profiles of numerous therapeutic agents.[1][2] Its prevalence in a vast array of clinically approved drugs underscores its role as a "privileged" structure in drug design. The two nitrogen atoms at positions 1 and 4 of the six-membered ring provide handles for chemical modification, allowing for the fine-tuning of properties such as solubility, basicity, and receptor interaction.[3][4] This inherent versatility has made piperazine and its derivatives indispensable building blocks in the quest for novel therapeutics.[5] This guide focuses on a specific, yet highly valuable derivative: 4-(3-Aminopropyl)piperazin-2-one, a molecule poised for significant contributions in the synthesis of complex, biologically active compounds.

Chemical and Physical Properties

This compound, with the CAS number 917562-07-3, is a bifunctional molecule featuring a piperazin-2-one core, a secondary amine within the ring, and a primary amine at the terminus of a propyl side chain.[6][7] This unique arrangement of functional groups offers multiple points for chemical elaboration, making it a highly attractive starting material for combinatorial chemistry and lead optimization campaigns.

PropertyValueSource
CAS Number 917562-07-3[6]
Molecular Formula C₇H₁₅N₃O[6]
Molecular Weight 157.21 g/mol [6]
Appearance Off-white to pale yellow solid or viscous liquidCommercially available data
Solubility Soluble in water and polar organic solventsInferred from structure

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway:

G A Piperazin-2-one B N-Boc-Piperazin-2-one A->B Boc₂O, Et₃N, DCM C N-Boc-4-(3-chloropropyl)piperazin-2-one B->C 1-bromo-3-chloropropane, NaH, DMF D N-Boc-4-(3-azidopropyl)piperazin-2-one C->D NaN₃, DMF E N-Boc-4-(3-aminopropyl)piperazin-2-one D->E H₂, Pd/C, MeOH F This compound E->F TFA or HCl in Dioxane

Caption: A proposed multi-step synthesis of this compound.

Step-by-Step Proposed Methodology:

Step 1: Protection of Piperazin-2-one

  • Rationale: The secondary amine in the piperazin-2-one ring is more nucleophilic than the amide nitrogen. To achieve selective alkylation at the 4-position, it is crucial to first protect this secondary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

  • Protocol:

    • Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperazin-2-one.

Step 2: N-Alkylation

  • Rationale: With the secondary amine protected, the amide nitrogen can be deprotonated with a strong base to facilitate nucleophilic substitution. Sodium hydride (NaH) is a suitable base for this transformation. 1-bromo-3-chloropropane is chosen as the alkylating agent to introduce the three-carbon chain with a terminal chlorine, which can be subsequently converted to the desired amine.

  • Protocol:

    • To a solution of N-Boc-piperazin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1-bromo-3-chloropropane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Azide Formation

  • Rationale: The terminal chlorine is a good leaving group for nucleophilic substitution. Sodium azide (NaN₃) is used to introduce the azide functionality, which is a stable precursor to the primary amine.

  • Protocol:

    • Dissolve the product from Step 2 in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.

    • Stir for 12-18 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate to yield the azido intermediate.

Step 4: Reduction of the Azide

  • Rationale: The azide group is cleanly and efficiently reduced to a primary amine by catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.

  • Protocol:

    • Dissolve the azido intermediate in methanol (MeOH).

    • Add 10% Pd/C (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 8-12 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.

Step 5: Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine in the piperazinone ring. This is achieved under acidic conditions.

  • Protocol:

    • Dissolve the Boc-protected amine from Step 4 in a solution of trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be used directly or neutralized with a base to obtain the free amine, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of complex molecules with potential therapeutic applications.[10][11] The primary amine of the propyl side chain and the secondary amine within the piperazinone ring can be selectively functionalized, allowing for the creation of diverse chemical libraries.

Diagram of Potential Derivatization Pathways:

G cluster_0 This compound cluster_1 Potential Derivatives A Primary Amine C Amides A->C D Sulfonamides A->D E Ureas/Thioureas A->E B Secondary Amine F N-Arylation B->F G N-Alkylation B->G

Caption: Selective functionalization of the primary and secondary amines of this compound.

Potential Therapeutic Targets

Given the prevalence of the piperazine scaffold in various drug classes, derivatives of this compound could be explored for a multitude of therapeutic targets, including:

  • Antimicrobial and Antifungal Agents: The piperazine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[10]

  • Antipsychotics and Antidepressants: Many drugs targeting the central nervous system incorporate a piperazine moiety.[2]

  • Anticancer Agents: Piperazine derivatives have been investigated as kinase inhibitors and other anticancer therapeutics.[2]

  • Anti-inflammatory Agents: The piperazine scaffold can be found in molecules designed to modulate inflammatory pathways.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds, such as 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)-piperazine and 1,4-Bis(3-aminopropyl)piperazine, should be considered for establishing safe handling procedures.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[12]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[12]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in modern drug discovery. Its dual functionality allows for the synthesis of diverse and complex molecules, making it an attractive scaffold for the development of new therapeutic agents across a wide range of disease areas. While a validated, published synthesis protocol is yet to be widely disseminated, the proposed synthetic pathway provides a robust framework for its preparation. As with all chemical reagents, appropriate safety precautions must be taken during handling and storage. The continued exploration of this and similar piperazine-based building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel medicines.

References

  • Yadav, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. [Link]

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  • Richter Gedeon Nyrt. (2015).
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  • Yadav, P., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun., 10(4), 236-248. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Curr. Org. Chem.[Link]

  • Tesaro, Inc. (2015). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. EP2824098A1.
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  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Int. J. Pharm. Sci. Rev. Res., 28(1), 132-137. [Link]

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  • Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Int. J. Pharm. Sci. Res., 6(10), 4145-4158. [Link]

  • Ràfols, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link]

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Methodological & Application

4-(3-Aminopropyl)piperazin-2-one synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(3-Aminopropyl)piperazin-2-one

Introduction

This compound is a heterocyclic compound featuring a piperazinone core functionalized with a primary aminopropyl side chain. This structure presents multiple points for further chemical modification, making it a valuable building block in medicinal chemistry and drug discovery. The piperazine motif is a privileged scaffold found in numerous FDA-approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.[1][2] The presence of both a secondary amine within the ring, a lactam functionality, and a primary amine on the side chain allows for diverse derivatization strategies.

This document provides a comprehensive guide for the multi-step synthesis of this compound, designed for researchers in organic and medicinal chemistry. The protocols herein are based on well-established chemical transformations, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis is approached via a three-step linear sequence starting from commercially available materials: 3-bromopropylamine hydrobromide and piperazin-2-one. The strategy is as follows:

  • Protection: The primary amine of 3-bromopropylamine is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent the amine from competing with the piperazinone nitrogen as a nucleophile in the subsequent alkylation step.[3]

  • Alkylation: The N4-position of the piperazin-2-one ring is alkylated with the N-Boc-protected 3-bromopropylamine.

  • Deprotection: The Boc group is removed under acidic conditions to reveal the primary amine of the final product, which is typically isolated as a salt.[4][5]

This approach ensures high selectivity and provides the target compound in good overall yield.

G cluster_0 Overall Synthesis Workflow Start 3-Bromopropylamine HBr Piperazin-2-one Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 tert-Butyl (3-bromopropyl)carbamate Step1->Intermediate1 Step2 Step 2: N4-Alkylation Intermediate1->Step2 Intermediate2 tert-Butyl (3-(2-oxopiperazin-1-yl)propyl)carbamate Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection Intermediate2->Step3 End This compound (as salt) Step3->End

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of tert-Butyl (3-Bromopropyl)carbamate (Intermediate 1)

Scientific Rationale

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[5] Its utility stems from its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, while being easily removable under mild acidic conditions.[6] In this first step, we use di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine of 3-bromopropylamine. This masking is essential to prevent self-alkylation or polymerization and to ensure that only the piperazinone nitrogen acts as the nucleophile in the subsequent step.

G Reactant_A 3-Bromopropylamine HBr Reaction + Reactant_A->Reaction Reactant_B Di-tert-butyl dicarbonate (Boc)₂O Reactant_B->Reaction Base Triethylamine (TEA) Base->Reaction Solvent DCM Solvent->Reaction Product tert-Butyl (3-bromopropyl)carbamate Reaction->Product Stir at RT

Caption: Reaction scheme for N-Boc protection.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
3-Bromopropylamine HBr219.9910.0 g45.5 mmol1.0
Di-tert-butyl dicarbonate218.2510.9 g50.0 mmol1.1
Triethylamine (TEA)101.1913.9 mL100.0 mmol2.2
Dichloromethane (DCM)-200 mL--

Step-by-Step Procedure:

  • Suspend 3-bromopropylamine hydrobromide in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (TEA) to the suspension. The TEA serves to neutralize the hydrobromide salt and acts as a base for the protection reaction.

  • To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a small amount of DCM dropwise over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil or a white solid.

Part 2: Synthesis of tert-Butyl (3-(2-oxopiperazin-1-yl)propyl)carbamate (Intermediate 2)

Scientific Rationale

This step involves a nucleophilic substitution reaction where the secondary amine at the N4 position of piperazin-2-one attacks the primary carbon of tert-butyl (3-bromopropyl)carbamate, displacing the bromide leaving group.[7] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature, which effectively solvates the ions involved without interfering with the reaction.

G Reactant_A tert-Butyl (3-bromopropyl)carbamate Reaction + Reactant_A->Reaction Reactant_B Piperazin-2-one Reactant_B->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Product tert-Butyl (3-(2-oxopiperazin-1-yl)propyl)carbamate Reaction->Product Reflux

Caption: Reaction scheme for N-alkylation of piperazin-2-one.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Piperazin-2-one100.124.55 g45.5 mmol1.0
Intermediate 1238.1211.9 g50.0 mmol1.1
Potassium Carbonate138.2112.6 g91.0 mmol2.0
Acetonitrile (MeCN)-250 mL--

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask, add piperazin-2-one, potassium carbonate, and acetonitrile.

  • Add tert-butyl (3-bromopropyl)carbamate (Intermediate 1) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

Part 3: Synthesis of this compound (Final Product)

Scientific Rationale

The final step is the deprotection of the Boc-protected amine. This is achieved by acidic hydrolysis.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[5] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and CO₂.[8] The reaction is typically fast and clean, yielding the desired amine as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which often aids in its precipitation and purification.

G Reactant_A tert-Butyl (3-(2-oxopiperazin-1-yl)propyl)carbamate Reaction + Reactant_A->Reaction Reagent 4M HCl in Dioxane Reagent->Reaction Product This compound (Dihydrochloride Salt) Reaction->Product Stir at RT

Caption: Reaction scheme for Boc deprotection.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Intermediate 2257.3410.0 g38.9 mmol1.0
4M HCl in 1,4-Dioxane-50 mL200 mmol~5
Diethyl Ether-200 mL--

Step-by-Step Procedure:

  • Dissolve tert-butyl (3-(2-oxopiperazin-1-yl)propyl)carbamate (Intermediate 2) in a minimal amount of a suitable solvent like methanol or DCM (if necessary) in a 250 mL round-bottom flask.

  • Add the solution of 4M HCl in 1,4-dioxane to the flask at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Effervescence (CO₂ evolution) should be observed. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Upon completion, the product dihydrochloride salt will likely precipitate from the solution. Add diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a generous amount of diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound dihydrochloride as a white or off-white solid.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Bromopropylamine is corrosive and a lachrymator. Handle with care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Strong acids like HCl and TFA are highly corrosive. Handle with extreme care.

  • Di-tert-butyl dicarbonate can cause respiratory irritation.

References

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Application Notes: 4-(3-Aminopropyl)piperazin-2-one as a Versatile Trifunctional Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of FDA-approved drugs.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 4-(3-Aminopropyl)piperazin-2-one , and elucidates its potential as a versatile, trifunctional building block in the synthesis of compound libraries for drug discovery. We will explore the unique structural and physicochemical properties of this scaffold, provide detailed, field-proven protocols for its derivatization, and discuss its strategic application in generating novel chemical matter for therapeutic targets in oncology, neuroscience, and beyond.

Introduction: The Power of the Piperazine Motif

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a dominant feature in pharmaceuticals.[4][5] Its success is attributed to a unique combination of properties:

  • Improved Pharmacokinetics: The two nitrogen atoms can be protonated, which often enhances aqueous solubility and bioavailability, crucial for oral drug delivery.[6]

  • Structural Rigidity and Vectorial Orientation: The ring's chair conformation provides a rigid scaffold, allowing chemists to project substituents into specific vectors in three-dimensional space to optimize interactions with biological targets.[6]

  • Synthetic Tractability: The secondary amines of the piperazine core are readily functionalized, making it an ideal linker or central scaffold in combinatorial chemistry.[3][7]

Countless drugs, from the antipsychotic olanzapine to the anticancer kinase inhibitor imatinib, incorporate the piperazine moiety, highlighting its broad therapeutic applicability.[1][2] The derivative This compound introduces further layers of complexity and opportunity by incorporating a lactam (an amide within the ring) and a flexible aminopropyl side chain. This guide serves as a practical manual for leveraging these features in drug discovery campaigns.

Structural and Physicochemical Profile

This compound is a unique building block offering three distinct points for chemical modification. Understanding its structure is key to unlocking its synthetic potential.

PropertyValue
IUPAC Name This compound
CAS Number 917562-07-3
Molecular Formula C₇H₁₅N₃O
Molecular Weight 157.21 g/mol
Predicted Boiling Point 354.7±37.0 °C
Analysis of Functional Groups

The molecule's utility stems from its trifunctional nature, which allows for sequential and site-selective reactions.

Key functional sites of the scaffold.
  • Terminal Primary Amine: This is the most reactive nucleophilic site. It serves as the primary handle for attaching a wide variety of R-groups through robust reactions like amide or sulfonamide bond formation, enabling rapid exploration of structure-activity relationships (SAR).

  • Ring Secondary Amine (N1-H): This site allows for modification of the core heterocycle. Its reactivity is generally lower than the primary amine, allowing for selective derivatization. Reactions at this position, such as arylation or alkylation, can profoundly alter the scaffold's orientation and physicochemical properties.

  • Lactam Carbonyl: The endocyclic amide introduces a planar, rigidifying element to the piperazine ring. The carbonyl oxygen is a potent hydrogen bond acceptor, a critical feature for anchoring ligands into protein binding sites. This feature distinguishes it from the more flexible, non-oxidized piperazine core.

Application in Library Synthesis: Protocols and Rationale

The strategic value of this compound lies in its capacity to serve as a central hub for building diverse compound libraries.[8][9][10] The following protocols are designed for parallel synthesis workflows common in medicinal chemistry.

Workflow Overview: A Hub-and-Spoke Approach

A logical workflow for utilizing this scaffold involves sequential or orthogonal derivatization of its reactive sites to generate a library with high structural diversity.

G cluster_r1 Step 1: Primary Amine Derivatization cluster_protect Optional: Boc Protection cluster_r2 Step 2: N1-Ring Derivatization cluster_deprotect Final Step start Scaffold: This compound r1a Amide Coupling (R1-COOH) start->r1a r1b Sulfonylation (R1-SO2Cl) start->r1b r1c Reductive Amination (R1-CHO) start->r1c protect Protect Primary Amine (Boc)2O start->protect library Diverse Chemical Library r1a->library r1b->library r1c->library r2a Buchwald-Hartwig (R2-Aryl-X) protect->r2a r2b N-Alkylation (R2-Alkyl-X) protect->r2b deprotect Deprotection (TFA) & Further Chemistry r2a->deprotect r2b->deprotect deprotect->library

Synthetic strategies for library generation.
Protocol 3.1: Parallel Amide Library Synthesis (Primary Amine Derivatization)

Causality: Amide bond formation is the most common reaction in medicinal chemistry.[11][12] Targeting the primary amine first is kinetically favored and allows for the introduction of the largest element of diversity (the "R1 group") with high success rates across a broad range of carboxylic acids. This approach is ideal for initial SAR exploration.

Methodology:

  • Array Preparation: In a 96-well plate, dispense 1.0 mL of a 0.1 M solution of this compound (0.1 mmol, 1.0 eq) in anhydrous Dimethylformamide (DMF) into each well.

  • Carboxylic Acid Addition: To each well, add 0.5 mL of a 0.22 M solution of a unique carboxylic acid from a pre-selected building block library (0.11 mmol, 1.1 eq) in DMF.

  • Coupling Reagent Addition: Prepare a master mix of coupling reagents. For each reaction, you will need HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq). Add the appropriate volume of this master mix to each well.

    • Scientist's Note: HATU is a highly efficient, modern coupling reagent that minimizes racemization for chiral acids.[12][13] EDC/HOBt is a more cost-effective alternative for simpler substrates.[11]

  • Reaction: Seal the plate and agitate at room temperature for 12-18 hours.

  • Reaction Monitoring (Self-Validation): Take a 5 µL aliquot from a representative well (e.g., a simple benzoic acid reaction). Dilute with acetonitrile and analyze by LC-MS to confirm the consumption of the starting amine and the formation of the desired product mass.

  • Workup: Quench the reactions by adding 1.0 mL of water to each well. Extract the products using a liquid-liquid handling robot with ethyl acetate (2 x 2.0 mL).

  • Purification: Combine the organic extracts for each well and evaporate the solvent. The crude amides can be submitted directly for high-throughput screening or purified by mass-directed preparative HPLC.

Protocol 3.2: N1-Ring Arylation via Buchwald-Hartwig Amination

Causality: Introducing an aryl or heteroaryl group directly onto the piperazinone core (the "R2 group") can drastically alter the molecule's properties, often forming key interactions in kinase hinge regions or GPCR binding pockets.[1][14] The Buchwald-Hartwig amination is the gold standard for this transformation.[15][16][17] To achieve selectivity for the N1-ring amine, the more nucleophilic primary amine must first be protected, typically with a Boc group.

Methodology:

  • Boc Protection (Pre-step):

    • Dissolve this compound (10 mmol) in Dichloromethane (DCM, 50 mL).

    • Add Di-tert-butyl dicarbonate ((Boc)₂O, 11 mmol, 1.1 eq) and Triethylamine (TEA, 15 mmol, 1.5 eq).

    • Stir at room temperature for 4 hours. Monitor by TLC.

    • Wash with water, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can be used without further purification.

  • Buchwald-Hartwig Coupling:

    • Inert Atmosphere: Perform this reaction in an oven-dried flask under an inert atmosphere (Nitrogen or Argon).

    • Reagent Addition: To the flask, add the Boc-protected piperazinone (1.0 mmol, 1.0 eq), the desired aryl bromide or chloride (1.1 mmol, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%).

      • Scientist's Note: The choice of ligand is critical and depends on the aryl halide. Sterically hindered biarylphosphine ligands like XPhos or RuPhos are generally effective for challenging substrates like heteroaryl chlorides.[18][19]

    • Add a base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 eq) and anhydrous Toluene or Dioxane (10 mL).

    • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours.

  • Reaction Monitoring (Self-Validation): Periodically take aliquots (under inert atmosphere) and analyze by LC-MS to track the disappearance of the starting material and the appearance of the arylated product.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate. Purify the residue by silica gel column chromatography.

  • Deprotection: Dissolve the purified product in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 1-2 hours. Evaporate the solvent to yield the final N1-arylated product as a TFA salt.

Strategic Applications in Drug Discovery

The derivatives synthesized from this compound are well-suited for screening against several important target classes.

  • Kinase Inhibitors: The piperazine/piperazinone scaffold is a common feature in kinase inhibitors, where it often acts as a solvent-exposed linker connecting a hinge-binding motif to a fragment occupying another pocket.[20][21][22][23] The N1-aryl group can be designed to interact with the kinase hinge region, while the R1-amide portion can be optimized for selectivity and potency.

  • CNS-Active Agents: Many drugs targeting Central Nervous System (CNS) receptors, such as serotonin and dopamine receptors, contain a piperazine core.[24][25][26] The basicity of the piperazine nitrogens (tunable by substitution) is crucial for interacting with acidic residues (e.g., Aspartate) in these G-protein coupled receptors (GPCRs).[1][27][28]

  • Fragment-Based Lead Discovery (FBLD): The molecule itself can be used as a core scaffold to link two different low-molecular-weight fragments. By derivatizing the primary amine with one fragment library and the N1-amine with another, chemists can explore synergistic binding effects and rapidly build high-affinity leads from low-affinity fragments.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides medicinal chemists with a robust and versatile platform for creating large, diverse, and biologically relevant compound libraries. By applying established, reliable synthetic protocols such as amide coupling and palladium-catalyzed cross-coupling, researchers can efficiently navigate chemical space and develop novel lead compounds against a wide range of therapeutic targets. The thoughtful application of this building block, grounded in an understanding of its unique structural features, can significantly enhance the productivity of modern hit-to-lead campaigns.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. ResearchGate. [Link]

  • Li, X., et al. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry. [Link]

  • Sperry, J. B., & Pae, A. N. (2020). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. [Link]

  • Kumar, R. R., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega. [Link]

  • Jain, A., et al. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Infectious Disorders - Drug Targets. [Link]

  • Corpet, M., & Tlili, A. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Cacciatore, I., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules. [Link]

  • Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Singh, A. K., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]

  • Milbeo, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Bentham Science. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Innocente, A. M., et al. (2012). Synthesis and Antiplasmodial Activity of Betulinic Acid and Ursolic Acid Analogues. ResearchGate. [Link]

  • Isbell, J., et al. (2022). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling. [Link]

  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Kumar, R. R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

Sources

analytical methods for 4-(3-Aminopropyl)piperazin-2-one detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-040321

Analytical Strategies for the Quantification of 4-(3-Aminopropyl)piperazin-2-one in Pharmaceutical Matrices

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of this compound, a compound of interest in pharmaceutical development as a potential intermediate, metabolite, or impurity. Due to its physicochemical properties, specifically its high polarity and lack of a strong native chromophore, specialized analytical approaches are required for sensitive and specific detection. This application note details two robust methods: a primary method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for direct, high-sensitivity analysis, and an alternative method employing HPLC with UV detection following pre-column derivatization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind methodological choices and adherence to rigorous validation principles.

Introduction and Analytical Challenges

This compound is a heterocyclic organic compound featuring a piperazinone core with an aminopropyl side chain. In pharmaceutical contexts, the accurate quantification of such molecules is critical for process control, impurity profiling, and metabolic studies. The analytical challenges associated with this analyte are threefold:

  • Low UV Absorbance: The molecule lacks a significant chromophore, making direct detection by HPLC with UV-Vis spectroscopy insensitive, particularly at the trace levels required for impurity analysis.[1]

  • High Polarity: The presence of two secondary amines and one primary amine group imparts high polarity, which can lead to poor retention on traditional reversed-phase (RP) chromatographic columns.

  • Complex Matrix Effects: When analyzing samples from biological fluids or active pharmaceutical ingredient (API) formulations, matrix components can interfere with quantification, necessitating highly selective analytical techniques.

This guide presents methodologies designed to overcome these challenges, ensuring data of the highest quality and reliability, in line with international regulatory standards.[2][3]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
CAS Number 917562-07-3[4]
Molecular Formula C₇H₁₅N₃O[4]
Molecular Weight 157.21 g/mol [4]
Boiling Point (Predicted) 354.7 ± 37.0 °C[4]

Primary Method: LC-MS/MS for Direct Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the analysis of this compound. Its unparalleled sensitivity and specificity allow for direct quantification without the need for chemical derivatization, even in complex matrices.[5][6] The method relies on the unique mass-to-charge ratio (m/z) of the analyte and its fragments for identification and quantification.

Principle of Operation

The analyte is first separated from matrix components via HPLC. It then enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly effective for compounds with basic amine functionalities. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[7]

Visualized Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, API Solution) Dilution Dilution with Mobile Phase Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (HILIC or C18 Column) Filtration->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Quant Quantification (Peak Area vs. Standard Curve) MSMS->Quant Report Reporting (Concentration, Validation Stats) Quant->Report

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

A. Sample Preparation (Dilute-and-Shoot)

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to cover the desired concentration range.

  • For unknown samples, dilute them with the same initial mobile phase to bring the expected analyte concentration within the calibration range.

  • Vortex all solutions for 15 seconds.

  • Filter the solutions through a 0.22 µm PTFE syringe filter into HPLC vials.

B. Liquid Chromatography Conditions

  • Rationale: Due to the analyte's high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and peak shape. A C18 column can be used but may require ion-pairing agents, which can complicate MS compatibility.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

C. Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z 158.2 ([M+H]⁺)

    • Product Ion 1 (Q3 - Quantifier): To be determined empirically (e.g., fragment from loss of aminopropyl group).

    • Product Ion 2 (Q3 - Qualifier): To be determined empirically (e.g., fragment from ring opening).

Method Validation

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to detect the analyte in the presence of other components (e.g., matrix, impurities).No interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The range over which the response is directly proportional to the concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Closeness of test results to the true value.Recovery of 80-120% for low concentrations, 98-102% for higher concentrations.[8]
Precision Repeatability and intermediate precision of the measurements.Relative Standard Deviation (RSD) ≤ 15% at LLOQ, ≤ 10% for other concentrations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.[1]

Alternative Method: HPLC-UV with Pre-Column Derivatization

For laboratories where LC-MS/MS is not available, HPLC with UV detection can be a viable, cost-effective alternative. This approach requires a chemical derivatization step to attach a UV-absorbing moiety to the analyte.[9] The primary amine on the propyl side chain is an ideal target for this reaction.

Principle of Operation

The analyte is reacted with a derivatizing agent that possesses a strong chromophore. A common and effective reagent for primary amines is 4-Chloro-7-nitrobenzofuran (NBD-Cl).[1] The resulting derivative is highly colored and absorbs strongly in the visible range, allowing for sensitive detection with a standard HPLC-UV/Vis or DAD detector. The derivatized product is then separated and quantified using reversed-phase HPLC.

Derivatization Reaction

cluster_reaction Derivatization with NBD-Cl struct1 Analyte (this compound) plus + struct2 NBD-Cl (Derivatizing Agent) arrow -> (Borate Buffer, 60°C) struct3 UV-Active Product

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of Piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Piperazine Compounds

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs with diverse therapeutic applications, including antihistamines (e.g., Cetirizine), antipsychotics (e.g., Clozapine), and anthelmintics.[1][2] Their basic, hydrophilic nature, stemming from two secondary amine groups, presents unique challenges for reverse-phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of pharmaceutical analysis.[2][3] The primary analytical hurdles include poor retention on traditional C18 columns and severe peak tailing.[3][4] This tailing is caused by strong secondary ionic interactions between the protonated basic analytes and ionized residual silanol groups on the silica stationary phase.[5][6][7] Furthermore, piperazine itself lacks a strong chromophore, necessitating either derivatization for UV detection or the use of alternative detection methods like ELSD, CAD, or Mass Spectrometry (MS).[1][3][8]

This application note provides a detailed, experience-driven guide to developing and validating robust HPLC methods for the quantification and analysis of piperazine-containing molecules. We will explore the causal relationships between analytical choices—from column chemistry and mobile phase modifiers to detection settings—and the resulting chromatographic performance. The protocols described herein are designed to be self-validating, incorporating best practices that ensure accuracy, precision, and reliability in accordance with stringent regulatory expectations.

Foundational Principles: Overcoming Peak Tailing and Enhancing Retention

The fundamental issue with analyzing basic compounds like piperazine on silica-based columns is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[6][7] This secondary ionic interaction, in addition to the primary hydrophobic interaction, causes delayed and heterogeneous elution, resulting in characteristic tailing peaks.[6][7]

Strategies to Mitigate Silanol Interactions:

  • Low pH Mobile Phase: Operating at a low pH (typically ≤ 3) is a common and effective strategy.[6][9] Using acidic modifiers or buffers (e.g., formic acid, phosphate buffer) ensures that the silanol groups are fully protonated (Si-OH).[5][7] This neutralizes the surface, minimizing the ionic interaction with the protonated basic analyte and leading to improved peak symmetry.[5][6]

  • High Purity, End-Capped Columns: Modern HPLC columns (Type B silica) are manufactured using high-purity silica with minimal metal content, which can exacerbate tailing.[6] Furthermore, they undergo "end-capping," where bulky silylating agents react with and shield many accessible silanol groups, significantly reducing the sites available for secondary interactions.[6][7]

  • Mobile Phase Additives: The inclusion of a competing base, such as triethylamine (TEA), in the mobile phase can dynamically shield the residual silanols. The positively charged TEA preferentially interacts with the silanol sites, effectively masking them from the piperazine analyte.[5][10][11] However, TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

Diagram 1: Mechanism of Peak Tailing and Mitigation

G cluster_0 Unmitigated Interaction (Mid pH) cluster_1 Mitigated Interaction (Low pH) Analyte_pos Piperazine+ Silanol_neg Si-O⁻ Ionized Silanol Analyte_pos->Silanol_neg Strong Ionic Interaction (Causes Tailing) Analyte2_pos Piperazine+ Silanol_H Si-OH Protonated Silanol label_mitigated Interaction Minimized

Caption: Mitigation of silanol interactions at low mobile phase pH.

Core Protocol: HPLC Analysis of Cetirizine Dihydrochloride

This protocol details a robust method for the analysis of Cetirizine, a prominent piperazine derivative, adapted from established United States Pharmacopeia (USP) monographs.[12][13][14]

3.1. Materials and Reagents

  • HPLC System: A quaternary or binary HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (USP designation L1).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (85%)

    • Water (HPLC Grade or Milli-Q)

    • Cetirizine Hydrochloride Reference Standard

3.2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A: AcetonitrileB: 10 mM Phosphate Buffer, pH adjusted to 3.5 with H₃PO₄Low pH buffer protonates silanols to prevent tailing.[5][7]
Gradient Isocratic or Gradient depending on monograph (e.g., 25% A, 75% B)Simple isocratic for assay; gradient for impurity profiling.
Flow Rate 1.0 - 2.0 mL/minAdjusted based on column dimensions and desired run time.
Column Temperature 30 °CEnsures reproducible retention times.[13]
Detection UV at 230 nmWavelength for adequate chromophore response of Cetirizine.[13]
Injection Volume 10 µLA standard volume to avoid column overload.[13]

3.3. Solution Preparation

  • Buffer Preparation (Mobile Phase B): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 ± 0.05 with phosphoric acid.[13] Filter through a 0.45 µm membrane filter.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Cetirizine Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile/Water 30:70).[13]

  • Sample Solution: Prepare the sample to achieve a nominal concentration similar to the standard solution, using the same diluent.

3.4. Experimental Workflow

G prep 1. Prepare Mobile Phase & Solutions equil 2. Equilibrate HPLC System (Stable Baseline) prep->equil Setup inject_blank 3. Inject Blank (Diluent) equil->inject_blank Baseline Check inject_std 4. Inject Standard(s) (Verify System Suitability) inject_blank->inject_std System Check inject_sample 5. Inject Sample(s) inject_std->inject_sample Analysis process 6. Process Data (Integration & Calculation) inject_sample->process

Caption: Standard workflow for HPLC analysis.

3.5. System Suitability and Validation

To ensure the trustworthiness of the results, a system suitability test must be performed before analysis, and the method must be validated according to ICH Q2(R1) guidelines.[15][16][17][18]

ParameterAcceptance Criteria (Typical)
Tailing Factor (T) NMT 1.5 for the Cetirizine peak.[13]
Theoretical Plates (N) NLT 10,000.[13]
RSD of Peak Area NMT 2.0% for ≥5 replicate injections.

Advanced Topics and Alternative Approaches

4.1. Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar piperazine derivatives that exhibit poor retention in RP-HPLC, HILIC is a powerful alternative.[19][20] In HILIC, a polar stationary phase (e.g., bare silica, amide, cyano) is used with a mobile phase rich in organic solvent (>70% acetonitrile).[20][21][22] A water-enriched layer forms on the stationary phase, and analyte partitioning into this layer provides retention for polar compounds.[20][22] This technique has been successfully applied to the analysis of piperazine and can provide orthogonal selectivity to RP-HPLC.[1][23]

4.2. Chiral Separations

Many piperazine-containing drugs are chiral, and their enantiomers can have different pharmacological profiles.[24] The separation of enantiomers requires a Chiral Stationary Phase (CSP).[25][26] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including piperazine derivatives.[24][27] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention.[26]

4.3. HPLC-MS/MS for High Sensitivity and Specificity

For bioanalytical applications (e.g., measuring drug levels in plasma) or trace impurity profiling, coupling HPLC with tandem mass spectrometry (MS/MS) is the gold standard.[28][29] Electrospray ionization (ESI) in positive mode is typically used for piperazine compounds, as the basic nitrogen atoms are readily protonated.[29] The MS/MS detector provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[29]

Conclusion

The successful HPLC analysis of piperazine compounds is readily achievable with a systematic approach grounded in chromatographic principles. By employing modern, high-purity, end-capped C18 columns with a low-pH buffered mobile phase, analysts can overcome the classic challenges of peak tailing and achieve symmetric peaks with robust, reproducible results. For more complex separation challenges involving extreme polarity or chirality, advanced techniques like HILIC and chiral chromatography provide effective and reliable solutions. The methodologies outlined in this note serve as a comprehensive starting point for developing and validating high-quality analytical methods for this vital class of pharmaceutical compounds.

References

  • Title: Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC Source: Waters Corporation URL: [Link]

  • Title: Why Is PH Important For HPLC Buffers Source: Scribd URL: [Link]

  • Title: Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets Source: Waters Corporation URL: [Link]

  • Title: Role of Buffers in Liquid Chromatography Source: Phenomenex URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: Obrnuta faza URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: USP-NF Cetirizine Hydrochloride Source: Scribd URL: [Link]

  • Title: Cetirizine Hydrochloride Oral Solution Source: The United States Pharmacopeial Convention URL: [Link]

  • Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: Industry News URL: [Link]

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  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

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  • Title: Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph Source: Shimadzu URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE Source: ScienceAsia URL: [Link]

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  • Title: A Review on Analytical Methods for Piperazine Determination Source: International Journal of ChemTech Research URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: Taylor & Francis Online URL: [Link]

  • Title: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection Source: ResearchGate URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

Sources

The Strategic Integration of 4-(3-Aminopropyl)piperazin-2-one in the Genesis of Multi-Target Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the contemporary landscape of drug discovery, the "one-target, one-drug" paradigm is increasingly being challenged by the intricate and multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions. This has catalyzed a shift towards the rational design of multi-target drugs, single chemical entities engineered to modulate multiple biological targets simultaneously. Within this paradigm, the piperazine scaffold has emerged as a "privileged structure," a recurring motif in a multitude of clinically successful drugs.[1][2] This guide delves into the specific application of a functionalized piperazine derivative, 4-(3-aminopropyl)piperazin-2-one, as a versatile building block in the synthesis of multi-target therapeutics, with a particular focus on its role in the development of novel agents for complex central nervous system (CNS) disorders.

The unique structural features of this compound, namely the piperazin-2-one core, the flexible aminopropyl linker, and the reactive primary amine, provide medicinal chemists with a powerful tool to construct molecules with precisely tuned pharmacological profiles. The piperazin-2-one moiety offers a rigid scaffold that can orient pharmacophoric groups in a defined spatial arrangement, while the aminopropyl chain introduces conformational flexibility and a basic center, often crucial for interacting with biological targets and improving pharmacokinetic properties.[2][3]

This document will provide an in-depth exploration of the synthetic utility of this compound, detailing reaction protocols and explaining the mechanistic rationale behind its application in the synthesis of multi-target drugs. We will use the atypical antipsychotic cariprazine as a case study to illustrate the principles of multi-target drug design and the pivotal role of piperazine-containing scaffolds.

The Architectural Advantage of the Piperazin-2-one Scaffold

The piperazin-2-one core is a key structural element that imparts a degree of rigidity to the molecule, which is advantageous for several reasons in drug design:

  • Conformational Constraint: By limiting the number of possible conformations, the piperazin-2-one ring can help to lock the molecule into a bioactive conformation, thereby increasing its affinity for the target receptors.[2][4]

  • Vectorial Orientation of Substituents: The defined geometry of the ring allows for the precise positioning of substituents, enabling the optimization of interactions with specific residues within the binding pockets of multiple targets.[1][5]

  • Metabolic Stability: The cyclic amide (lactam) structure of the piperazin-2-one can enhance metabolic stability compared to more flexible acyclic linkers.

The presence of the 3-aminopropyl side chain provides a reactive handle for the introduction of diverse chemical moieties through well-established synthetic transformations, most notably amide bond formation and reductive amination. This allows for the systematic exploration of the chemical space around the piperazine core to fine-tune the multi-target activity profile of the final compound.

Cariprazine: A Case Study in Multi-Target Drug Design

Cariprazine is a third-generation atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[4][6] Its clinical efficacy is attributed to its complex, multi-target mechanism of action.[7][8] Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor.[4][8] Additionally, it exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A and 5-HT2B receptors.[7][9] This intricate pharmacological profile allows cariprazine to modulate multiple neurotransmitter systems implicated in the pathophysiology of schizophrenia, addressing both the positive and negative symptoms of the disease.[10]

The chemical structure of cariprazine features a central piperazine ring that links a dichlorophenyl moiety to a cyclohexylmethanamine group. While not directly synthesized from this compound, its structure exemplifies the principles of using a piperazine core to create a multi-target drug. The synthesis of cariprazine and its analogues often involves the coupling of a piperazine-containing fragment with various aromatic and aliphatic side chains, highlighting the synthetic strategies that are directly applicable to this compound.[11][12][13]

The Multi-Target Profile of Cariprazine: A Symphony of Receptor Interactions

The therapeutic efficacy of cariprazine stems from its ability to simultaneously engage multiple G-protein coupled receptors (GPCRs) with varying degrees of agonism and antagonism.[4][8]

dot graph "Cariprazine_Mechanism_of_Action" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Receptors D2 [label="Dopamine D2 Receptor", fillcolor="#4285F4"]; D3 [label="Dopamine D3 Receptor", fillcolor="#4285F4"]; HT1A [label="Serotonin 5-HT1A Receptor", fillcolor="#34A853"]; HT2A [label="Serotonin 5-HT2A Receptor", fillcolor="#EA4335"]; HT2B [label="Serotonin 5-HT2B Receptor", fillcolor="#FBBC05"];

// Cariprazine Cariprazine [label="Cariprazine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Therapeutic Effects Positive_Symptoms [label="↓ Positive Symptoms", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Negative_Symptoms [label="↓ Negative Symptoms", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cognitive_Symptoms [label="↑ Cognitive Function", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Mood_Stabilization [label="↑ Mood Stabilization", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Cariprazine -> D2 [label="Partial Agonist", fontcolor="#5F6368", fontsize=8]; Cariprazine -> D3 [label="Partial Agonist (High Affinity)", fontcolor="#5F6368", fontsize=8]; Cariprazine -> HT1A [label="Partial Agonist", fontcolor="#5F6368", fontsize=8]; Cariprazine -> HT2A [label="Antagonist", fontcolor="#5F6368", fontsize=8]; Cariprazine -> HT2B [label="Antagonist", fontcolor="#5F6368", fontsize=8];

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Product This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Activated Ester Activated Ester Carboxylic Acid (R-COOH)->Activated Ester Coupling Agent (e.g., HATU, EDC) Activated Ester->Amide Bond Formation Multi-Target Drug Candidate Multi-Target Drug Candidate Amide Bond Formation->Multi-Target Drug Candidate

Synthetic Protocols for the Utilization of this compound

The primary amine of this compound is a versatile functional group that can be readily modified using a variety of standard organic reactions. Below are detailed protocols for two of the most common and powerful methods for incorporating this building block into potential multi-target drug candidates: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via Activated Esters

Amide bond formation is one of the most widely used reactions in medicinal chemistry. This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using a common coupling agent.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde/Ketone (R-CHO/R-CO-R')->Reductive Amination Reducing Agent (e.g., NaBH(OAc)3) Multi-Target Drug Candidate Multi-Target Drug Candidate Reductive Amination->Multi-Target Drug Candidate

  • This compound

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1-0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired amide product.

Protocol 2: Reductive Amination

Reductive amination is an efficient method for forming carbon-nitrogen bonds and is particularly useful for introducing alkyl substituents on the primary amine of this compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde/Ketone (R-CHO/R-CO-R')->Reductive Amination Reducing Agent (e.g., NaBH(OAc)3) Multi-Target Drug Candidate Multi-Target Drug Candidate Reductive Amination->Multi-Target Drug Candidate

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq). Dissolve the components in anhydrous DCM or DCE (0.1-0.5 M).

  • Iminium Formation: If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Pharmacological Profile of Cariprazine

The following table summarizes the binding affinities (Ki) of cariprazine for its primary targets, illustrating its multi-target profile. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)Functional ActivityReference
Dopamine D30.085Partial Agonist[4]
Dopamine D20.49Partial Agonist[4]
Serotonin 5-HT1A2.6Partial Agonist[8]
Serotonin 5-HT2B0.58Antagonist[8]
Serotonin 5-HT2A18.8Antagonist[4]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of multi-target drugs. Its unique combination of a conformationally restrained piperazin-2-one core and a reactive aminopropyl side chain provides a robust platform for the construction of complex molecules with tailored pharmacological profiles. The successful development of multi-target agents like cariprazine underscores the power of this approach in addressing the multifaceted nature of complex diseases. The protocols detailed herein provide a practical guide for researchers and drug development professionals to leverage the synthetic potential of this compound in their quest for novel and effective multi-target therapeutics.

References

  • Keegan, B. M., Vogt, C. D., Chen, L., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Chemical Neuroscience, 16(24), 4679-4699. [Link]

  • Bepharco. (n.d.). The Mechanism of Action of Cariprazine in Schizophrenia. [Link]

  • Psychopharmacology Institute. (2021, April 11). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. [Link]

  • Wikipedia. (n.d.). Cariprazine. [Link]

  • Stahl, S. M. (2016). The role of dopamine D3 receptors in the mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-128. [Link]

  • Keegan, B. M., et al. (2025). Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS chemical neuroscience, 16(24), 4679-4699. [Link]

  • Keegan, B. M., Vogt, C. D., Chen, L., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Publications. [Link]

  • Aftab, A., & Shah, A. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]

  • Keegan, B. M., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β‑Arrestin Activities at the Dopamine D3 Receptor. ACS Figshare. [Link]

  • American Academy of Pediatrics. (n.d.). Cariprazine. Drug Lookup | Pediatric Care Online. [Link]

  • Singh, A., & Kumar, R. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 549-563. [Link]

  • Farkas, V., et al. (2024). The synthesis of the key intermediate of cariprazine. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]

  • Caccia, S., Invernizzi, R. W., & Nobili, A. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. CNS Drugs, 35(8), 847-869. [Link]

  • European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE. EP 3845523 A1.
  • Fijałkowski, M., et al. (2024). Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. Journal of Clinical Medicine, 13(16), 4725. [Link]

  • Drugs.com. (2025). Cariprazine Monograph for Professionals. [Link]

  • Keegan, B. M., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ResearchGate. [Link]

  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1280-1289. [Link]

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Application Notes and Protocols for the N-Alkylation of Piperazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including cancer, viral infections, and central nervous system disorders.[1][2][3] Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms, with their distinct pKa values, allow for modulation of a molecule's aqueous solubility and lipophilicity, crucial parameters for optimizing pharmacokinetic profiles.[3] Furthermore, the piperazine core can adopt a stable chair conformation, providing a rigid framework for the precise spatial orientation of pharmacophoric groups. The N-alkylation of the piperazine ring is a fundamental synthetic transformation that enables the exploration of structure-activity relationships (SAR) by introducing diverse substituents at the nitrogen atoms.[1][4] This guide provides an in-depth overview of the most common and effective experimental procedures for the N-alkylation of piperazine rings, offering detailed protocols and expert insights for researchers in drug development.

Method 1: Reductive Amination - A Versatile and Widely Used Approach

Reductive amination is a robust and highly versatile method for the N-alkylation of piperazines.[1][4] This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of a piperazine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated piperazine.[4]

Mechanism and Rationale

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often facilitated by a mild acid catalyst, leads to the formation of a resonance-stabilized iminium ion.

  • Reduction: A mild reducing agent, selective for the iminium ion over the carbonyl group, is then introduced to reduce the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, tolerance of a wide range of functional groups, and ease of handling.[1][4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but with greater caution due to the potential for cyanide release.

The primary advantage of reductive amination is its broad substrate scope, allowing for the introduction of a wide variety of alkyl groups, including those bearing sensitive functional groups.

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Piperazine Piperazine Derivative Iminium_Formation Iminium Ion Formation (Room Temperature) Piperazine->Iminium_Formation Carbonyl Aldehyde or Ketone Carbonyl->Iminium_Formation Solvent Anhydrous Solvent (e.g., DCM, DCE) Solvent->Iminium_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Iminium_Formation->Add_Reducing_Agent Stir 30-60 min Reduction Reduction to N-Alkyl Piperazine (Room Temperature, 4-24h) Add_Reducing_Agent->Reduction Quench Quench with NaHCO₃(aq) Reduction->Quench Monitor by TLC/LC-MS Extraction Extract with Organic Solvent Quench->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Pure N-Alkyl Piperazine Purification->Final_Product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol for Reductive Amination of a Mono-Protected Piperazine

This protocol describes the N-alkylation of 1-Boc-piperazine with a generic aldehyde.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Aldehyde (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine and dissolve it in anhydrous DCM or DCE.

  • Add the aldehyde to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated piperazine.

Method 2: Nucleophilic Substitution with Alkyl Halides

Direct N-alkylation of piperazines with alkyl halides is a classical and straightforward method for forming C-N bonds.[1] This SN2 reaction relies on the nucleophilicity of the piperazine nitrogen attacking the electrophilic carbon of the alkyl halide.

Mechanism and Rationale

The reaction proceeds via a standard SN2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to scavenge the hydrogen halide byproduct formed during the reaction. To improve the reactivity of alkyl chlorides or bromides, a catalytic amount of sodium or potassium iodide can be added to promote a Finkelstein reaction, generating the more reactive alkyl iodide in situ.[1]

A significant challenge with this method is controlling the selectivity between mono- and di-alkylation, as the mono-alkylated product is often still nucleophilic enough to react with a second equivalent of the alkylating agent.[5] To favor mono-alkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc, Cbz).[6][7]

Visualizing the Nucleophilic Substitution Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Piperazine R¹-Pip-H TS [R¹-Pip---H---Base]⁻ [R¹-Pip---R²---X]‡ Piperazine->TS AlkylHalide R²-X AlkylHalide->TS Product R¹-Pip-R² TS->Product Byproduct H-Base⁺ X⁻ TS->Byproduct

Caption: SN2 mechanism for N-alkylation of piperazine.

Detailed Protocol for Mono-N-Alkylation with an Alkyl Halide

This protocol describes the mono-alkylation of piperazine using an excess of the amine.

Materials:

  • Piperazine (5-10 equivalents)

  • Alkyl halide (e.g., benzyl bromide, 1 equivalent)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve piperazine in ACN or DMF.

  • Add potassium carbonate to the solution.

  • Slowly add the alkyl halide to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from the di-alkylated byproduct and unreacted piperazine.

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

While not strictly an alkylation, the Buchwald-Hartwig amination is a powerful and indispensable method for the synthesis of N-aryl piperazines, which are prevalent in many pharmaceuticals.[8][9] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and the piperazine nitrogen.[10]

Mechanism and Rationale

The catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and a base deprotonates the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The N-aryl piperazine product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[8] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields.[8]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIIL2X Ar-Pd(II)(L)₂-X OxAdd->ArPdIIL2X AmineCoord Amine Coordination ArPdIIL2X->AmineCoord ArPdIIL2AmineX [Ar-Pd(II)(L)₂(H-Pip)]⁺X⁻ AmineCoord->ArPdIIL2AmineX Deprotonation Deprotonation (Base) ArPdIIL2AmineX->Deprotonation ArPdIIL2Pip Ar-Pd(II)(L)₂-Pip Deprotonation->ArPdIIL2Pip RedElim Reductive Elimination ArPdIIL2Pip->RedElim RedElim->Pd0L2 ArPip Ar-Pip (Product) RedElim->ArPip ArX Ar-X ArX->OxAdd HPip H-Pip HPip->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of N-Boc-piperazine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[8]

Emerging and Alternative Methodologies

While the aforementioned methods are the workhorses of N-alkylation, several other techniques offer unique advantages in specific contexts.

  • Microwave-Assisted N-Alkylation: Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for sluggish reactions.[11][12]

  • Phase-Transfer Catalysis (PTC): PTC is an environmentally friendly approach that facilitates the reaction between water-soluble and organic-soluble reactants, often allowing for the use of milder bases and solvents.[13][14][15]

  • Solid-Phase Synthesis: For the generation of chemical libraries, the solid-phase synthesis of N-alkylated piperazines allows for high-throughput synthesis and purification.[16]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction, side reactions, or product degradation.Optimize reaction temperature and time. Ensure reagents are pure and anhydrous. For Buchwald-Hartwig, screen different catalysts, ligands, and bases.
Di-alkylation High reactivity of the mono-alkylated product.Use a large excess of piperazine.[5] Employ a mono-protected piperazine.[6] Lower the reaction temperature and add the alkylating agent slowly.[5]
Poor Peak Shape in HPLC Strong interaction of the basic piperazine nitrogen with the stationary phase.Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. Use a column designed for basic compounds.[17]
Difficult Purification Similar polarity of starting materials, products, and byproducts.Optimize chromatographic conditions (solvent system, gradient). Consider derivatization to a salt for purification by crystallization.[17][18]

Conclusion

The N-alkylation of piperazine rings is a cornerstone of modern medicinal chemistry. The choice of synthetic method depends on the desired substituent, the overall synthetic strategy, and the scale of the reaction. Reductive amination offers broad substrate scope and mild conditions. Nucleophilic substitution is a classic and direct approach, though it requires careful control of selectivity. The Buchwald-Hartwig amination provides a powerful tool for the synthesis of N-aryl piperazines. By understanding the mechanisms, protocols, and potential pitfalls of each method, researchers can effectively synthesize novel piperazine-containing molecules for the development of new therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Scafato, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Salvino, J. M., et al. (2001). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science. Retrieved from [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

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Utilizing Piperazine Derivatives as Versatile Building Blocks in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Modern Chemistry

Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern organic synthesis, particularly in the fields of medicinal and materials chemistry.[1][2][3] Its designation as a "privileged scaffold" stems from its frequent appearance in a vast number of biologically active compounds and functional materials.[1][2] The unique physicochemical properties of the piperazine ring, including its high polarity, water solubility, and ability to participate in hydrogen bonding, often lead to improved pharmacokinetic profiles (ADME properties) in drug candidates.[3][4][5] Furthermore, the piperazine unit offers a rigid and predictable conformational structure, which is invaluable for designing molecules with specific interactions with biological targets.[3][4]

The true versatility of piperazine lies in the synthetic accessibility of its derivatives. The two nitrogen atoms serve as reactive handles for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents. This enables the fine-tuning of a molecule's steric, electronic, and pharmacological properties.[1][4][6] This guide provides an in-depth exploration of the key synthetic methodologies for creating piperazine derivatives and highlights their application in the development of novel molecules.

Core Synthetic Strategies: N-Functionalization of the Piperazine Ring

The most prevalent and fundamental modifications of the piperazine core involve the functionalization of its nitrogen atoms. These reactions, primarily N-arylation and N-alkylation, are the gateway to an immense chemical space of piperazine derivatives.[1]

N-Arylation of Piperazine: Forging the C-N Bond

The introduction of an aryl group onto a piperazine nitrogen is a critical transformation in the synthesis of numerous pharmaceuticals.[1] Two powerful transition-metal-catalyzed cross-coupling reactions dominate this field: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[1][7][8]

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the formation of C-N bonds. It offers a broad substrate scope and generally proceeds with high yields under relatively mild conditions.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and phosphine ligand is crucial for reaction efficiency. Sterically hindered biarylphosphine ligands, such as RuPhos and XPhos, are often effective for the N-arylation of piperazine.[9] The bulky nature of these ligands facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[9] Weaker bases may lead to slower or incomplete reactions.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the solubility of the reactants and catalyst.[9]

Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperazine

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting:

  • Low or No Conversion: Ensure the reaction is performed under strictly anhydrous and inert conditions. The palladium catalyst can be sensitive to oxygen.[9] Consider a different ligand or a higher reaction temperature.[9]

  • Formation of Bis-arylated Byproduct: To favor mono-arylation, use an excess of piperazine relative to the aryl halide.[9]

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems. It is often a cost-effective alternative to palladium-catalyzed reactions.

Experimental Protocol: Ullmann N-Arylation of Piperazine

  • Reaction Setup: In a sealed tube, combine the aryl iodide or bromide (1.0 eq.), piperazine (2.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction Conditions: Heat the mixture to 100-150 °C.

  • Monitoring and Workup: Follow the same procedure as for the Buchwald-Hartwig reaction.

Data Presentation: Comparison of N-Arylation Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Ligands Biarylphosphines (e.g., XPhos, RuPhos)L-proline, 1,10-phenanthroline
Reaction Temp. 80-110 °C100-150 °C
Substrate Scope Broad (includes aryl chlorides)Generally requires aryl iodides or bromides
Cost HigherLower
N-Alkylation of Piperazine: Expanding the Molecular Framework

N-alkylation is another fundamental transformation that introduces aliphatic side chains onto the piperazine ring. The two primary methods for achieving this are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[8][10]

This method involves the direct reaction of a piperazine with an alkyl halide in the presence of a base.

Experimental Protocol: Direct N-Alkylation of Benzyl Piperazine-1-Carboxylate

This protocol uses a mono-protected piperazine to ensure selective mono-alkylation.[10]

  • Reaction Setup: To a stirred solution of benzyl piperazine-1-carboxylate (1.0 eq.) in an anhydrous solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (2.0-3.0 eq.).[10]

  • Reagent Addition: Add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature under a nitrogen atmosphere.[10]

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor by TLC.[10]

  • Workup: After cooling, filter off the inorganic salts and concentrate the filtrate.[10]

  • Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel column chromatography.[10]

Reductive amination is a milder and often more versatile method for N-alkylation that proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[8][10]

Experimental Protocol: Reductive Amination of Benzyl Piperazine-1-Carboxylate

  • Iminium Ion Formation: Dissolve benzyl piperazine-1-carboxylate (1.0 eq.) and an aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane. Stir at room temperature for 30-60 minutes.[10]

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.[10]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.[10]

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by silica gel column chromatography.[10]

Data Presentation: N-Alkylation of Piperazine Derivatives

Starting MaterialAlkylating Agent/CarbonylMethodBase/Reducing AgentYield (%)
Benzyl piperazine-1-carboxylate1,3-DibromopropaneDirect AlkylationNot specifiedNot specified[10]
PiperazineBenzaldehydeReductive AminationNaBH(OAc)₃85-95% (Typical)
N-Acetylpiperazinen-Butyl bromideDirect AlkylationK₂CO₃88%[11]
N-Acetylpiperazinen-Dodecyl bromideDirect AlkylationK₂CO₃82%[11]

Advanced Synthetic Strategies: C-H Functionalization

While N-functionalization is the most common approach, recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring.[12][13] This strategy offers a more atom-economical route to novel, substituted piperazines that are difficult to access through traditional methods.[13][14]

Photoredox-Catalyzed C-H Arylation

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[12][13]

Mechanism Overview:

  • A photocatalyst (e.g., an iridium complex) is excited by visible light.

  • The excited photocatalyst oxidizes the piperazine nitrogen via a single electron transfer (SET) to form a radical cation.[12]

  • The radical cation is deprotonated at the α-position to give an α-amino radical.[12]

  • This radical then couples with an aryl partner.[12]

Experimental Workflow: Photoredox C-H Arylation

G cluster_0 Reaction Setup cluster_1 Irradiation cluster_2 Workup & Purification A Combine N-Boc-piperazine, aryl nitrile, photocatalyst, and base in solvent B Irradiate with visible light (e.g., blue LEDs) with stirring A->B Reaction initiation C Quench reaction, extract with organic solvent, and purify by chromatography B->C After reaction completion G A Piperazine Scaffold B Improved Physicochemical Properties (e.g., Solubility) A->B D Versatile Synthetic Handle (N1, N4 positions) A->D C Enhanced Pharmacokinetics (ADME) B->C F Successful Drug Candidate C->F E Precise Orientation of Pharmacophoric Groups D->E E->F

Caption: The role of the piperazine scaffold in drug discovery.

Materials Science and Catalysis

Beyond medicine, piperazine derivatives are used in the synthesis of polymers, corrosion inhibitors, and as ligands in catalysis. [15][16][17]Their ability to coordinate with metal ions makes them valuable components in the design of metal-organic frameworks (MOFs) and catalysts for various organic transformations. [15][18]

Conclusion

Piperazine and its derivatives continue to be indispensable building blocks in modern synthesis. [1]The synthetic methodologies outlined in this guide provide a robust toolkit for researchers to access a vast and diverse chemical space. From the foundational N-functionalization reactions to the cutting-edge C-H activation strategies, the ability to predictably and efficiently modify the piperazine core will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond.

References

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  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785–800. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista campano, 28(1), 2588-2602. [Link]

  • The medicinal chemistry of piperazines: A review. (2022). Chem Biol Drug Des, 100(4), 517-535. [Link]

  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem. (n.d.).
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Encyclopedia. [Link]

  • G G, G. S., & G, G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • de Oliveira, R. S., de Oliveira, T. A. L., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585–595. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

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  • Tembare, A., Parashar, P., Sharma, S., & Singh, D. (2023). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

  • Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. Retrieved January 17, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2022). Curr Top Med Chem, 22(20), 1679-1700. [Link]

  • The medicinal chemistry of piperazines: a review. (2022). Chem Biol Drug Des, 100(4), 517-535. [Link]

  • Beutler, J. A. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

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  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(43), 18349–18356. [Link]

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Application Notes and Protocols: 4-(3-Aminopropyl)piperazin-2-one in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Functionality with a Versatile Heterocyclic Building Block

4-(3-Aminopropyl)piperazin-2-one is a unique heterocyclic compound featuring a primary amine, a secondary amine within a lactam ring, and a tertiary amine. This distinct combination of functionalities makes it a highly valuable, yet under-explored, building block for the synthesis of advanced polymers and functional materials. The presence of a terminal primary amine allows for its direct incorporation into polymer backbones via step-growth polymerization, while the piperazinone ring offers a site for secondary interactions, such as hydrogen bonding, and potential for further chemical modification.

This guide provides an in-depth exploration of the potential applications of this compound in materials science. We will delve into its role as a functional monomer for creating novel polyamides and as a surface modification agent for biomedical materials. The protocols described herein are grounded in established principles of polymer chemistry and are designed to be robust and reproducible for researchers in both academic and industrial settings.[1][2]

Part 1: Synthesis of Functional Polyamides via Solution Polycondensation

The dual-amine functionality of this compound makes it an excellent candidate as a diamine monomer for the synthesis of polyamides. The resulting polymers incorporate the piperazinone moiety directly into the backbone, which can influence properties such as solubility, thermal stability, and hydrophilicity.[3][4] Aromatic polyamides, in particular, are known for their high thermal resistance, but often suffer from poor solubility. The inclusion of non-planar, bulky groups like the piperazinone ring can disrupt chain packing, enhancing solubility without significantly compromising thermal properties.[3]

Rationale and Experimental Design

The protocol below describes a low-temperature solution polycondensation reaction between this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride). This method is widely used for preparing high-molecular-weight aromatic polyamides under mild conditions.[5] The reaction is carried out in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), which effectively dissolves the monomers and the resulting polymer. An acid scavenger like pyridine is often included to neutralize the HCl gas generated during the reaction.[3]

Polycondensation_Workflow Monomer_Prep Monomer Preparation - Dissolve this compound in NMP - Add Pyridine Reaction Polycondensation - Cool Monomer solution to 0°C - Add Diacid Chloride solution dropwise - Stir at 0°C, then warm to RT Monomer_Prep->Reaction Transfer to reactor Diacid_Prep Diacid Chloride Solution - Dissolve Terephthaloyl Chloride in NMP Diacid_Prep->Reaction Add dropwise Precipitation Polymer Isolation - Pour reaction mixture into Ethanol - Filter the precipitate Reaction->Precipitation Quench reaction Washing Purification - Wash with hot water and ethanol Precipitation->Washing Drying Final Product - Dry polymer under vacuum at 100°C Washing->Drying

Caption: Workflow for Polyamide Synthesis.

Detailed Protocol: Polyamide Synthesis

Materials:

  • This compound (1.00 mmol)

  • Terephthaloyl chloride (1.00 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (15 mL)

  • Pyridine, anhydrous (2.2 mmol)

  • Ethanol (for precipitation)

  • Deionized water

Procedure:

  • In a flame-dried 50 mL three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.00 mmol) and pyridine (2.2 mmol) in 5 mL of anhydrous NMP.

  • In a separate beaker, dissolve terephthaloyl chloride (1.00 mmol) in 10 mL of anhydrous NMP.

  • Cool the flask containing the diamine solution to 0°C using an ice bath.

  • Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.[5]

  • Pour the viscous polymer solution into 200 mL of vigorously stirred ethanol to precipitate the polyamide.

  • Collect the fibrous precipitate by vacuum filtration.

  • Wash the polymer thoroughly with hot water and then with ethanol to remove unreacted monomers and salts.[3]

  • Dry the resulting polyamide in a vacuum oven at 100°C overnight.

Characterization and Expected Results

The synthesized polyamide can be characterized by standard techniques:

  • FTIR Spectroscopy: Expect to see characteristic amide bond peaks (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: The spectra in a solvent like DMSO-d₆ will confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg). The incorporation of the piperazinone ring is expected to yield a polymer with good thermal stability and a potentially high Tg.[4]

PropertyExpected OutcomeReference Methods
Yield >90%Gravimetric
Inherent Viscosity 0.40–0.60 dL/g (in DMF at 25°C)Ubbelohde Viscometer
Solubility Soluble in polar aprotic solvents (DMF, NMP, DMSO)Dissolution Test
Glass Transition (Tg) 180–250 °C (dependent on diacid chloride used)DSC
Decomposition Temp. >400 °C (5% weight loss)TGA

Part 2: Functionalization of Materials for Biomedical Applications

The primary and secondary amine groups of this compound make it an ideal candidate for grafting onto material surfaces or polymer backbones to introduce cationic charges. Cationic polymers, such as poly(β-amino esters) (PBAEs), are widely investigated for biomedical applications like gene delivery and as antimicrobial agents.[6][7] The positive charges facilitate electrostatic interactions with negatively charged biological molecules like nucleic acids and bacterial cell walls.

Rationale and Application in Gene Delivery Films

This section outlines a protocol for creating a functional polymer for gene delivery, drawing analogy from the synthesis of PBAEs where a similar molecule, 1-(3-aminopropyl)-4-methylpiperazine, is used as an end-capping agent.[6] Here, we propose using this compound to end-cap a base polymer synthesized from 1,4-butanediol diacrylate and 4-amino-1-butanol. This end-capping step introduces the piperazinone moiety at the chain ends, providing cationic groups crucial for DNA binding and transfection.

PBAE_Synthesis Monomers Monomer Mixing - 1,4-butanediol diacrylate - 4-amino-1-butanol Polymerization Base Polymer Synthesis - Stir at 90°C for 24h Monomers->Polymerization EndCapping End-Capping Reaction - Add this compound - Stir at 90°C for 2h Polymerization->EndCapping Introduce end-capper Purification Purification - Dissolve in DMSO - Precipitate in diethyl ether EndCapping->Purification FinalPolymer Functional Polymer - Dry under vacuum Purification->FinalPolymer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Aminopropyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important bifunctional building block. We will move beyond simple procedural steps to explore the chemical principles behind common issues and provide robust, field-tested solutions.

Core Synthetic Strategy: An Overview

The most prevalent and logical approach to synthesizing this compound involves a two-stage process starting from piperazin-2-one. This strategy is dictated by the need for selective functionalization. The molecule has two reactive secondary amines: the N4 amine, which is analogous to a typical secondary amine, and the N1 amide nitrogen, which is significantly less nucleophilic due to the adjacent carbonyl group. Therefore, alkylation will occur selectively at the N4 position.

Furthermore, the intended sidechain, 3-aminopropyl, contains a primary amine. To prevent this amine from competing in the alkylation reaction or causing polymerization, it must be protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[1][2]

The overall synthetic workflow is therefore:

  • N-Alkylation: Reaction of piperazin-2-one with a Boc-protected 3-aminopropyl electrophile.

  • Deprotection: Removal of the Boc group to yield the final product.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Piperazinone Piperazin-2-one ProtectedIntermediate Boc-Protected Intermediate Piperazinone->ProtectedIntermediate Base (e.g., K₂CO₃) Solvent (e.g., ACN) AlkylatingAgent Boc-NH-(CH₂)₃-X (X = Cl, Br, OTs) FinalProduct This compound ProtectedIntermediate->FinalProduct Acid (e.g., TFA, HCl)

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation the preferred method for introducing the aminopropyl sidechain?

A1: N-alkylation is a direct and efficient method for forming carbon-nitrogen bonds.[3] Given the high nucleophilicity of the N4 amine on the piperazin-2-one ring, it readily reacts with suitable alkyl electrophiles like 3-halopropylamines or their tosylate equivalents. Alternative methods, such as reductive amination with an aldehyde followed by cyclization, are significantly more complex and would require more steps, leading to lower overall yields.[3]

Q2: Is a protecting group for the 3-aminopropyl sidechain absolutely necessary?

A2: Yes, it is critical. Without a protecting group, the primary amine of the 3-aminopropyl halide is also a potent nucleophile. This would lead to several catastrophic side reactions:

  • Self-polymerization: The alkylating agent would react with itself.

  • Cross-reactivity: A molecule of piperazin-2-one, once alkylated, could have its new primary amine react with another molecule of the alkylating agent, leading to complex oligomers. The Boc group provides the necessary orthogonality, ensuring only the desired N-alkylation on the piperazinone ring occurs.[1][2]

Q3: Can di-alkylation occur on the piperazin-2-one ring itself?

A3: This is highly unlikely under standard N-alkylation conditions. The N1 nitrogen is part of an amide functional group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than the N4 secondary amine. Therefore, the reaction shows high selectivity for mono-alkylation at the N4 position.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: N-Alkylation Reaction

Q: My N-alkylation reaction has stalled, showing low conversion to the Boc-protected intermediate by TLC/LC-MS. What are the likely causes and solutions?

A: Low conversion is a common issue that can typically be traced to one of three areas: the reagents, the base, or the reaction conditions.

Causality & Solution Workflow:

Troubleshooting_Alkylation cluster_Reagents cluster_Base cluster_Conditions Start Low Conversion in N-Alkylation Step CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckBase 2. Evaluate Base Strength & Solubility Start->CheckBase CheckConditions 3. Optimize Reaction Conditions Start->CheckConditions ReagentPurity Is Piperazin-2-one pure? Is Alkylating Agent degraded? CheckReagents->ReagentPurity BaseStrength Is the base strong enough? (e.g., K₂CO₃ vs NaH) CheckBase->BaseStrength Temp Is the temperature too low? CheckConditions->Temp ReagentSol Action: Confirm purity by NMR/LC-MS. Use fresh or newly purified reagents. ReagentPurity->ReagentSol BaseSolubility Is the base soluble in the solvent? (Phase Transfer Catalyst?) BaseStrength->BaseSolubility BaseSol Action: Switch to a stronger base (e.g., DBU) or improve solubility (use 18-crown-6 with K₂CO₃). BaseSolubility->BaseSol Time Is the reaction time too short? Temp->Time Solvent Is the solvent appropriate? (e.g., ACN, DMF) Time->Solvent CondSol Action: Increase temperature (e.g., from RT to 60-80°C). Monitor reaction for 24h before concluding. Solvent->CondSol

Caption: Decision tree for troubleshooting low N-alkylation conversion.

Table 1: Comparison of Common Bases for N-Alkylation

BaseSolvent(s)TemperatureAdvantagesPotential Issues
K₂CO₃ Acetonitrile (ACN), DMF60-80 °CInexpensive, easy to remove (filtration).Limited solubility; reaction can be slow.
Cs₂CO₃ ACN, DMFRT - 60 °CMore soluble and basic than K₂CO₃; often faster.More expensive.
DIPEA ACN, DCM, DMFRT - 80 °COrganic base, good solubility.Can be difficult to remove; may cause side reactions.
NaH THF, DMF0 °C - RTVery strong base, drives reaction quickly.Requires anhydrous conditions; safety hazard (H₂ gas).
Problem Area 2: Boc-Deprotection & Work-up

Q: My deprotection with TFA seems to be working, but I can't isolate the final product. It seems to be lost during the aqueous work-up. What's happening?

A: This is a classic problem when working with polyamines. The final product, this compound, has two basic nitrogen atoms. After deprotection with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the product exists as a di-salt (e.g., the di-TFA or di-HCl salt). These salts are often extremely soluble in water and can be difficult to extract into organic solvents, even after basifying the aqueous layer.

Solution Pathway:

  • Avoid Standard Extraction: Do not attempt a standard liquid-liquid extraction after basification. The highly polar nature of the free amine will keep it in the aqueous phase.

  • Solvent Removal: After the deprotection is complete (monitor by LC-MS), remove the acid and solvent in vacuo. For HCl in dioxane, this is straightforward. For TFA, you may need to co-evaporate with a solvent like toluene to remove the final traces.

  • Isolation as a Salt: The simplest method is often to isolate the product as its HCl salt. After removing the reaction solvent, dissolve the residue in a minimal amount of methanol or isopropanol and add diethyl ether or MTBE as an anti-solvent to precipitate the hydrochloride salt. This solid can then be collected by filtration.

  • Isolation as Free Base (If Required):

    • Option A (Ion Exchange): For the highest purity, dissolve the crude salt in water and pass it through a strong cation exchange (SCX) column. Wash the column with methanol to remove non-basic impurities, then elute the desired product with a solution of ammonia in methanol (e.g., 2M NH₃/MeOH). Evaporation of the solvent will yield the pure free base.[4]

    • Option B (Azeotropic Removal of Water): If you must use extraction, basify the aqueous solution to pH >12 with NaOH, then saturate it with solid NaCl. Extract repeatedly with a polar solvent like n-butanol or a 9:1 mixture of chloroform/isopropanol. Combine the organic layers and dry thoroughly. This is often less efficient than other methods.

Problem Area 3: Product Purification

Q: I have isolated the crude free base, but it's an oil and contains impurities. Silica gel chromatography is giving poor separation and significant product loss on the column. What should I do?

A: Primary and secondary amines are notorious for tailing and irreversible binding on standard silica gel. The high polarity of your product exacerbates this.

Troubleshooting Purification:

  • Modify the Mobile Phase: If you must use silica, pre-treat the column and eluent with a small amount of a volatile base. A common mobile phase is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). The ammonia competes with your product for the acidic silanol groups on the silica surface, improving peak shape and recovery.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds than silica.

  • Purify via Salt Formation: As mentioned previously, converting the product to a crystalline salt is an excellent purification technique. Dissolve the crude oil in a solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., 2 equivalents of HCl in dioxane or methanolic HCl). The salt may precipitate directly. If not, it can often be crystallized by the slow addition of an anti-solvent like ether or ethyl acetate. This process is often highly effective at rejecting less basic impurities.

  • Distillation: If the product is thermally stable, short-path distillation (Kugelrohr) under high vacuum can be an effective method for removing non-volatile impurities. Check the literature for boiling point data to assess feasibility.

Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3-(3-oxopiperazin-1-yl)propyl)carbamate (Boc-Protected Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazin-2-one (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per gram of piperazin-2-one).

  • Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, filtering it, and analyzing the filtrate.

  • Once the piperazin-2-one is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel chromatography using a gradient of 0-10% methanol in dichloromethane or by crystallization from a solvent system like ethyl acetate/heptane.

Protocol 2: Deprotection to this compound Dihydrochloride

  • Dissolve the Boc-protected intermediate (1.0 eq) in methanol (5 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq). Caution: Gas evolution (isobutylene) will occur.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Add diethyl ether to the residue and triturate to form a solid.

  • Collect the solid by vacuum filtration, wash with additional diethyl ether, and dry under high vacuum to yield the product as a dihydrochloride salt.

References

  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine... - ResearchGate. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines... - Royal Society of Chemistry. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines... - Caltech. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - National Institutes of Health. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google P
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines... - MDPI. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution - ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - National Institutes of Health. [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides... - National Institutes of Health. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Royal Society of Chemistry. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - ACS Publications. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.GOV. [Link]

  • US2919275A - Purification of piperazine - Google P
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. [Link]

  • Recent Advances in Piperazine Synthesis - ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - National Institutes of Health. [Link]

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Technical Support Center: A Scientist's Guide to Improving Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperazine-containing molecules, a scaffold prevalent in a vast number of biologically active compounds.[1][2] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to help you overcome common synthetic challenges and significantly improve your reaction yields.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Low Yield of Mono-Substituted Piperazine & Formation of Di-Substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms.[3] The initial mono-substituted product can compete with the starting piperazine for the electrophile, leading to the undesired di-substituted compound.[4][5] Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is the simplest method to statistically favor the reaction with an unsubstituted piperazine molecule.[3] While effective, this can be atom-inefficient, especially on a large scale.[4]

  • Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent, often at a reduced temperature, can help maintain a low concentration of the electrophile.[3] This minimizes the chance of the mono-substituted product reacting further.

  • Use of Protecting Groups: This is a highly effective and widely used strategy.[4] By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), you ensure that only one nitrogen is available for reaction.[3][4] The protecting group can be subsequently removed, often in high yield.[4]

  • Protonation: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, can effectively "protect" one nitrogen through salt formation, leaving the other available for reaction.[4][5] This method avoids the need for traditional protecting group installation and removal steps.[4]

Issue 2: Consistently Low Yields in Buchwald-Hartwig N-Arylation

Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on several factors.[1][6] Low yields can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.[3]

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos, XPhos, BINAP) is critical.[3] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often necessary.[3] It is highly recommended to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrates.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side product formation. If you observe decomposition of your starting materials or product, consider switching to a weaker base.[7]

  • Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used.[3] Ensure your solvent is rigorously dried, as water can lead to catalyst deactivation and hydrolysis of starting materials.[7] The reaction temperature often ranges from 80-110 °C.[3][7] It's important to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[7]

  • Reagent Purity: Ensure your aryl halide, piperazine, and solvent are pure and dry. Impurities can poison the catalyst. The piperazine should be free of excess water (piperazine hexahydrate is a common form).

Issue 3: Purification Challenges - Polar Products and Tailing on Silica Gel

Question: My piperazine derivative is highly polar and either streaks badly or remains at the baseline during silica gel column chromatography. How can I effectively purify my compound?

Answer: The basic nature of the piperazine moiety is the primary cause of these chromatographic issues.[8] The nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and recovery.[8]

  • Mobile Phase Modification: Adding a small amount of a basic modifier to your eluent can dramatically improve chromatography. A common practice is to add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[7][8] This competing base will occupy the active sites on the silica, allowing your product to elute more cleanly.[8]

  • Acid-Base Extraction: This is a powerful purification technique for basic compounds like piperazines.[8] Dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your pure product back into an organic solvent.[8]

  • Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase HPLC or flash chromatography can be an excellent alternative. The high polarity of many piperazine derivatives makes them well-suited for retention on C18 columns.

Part 2: Data Presentation & Experimental Protocols

To aid in your experimental design, the following sections provide quantitative data and step-by-step protocols for common procedures.

Table 1: Comparison of Conditions for Mono-N-Arylation of Piperazine
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085-95[9]
Pd(OAc)₂ / BINAPK₃PO₄Toluene10070-90[9]
Pd₂(dba)₃ / RuPhosNaOtBuToluene100Moderate to High[1]
CuI / L-prolineK₂CO₃DMF100-120Good[10]

Note: This data is illustrative and compiled from various sources. Actual yields will vary depending on the specific aryl halide and reaction scale.

Experimental Protocol 1: General Procedure for Mono-N-Boc Protection of Piperazine

This protocol ensures that subsequent reactions occur at only one of the piperazine nitrogens.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine. The product is often pure enough for the next step without further purification.

Experimental Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the palladium-catalyzed synthesis of N-aryl piperazines. Optimization of catalyst, ligand, base, and temperature is often necessary.[11]

Materials:

  • Aryl Halide (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Visualization & Workflow Diagrams

The following diagrams illustrate logical troubleshooting steps and experimental workflows.

G cluster_0 Troubleshooting Low Mono-Substitution start Low Yield of Mono-substituted Product check_ratio Is Piperazine in large excess (5-10 eq)? start->check_ratio increase_excess Increase Piperazine Excess check_ratio->increase_excess No slow_addition Implement Slow Addition of Electrophile at 0°C check_ratio->slow_addition Yes increase_excess->slow_addition success Improved Selectivity increase_excess->success Success protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) slow_addition->protecting_group Still Di-substitution slow_addition->success Success protecting_group->success G cluster_1 General Purification Strategy crude Crude Piperazine Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Wash with 1M HCl (aq) dissolve->acid_wash column_chrom Column Chromatography (with TEA or NH4OH) dissolve->column_chrom Alternative Path separate Separate Layers acid_wash->separate organic_layer Organic Layer (Non-basic impurities) separate->organic_layer Impurity Path aqueous_layer Aqueous Layer (Protonated Product) separate->aqueous_layer Product Path basify Basify Aqueous Layer (e.g., with NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate final_product Pure Product dry_concentrate->final_product column_chrom->final_product

Caption: General purification strategy for piperazine derivatives.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from [Link]

  • BenchChem. (2025). Technical Support Center: N-Arylation of Piperazine.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Available from [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 2(5), 2219-2225. Available from [Link]

  • Various Authors. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894. Available from [Link]

  • Bode, J. W., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 346-369. Available from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 17, 2026, from [Link]

  • Various Authors. (2007). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. ResearchGate. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Reaction Optimization for 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(3-aminopropyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to make informed decisions to overcome common synthetic challenges.

Overview of the Primary Synthetic Route

The most reliable and common synthesis of this compound involves a two-step process:

  • N-Alkylation: The nucleophilic secondary amine at the N4 position of piperazin-2-one is alkylated using a suitable 3-carbon electrophile. Critically, the primary amine on this propyl chain must be protected to prevent it from competing in the alkylation reaction or causing polymerization. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions to yield the final primary amine.

This strategy ensures high selectivity and simplifies purification.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Piperazinone Piperazin-2-one Alkylation N-Alkylation (Base, Solvent, Temp) Piperazinone->Alkylation AlkylatingAgent N-Boc-3-halopropylamine AlkylatingAgent->Alkylation ProtectedProduct 4-(3-(Boc-amino)propyl) piperazin-2-one Alkylation->ProtectedProduct Deprotection Acidic Deprotection (TFA or HCl) ProtectedProduct->Deprotection FinalProduct 4-(3-Aminopropyl) piperazin-2-one Deprotection->FinalProduct

Caption: General two-step synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my N-alkylation reaction yield consistently low or the reaction stalling?

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted piperazin-2-one even after prolonged reaction times. You may also see a complex mixture of minor products.

Primary Causes & Solutions:

  • Insufficient Basicity: The N-alkylation reaction generates an acid (e.g., HBr or HCl), which protonates the piperazin-2-one starting material, rendering it non-nucleophilic and halting the reaction. An appropriate base is required to neutralize this acid.[1]

    • Solution: Use at least one equivalent of a suitable base. Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate are often preferred to minimize side reactions.[1][2] For more challenging alkylations, a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[1]

  • Suboptimal Solvent Choice: The solvent polarity influences the solubility of reactants and the rate of Sₙ2 reactions.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for this type of alkylation.[1][3] Acetonitrile is often a good starting point as it is easier to remove during workup.

  • Inadequate Temperature: Alkylation reactions often require thermal energy to proceed at a reasonable rate, especially with less reactive alkyl halides (e.g., chlorides).

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80 °C and monitor the progress by TLC or LC-MS.[3] Be cautious, as excessive heat can promote side reactions.[4]

  • Poor Electrophile Reactivity: The nature of the leaving group on the propyl chain is critical. The reactivity order is I > Br > Cl >> OTs.

    • Solution: If using an alkyl chloride, consider converting it to the more reactive bromide or iodide via a Finkelstein reaction (e.g., with NaI in acetone). This can significantly accelerate the reaction.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction CheckBase Is the base appropriate and sufficient? Start->CheckBase CheckSolvent Is the solvent polar aprotic? CheckBase->CheckSolvent Yes SolutionBase Action: Use K₂CO₃, Cs₂CO₃, or DIPEA (≥1.1 eq.) CheckBase->SolutionBase No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes SolutionSolvent Action: Use MeCN, DMF, or DMSO CheckSolvent->SolutionSolvent No CheckLG Is the leaving group reactive enough? CheckTemp->CheckLG Yes SolutionTemp Action: Increase temp to 60-80 °C CheckTemp->SolutionTemp No SolutionLG Action: Convert R-Cl to R-Br or R-I CheckLG->SolutionLG No Success Reaction Optimized CheckLG->Success Yes SolutionBase->CheckSolvent SolutionSolvent->CheckTemp SolutionTemp->CheckLG SolutionLG->Success

Caption: Troubleshooting workflow for low N-alkylation yield.

Q2: I'm having difficulty purifying the final product. Why does it streak on my silica gel column?

Symptoms: The product appears as a long, trailing spot on a silica TLC plate. During column chromatography, the product elutes across many fractions with poor resolution, resulting in low purity.

Primary Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in your product interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic tailing or streaking.[5]

    • Solution 1: Basic Modifier: Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[5]

    • Solution 2: Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina can be very effective for purifying basic compounds. Alternatively, amine-functionalized silica columns are commercially available and designed for this purpose.[5]

    • Solution 3: Purification via Salt Formation: If the product is an oil or difficult to chromatograph, convert it to a salt (e.g., hydrochloride or diacetate).[5][6] Salts are often crystalline solids that can be purified by recrystallization, which is highly effective and scalable. The pure free base can then be regenerated by treatment with a base and extraction.[5][6]

Q3: My reaction is producing a significant amount of a di-substituted byproduct. How can I improve selectivity?

Symptoms: You observe a significant peak in your LC-MS or a new spot on TLC corresponding to the mass of a di-alkylated piperazine byproduct. Note: This is more common when starting from piperazine itself, but can occur with piperazin-2-one under harsh conditions or with certain side reactions.

Primary Causes & Solutions:

While the amide nitrogen at N1 of piperazin-2-one is significantly less nucleophilic than the amine at N4, unwanted side reactions can still occur, especially if the primary amine of the alkylating agent is not protected. The most common "di-substitution" issue arises from the unprotected primary amine reacting with another molecule of the alkylating agent.

  • Lack of Protecting Group: An unprotected 3-aminopropyl halide is highly reactive at both ends. The primary amine can react with the alkyl halide, leading to dimerization and oligomerization.

    • Solution: Always use a protecting group for the primary amine. The Boc group is ideal as it is stable to the basic conditions of the alkylation and is easily removed with acid.[2][3][7]

  • Stoichiometry: Using a large excess of the alkylating agent can sometimes force reactions at less reactive sites.

    • Solution: Use a stoichiometry of approximately 1:1.1 of piperazin-2-one to the N-Boc-protected alkylating agent. This ensures the piperazin-2-one is consumed without a large excess of the electrophile remaining to cause side reactions.

Key Optimization Parameters & Data

The following table summarizes recommended starting points and optimization ranges for the critical N-alkylation step.

ParameterRecommended Starting ConditionOptimization RangeRationale & Key Considerations
Piperazinone:Alkyl Halide Ratio 1 : 1.11 : 1.05 to 1 : 1.3A slight excess of the alkylating agent ensures full conversion of the piperazin-2-one. A large excess can lead to side reactions.
Base K₂CO₃ (2.0 eq.)NaHCO₃, Cs₂CO₃, DIPEA (1.5-3.0 eq.)K₂CO₃ is a cost-effective and generally efficient base.[1][3] Cs₂CO₃ is more soluble and can accelerate the reaction. DIPEA is a strong, non-nucleophilic organic base suitable for sluggish reactions.
Solvent Acetonitrile (MeCN)DMF, DMSOPolar aprotic solvents are essential. MeCN is often the first choice due to its ease of removal. DMF and DMSO have higher boiling points and can increase reaction rates but are harder to remove.[1][3]
Temperature Room Temperature (20-25 °C)20 °C to 80 °CStart at room temperature.[1] If the reaction is slow, gently heat to 60-80 °C.[3] Monitor for byproduct formation at higher temperatures.[4]
Reaction Time 12-18 hours4-24 hoursMonitor by TLC or LC-MS until the piperazin-2-one starting material is consumed.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Piperazin-2-one with N-Boc-3-bromopropylamine

This protocol describes the key coupling reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, approx. 0.1 M concentration relative to piperazin-2-one).

  • Addition: Add N-Boc-3-bromopropylamine (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[2] Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-protected product, which can be taken to the next step or purified by column chromatography.

Protocol 2: Boc Deprotection

This protocol describes the final step to yield the target compound.

  • Dissolution: Dissolve the crude or purified 4-(3-(Boc-amino)propyl)piperazin-2-one in dichloromethane (DCM).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add an excess of trifluoroacetic acid (TFA, 5-10 eq.) dropwise. Alternatively, a solution of 4M HCl in dioxane can be used.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The product will be obtained as its corresponding salt (e.g., TFA or HCl salt).

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH) to pH > 12, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

  • Technical Support Center: Synthesis of Piperazine Deriv
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.
  • Preventing di-substitution in piperazine N-alkyl
  • Technical Support Center: Synthesis of Substituted Piperazinediones. (2025). BenchChem.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). BenchChem.
  • Comparison of routes to piperazin-2-one decarboxylative alkylation substrates. (n.d.).
  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). BenchChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • Procedure for N-alkylation of Piperidine?. (2017).

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Technical Support Center: Purification of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(3-Aminopropyl)piperazin-2-one. The inherent chemical properties of this molecule—namely its high polarity and the presence of multiple basic nitrogen centers—present unique purification hurdles. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound is principally complicated by its molecular structure. It contains both a primary and a secondary amine, making it a strong base. This basicity leads to significant interaction with standard silica gel, a common stationary phase in chromatography, which is acidic in nature.[1] This interaction often results in poor peak shape (tailing), low recovery, or even irreversible adsorption of the compound onto the column.[2] Furthermore, its high polarity and hydrogen bonding capability make it highly soluble in polar solvents like water and methanol, which can complicate extraction and crystallization procedures.

Q2: What is the recommended starting point for purifying a crude sample of this compound?

A2: For a crude reaction mixture, a liquid-liquid acid-base extraction is an excellent first step to remove non-basic organic impurities. By dissolving the crude material in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and partition into the aqueous layer, leaving neutral or acidic impurities behind.[3] The aqueous layer can then be basified (e.g., with NaOH) and the free-based product can be back-extracted into an organic solvent. This initial cleanup significantly reduces the burden on subsequent, higher-resolution techniques like chromatography.

Q3: How can I effectively monitor the progress and success of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. Due to the compound's basicity, standard silica TLC plates may show significant streaking. It is advisable to pre-treat the plate or use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) (0.5-1%) or a 7N ammonia solution in methanol (1-5%) to obtain well-defined spots.[2] For visualization, since the compound may not be UV-active, staining with a ninhydrin solution is effective for detecting the primary amine group, which will typically develop a distinct purple or pink spot upon heating.[4][5] For final purity assessment, LC-MS, 1H NMR, and 13C NMR are essential.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for achieving high purity, but it is also the source of the most frequent issues with amine-containing compounds.

Q4: My compound is streaking severely on the silica gel column, and I'm getting poor separation. What's happening and how do I fix it?

A4: This is a classic sign of strong acid-base interaction between your basic compound and the acidic silanol groups on the silica surface.[1] This causes a non-ideal equilibrium during elution, leading to tailing peaks.

Solutions:

  • Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a volatile competing base to your mobile phase.[1][6]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 90:9:1).

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent.

  • Switch the Stationary Phase: If modifiers are insufficient or undesirable, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for separating basic compounds.[2]

    • Amine-Functionalized Silica: These commercially available columns have an amine-bonded phase that creates a more inert surface, minimizing interactions with basic analytes.[1][6]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA to ensure consistent protonation) can be very effective.

Q5: My compound appears to be stuck on the column. Even after flushing with 20% Methanol in DCM, it won't elute. Why?

A5: This indicates irreversible adsorption or decomposition on the silica gel.[2] The strong interaction with the acidic silica has essentially bound your compound to the stationary phase. Before attempting a large-scale column, it is crucial to test your compound's stability.

Pre-emptive Solutions:

  • TLC Stability Test: Spot your crude material on a silica TLC plate. Let it sit exposed to the air for an hour, then elute the plate. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound may be degrading on silica.[2]

  • Choose a Different System: Based on the stability test, immediately opt for a less acidic stationary phase like neutral alumina or a reversed-phase C18 column.

Protocol 1: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Retention Factor (Rf) is between 0.2-0.4.[6] A common starting system is 5-10% Methanol in Dichloromethane (DCM). If streaking is observed, add 1% Triethylamine (TEA) to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If separation is poor, a gradient elution can be employed, gradually increasing the percentage of the polar solvent (e.g., starting with 2% MeOH/DCM/1% TEA and slowly increasing to 15% MeOH/DCM/1% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC using a ninhydrin stain to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a lower-boiling solvent or placing the sample under high vacuum.

Troubleshooting Guide: Crystallization

Crystallization is an excellent technique for large-scale purification or as a final polishing step.

Q6: I'm trying to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also inhibit crystal lattice formation.[2][7]

Solutions:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to a refrigerator or ice bath.

  • Add More Solvent: If an oil has already formed, gently heat the mixture to re-dissolve it, add a small additional amount of the hot solvent to slightly decrease the saturation, and then attempt to cool it slowly again.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[2]

  • Try Anti-Solvent Crystallization: This is often very effective for polar compounds. Dissolve the compound in a small amount of a "good" solvent in which it is very soluble (e.g., Methanol, DMSO). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Diethyl Ether, Ethyl Acetate, or Acetonitrile) dropwise until the solution becomes persistently cloudy. Then, let it stand undisturbed.[7]

Data Presentation: Solvent Selection for Purification
Purification TechniqueGood Solvents (for Dissolving)Poor/Anti-Solvents (for Precipitating)Mobile Phase Systems (Eluents)
Crystallization Methanol, Ethanol, Isopropanol, Water, DMSO[7]Diethyl Ether, Ethyl Acetate, Acetonitrile, HexanesN/A
Normal-Phase Chromatography Dichloromethane, Chloroform, MethanolN/ADichloromethane/Methanol, Ethyl Acetate/Hexanes (with basic modifier like TEA)[2][8]
Reversed-Phase Chromatography Water, Methanol, AcetonitrileN/AWater/Acetonitrile, Water/Methanol (with acidic modifier like Formic Acid or TFA)
Liquid-Liquid Extraction Dichloromethane, Ethyl AcetateWater (as the immiscible phase)N/A

Visualizations: Workflow & Troubleshooting

Diagram 1: General Purification Workflow

G Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography High-Resolution Separation Crystallization Crystallization / Recrystallization Extraction->Crystallization If crude purity is high Chromatography->Crystallization Final Polishing / Scale-up Pure Pure Compound (>98%) Chromatography->Pure If high purity achieved Crystallization->Pure

Caption: A typical workflow for purifying polar basic compounds.

Diagram 2: Chromatography Troubleshooting Decision Tree

G start Run Analytical TLC streaking Is there streaking/tailing? start->streaking no_elution Does it stay at the baseline (Rf=0)? streaking->no_elution No add_modifier Add 1% TEA or NH3/MeOH to Mobile Phase streaking->add_modifier Yes change_sp Switch to Alumina or Reversed-Phase C18 no_elution->change_sp Yes good_rf Proceed with Preparative Column no_elution->good_rf No add_modifier->good_rf

Caption: Decision tree for troubleshooting common TLC/column issues.

References

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health (NIH). Available at: [Link]

  • Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]

  • US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Available at: [Link]

  • 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts. Available at: [Link]

  • Chromatography of amino acids. BioTopics. Available at: [Link]

  • Paper Chromatography of Amino Acids | Biochemistry I (Practical). YouTube. Available at: [Link]

  • (PDF) Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges frequently encountered with piperazine-containing compounds. The piperazine ring is a valuable scaffold in medicinal chemistry, but its unique physicochemical properties can present significant hurdles in formulation and development.[1] This resource is structured in a question-and-answer format to directly address the issues you may face in the lab.

Section 1: The "Why" - Understanding the Physicochemical Roots of Piperazine Solubility

This section addresses the fundamental properties of piperazine that govern its solubility behavior.

Q1: Why are my piperazine-containing compounds showing such variable and often poor aqueous solubility?

A: The solubility of piperazine derivatives is primarily governed by a combination of their basicity, crystal structure, and the nature of substituents on the ring. Piperazine is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[2][3][4][5] This dual basicity is the root of its complex, pH-dependent solubility.

  • pKa Values are Critical: The two pKa values for the parent piperazine ring are approximately 5.35 and 9.73.[2][3][6] These values dictate the ionization state of the molecule at a given pH. At physiological pH (~7.4), a significant portion of piperazine molecules will be singly protonated, which generally enhances aqueous solubility. However, below the lower pKa, the molecule becomes dually protonated, and above the higher pKa, it is predominantly in its neutral, less soluble free base form.

  • Crystal Lattice Energy: Many piperazine compounds, particularly in their free base form, can pack tightly into a stable crystal lattice. High lattice energy requires more energy to break the crystal structure apart, resulting in lower solubility. Salt formation is a key strategy to disrupt this lattice energy.[7]

  • Substituent Effects: The groups attached to the piperazine nitrogen(s) or carbon atoms dramatically influence solubility. Bulky, non-polar (lipophilic) substituents will decrease aqueous solubility, while polar or ionizable groups can increase it.

Section 2: First-Line Troubleshooting: pH Adjustment and Salt Form Selection

Manipulating pH and creating salts are the most direct and effective initial strategies for improving the solubility of basic compounds like piperazines.

Q2: My piperazine compound is insoluble in neutral water. How do I determine the optimal pH for solubilization?

A: The solubility of a basic drug increases as the pH of the solution drops below its pKa, due to the formation of the more soluble ionized (protonated) form.[8] For a diprotic base like piperazine, the Henderson-Hasselbalch equation can be adapted to predict solubility at different pH values.

A good starting point is to prepare a pH-solubility profile. This involves measuring the solubility of your compound across a range of pH values (e.g., from pH 2 to pH 10).[9] You will typically observe a significant increase in solubility as the pH is lowered. For most piperazine compounds, a pH of 2-4 will ensure full protonation and maximize aqueous solubility. However, for in vitro or in vivo applications, you must balance solubility with physiological compatibility.

Q3: What is "salt formation," and how can it help with my piperazine compound?

A: Salt formation is a chemical modification where a poorly soluble acidic or basic drug is reacted with a suitable counter-ion to form a salt, which often has vastly improved solubility and dissolution rates.[10][11] For basic drugs like piperazine derivatives, acidic counter-ions are used. The resulting salt form often has a more favorable crystal lattice energy and is more readily solvated by water.[7] For example, forming a salt with piperazine has been shown to increase the solubility of various non-steroidal anti-inflammatory drugs (NSAIDs) by over 10-fold.[7][12]

Q4: How do I choose the right counter-ion for salt formation?

A: The "pKa rule" is a guiding principle: for a stable salt to form, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[10][13] Given piperazine's higher pKa of ~9.7, a wide range of acidic counter-ions can be used.

Commonly Used Counter-ions for Basic Drugs:

Counter-ion Acid Source Typical Properties
Hydrochloride Hydrochloric Acid Low molecular weight, often highly soluble, but can be hygroscopic.[10]
Mesylate Methanesulfonic Acid Good solubility, often forms stable, non-hygroscopic salts.[10][13]
Sulfate Sulfuric Acid Can form stable salts, solubility varies.[14]
Tartrate Tartaric Acid Can form non-hygroscopic salts.[2]
Citrate Citric Acid Can form stable hydrates, good solubility.[2]

| Maleate | Maleic Acid | Frequently used, good solubility.[14] |

The optimal choice requires experimental screening to evaluate not just solubility but also crystallinity, stability, and hygroscopicity (the tendency to absorb moisture from the air).[2]

Decision Workflow for Initial Solubility Enhancement Here is a systematic approach to tackling solubility issues with a new piperazine compound.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Advanced Strategies Start New Piperazine Compound (Poor Aqueous Solubility) Solubility_Test Measure Thermodynamic Solubility at pH 7.4 Start->Solubility_Test pH_Profile Determine pH-Solubility Profile (pH 2-10) Solubility_Test->pH_Profile Is_pH_Sufficient Is solubility sufficient at a physiologically acceptable pH? pH_Profile->Is_pH_Sufficient Salt_Screen Perform Salt Formation Screen (HCl, Mesylate, Tartrate, etc.) Is_pH_Sufficient->Salt_Screen No Outcome_Success Optimized Soluble Form Identified Is_pH_Sufficient->Outcome_Success  Yes Analyze_Salts Characterize Salts: Solubility, Stability, Hygroscopicity Salt_Screen->Analyze_Salts Advanced Proceed to Advanced Strategies: Co-solvents, ASDs, Lipid Formulations Analyze_Salts->Advanced No suitable salt found Analyze_Salts->Outcome_Success

Sources

stability studies of 4-(3-Aminopropyl)piperazin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 4-(3-Aminopropyl)piperazin-2-one

Introduction from the Senior Application Scientist:

Welcome to the technical support guide for this compound. As a molecule combining a lactam (within the piperazin-2-one ring) and a primary amine (on the aminopropyl side chain), its stability profile is governed by the interplay of these functional groups. While specific literature on this exact molecule is emerging, this guide is built upon established chemical principles for these moieties and extensive data on related piperazine derivatives.[1][2][3] Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to design, execute, and interpret robust stability studies. This is a living document, designed to address the real-world challenges you encounter at the bench.

Section 1: General Stability Profile & Key Considerations

Q1: What are the primary degradation pathways I should be concerned about for this compound?

You should primarily anticipate degradation through hydrolysis and oxidation . Photodegradation is also a potential pathway that must be investigated.

  • Hydrolysis: The amide bond within the piperazin-2-one ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring.[4][5]

  • Oxidation: The two secondary amine nitrogens in the piperazine ring and the primary amine on the side chain are potential sites for oxidation.[6][7] This can be initiated by atmospheric oxygen, peroxides, or metal ions. Common oxidative degradation products for piperazine structures include piperazinone and N-oxides.[8][9]

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light. Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation reactions.[10]

Senior Application Scientist Insight: The key structural liabilities of this compound are the lactam ring and the primary amine. The lactam is essentially a cyclic amide, making it prone to hydrolysis. The aminopropyl side chain adds a nucleophilic primary amine and a secondary amine at the 4-position of the ring, which are classic targets for oxidation. The interplay between these groups is critical; for example, the basicity of the amines can influence the local pH and potentially affect the rate of hydrolysis of the nearby lactam.

Below is a diagram illustrating the most probable initial degradation points on the molecule.

G cluster_0 Potential Degradation Pathways of this compound cluster_paths mol mol p1 Hydrolysis (Ring Opening) mol->p1:w  Acid/Base, H₂O p2 Oxidation (N-Oxides, Dealkylation) mol->p2  O₂, Peroxides, Metal Ions p3 Photodegradation (Radical Formation) mol->p3:w  UV/Visible Light

Sources

Technical Support Center: Scaling Up the Production of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-(3-Aminopropyl)piperazin-2-one. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) to address the unique challenges associated with this molecule's production.

Overview of the Synthetic Pathway

The industrial-scale synthesis of this compound is most efficiently approached via a two-step process starting from piperazin-2-one. This route involves a Michael addition with acrylonitrile, followed by the catalytic reduction of the resulting nitrile intermediate. This pathway is selected for its use of readily available starting materials and its amenability to large-scale production.[1]

The overall workflow is summarized below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Purification A Piperazin-2-one C Reaction Vessel (Base Catalyst, Solvent) A->C B Acrylonitrile B->C D 4-(2-Cyanoethyl)piperazin-2-one (Intermediate) C->D Exothermic Reaction E High-Pressure Reactor (Catalyst, Solvent, H2) D->E Reduction F Crude this compound E->F G Work-up & Isolation (e.g., Filtration, Distillation) F->G H Final Product G->H Purity >98%

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most established route begins with piperazin-2-one and proceeds through a cyanoethylation via Michael addition with acrylonitrile, followed by the reduction of the nitrile to a primary amine.[1] This method is generally preferred for scale-up over routes involving alkyl halides due to the lower cost and higher reactivity of acrylonitrile, though it requires careful control of reaction conditions.

Q2: What are the critical process parameters (CPPs) for the Michael addition step?

The Michael addition of piperazin-2-one to acrylonitrile is highly exothermic and requires strict control to prevent runaway reactions and the polymerization of acrylonitrile. The key parameters are:

  • Temperature: The reaction should be maintained at a low temperature (typically 0-10°C) during the addition phase.

  • Rate of Addition: Acrylonitrile must be added slowly and sub-surface to ensure it reacts with the piperazin-2-one before it can polymerize.

  • Catalyst: While the reaction can proceed without a catalyst, a weak base is often used to deprotonate the piperazin-2-one nitrogen, accelerating the reaction.

  • Solvent: A protic solvent like methanol or ethanol is often used to help dissipate heat and solubilize the starting materials.[2]

Q3: Which catalysts are most effective for the nitrile reduction step?

The catalytic hydrogenation of the intermediate, 4-(2-Cyanoethyl)piperazin-2-one, is a critical step. The choice of catalyst influences yield, purity, and reaction time.

CatalystAdvantagesDisadvantagesTypical Conditions
Raney Nickel High activity, relatively low cost.Can promote side reactions (e.g., secondary amine formation), pyrophoric.40-50 bar H₂, 50-70°C, Methanol/Ammonia.[3]
Palladium on Carbon (Pd/C) Good activity, less prone to side reactions than Raney Ni.Higher cost, can be sensitive to impurities.40-50 bar H₂, 50°C, Methanol.[3]
Rhodium-based Catalysts High selectivity, can operate at lower pressures/temperatures.Significantly higher cost.10-20 bar H₂, 25-40°C.

The addition of ammonia to the reaction mixture when using catalysts like Raney Nickel is a common strategy to suppress the formation of secondary amine impurities by reacting with the intermediate imine.

Q4: What are the primary challenges in purifying the final product?

This compound is a highly polar, basic compound with two primary and secondary amine functionalities, making purification challenging.

  • High Polarity: The compound is often soluble in water and lower alcohols but has limited solubility in common organic solvents, making extractive work-ups difficult.

  • Strong Basicity: The molecule can strongly adhere to silica gel during column chromatography, leading to tailing and poor recovery.[4]

  • Hygroscopic Nature: The purified compound can readily absorb atmospheric moisture, which can affect its physical form and accurate weighing.[4]

  • High Boiling Point: The compound has a very high boiling point, making purification by distillation difficult and often requiring high vacuum, which can be challenging to achieve on a large scale.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem 1: Low Yield or Incomplete Conversion in Michael Addition (Step 1)
  • Symptom: Significant amount of piperazin-2-one starting material remains after the reaction, as determined by in-process controls (e.g., GC or TLC).

  • Possible Cause 1: Insufficient Catalyst or Base. The nucleophilicity of the piperazin-2-one nitrogen may be too low for an efficient reaction without a proper activator.

    • Solution: Introduce a catalytic amount of a non-nucleophilic base (e.g., triethylamine) or an alkali metal hydroxide. The base should be strong enough to deprotonate the amide nitrogen but not so strong as to catalyze rapid polymerization of acrylonitrile.

  • Possible Cause 2: Polymerization of Acrylonitrile. Acrylonitrile can polymerize in the presence of bases, heat, or light, consuming the reagent and creating a difficult-to-remove polymeric byproduct.

    • Solution: Ensure the reaction is conducted at a low temperature with slow, controlled addition of acrylonitrile. Check that the acrylonitrile stock is properly inhibited and stored.

  • Possible Cause 3: Incorrect Solvent. The solvent may not be adequately solubilizing the reactants or may be interfering with the reaction.

    • Solution: While protic solvents like methanol are common, consider aprotic polar solvents like acetonitrile if solubility is an issue. Ensure the solvent is dry, as water can affect the catalyst's efficacy.

Problem 2: Side Product Formation During Nitrile Reduction (Step 2)
  • Symptom: The crude product contains a significant peak corresponding to the secondary amine dimer, N,N'-bis(3-(piperazin-2-on-4-yl)propyl)amine, as identified by LC-MS.

  • Possible Cause: Imine Intermediate Dimerization. During hydrogenation, the nitrile is reduced to an intermediate imine. This imine can be attacked by a molecule of the final primary amine product, leading to a secondary amine after further reduction.

    • Solution 1 (Process Modification): Add a large excess of ammonia (typically as a solution in methanol) to the reaction vessel.[3] The ammonia acts as a competitive nucleophile, reacting with the imine intermediate to regenerate the primary amine upon reduction, thus suppressing the dimerization pathway.

    • Solution 2 (Catalyst Selection): Switch to a catalyst known for higher selectivity, such as Raney Cobalt or specific rhodium-based catalysts, which are less prone to promoting this side reaction.

G start Low Yield or Purity in Reduction Step? check_purity Analyze Crude by LC-MS Identify Main Impurity start->check_purity incomplete Incomplete Conversion? check_purity->incomplete Starting material present dimer Secondary Amine Dimer? check_purity->dimer High MW impurity detected incomplete->dimer No action_catalyst Increase catalyst loading or replace with fresh catalyst. Ensure H2 pressure is adequate. incomplete->action_catalyst Yes action_ammonia Add ammonia to the reaction mixture to suppress dimerization. dimer->action_ammonia Yes action_purify Purify intermediate 4-(2-cyanoethyl)piperazin-2-one before reduction. dimer->action_purify No, other impurities action_temp Increase reaction temperature and/or time cautiously. action_catalyst->action_temp end_node Re-run and Analyze action_temp->end_node action_ammonia->end_node action_purify->end_node

Caption: Troubleshooting decision tree for the catalytic hydrogenation step.

Problem 3: Poor Separation During Column Chromatography (Step 3)
  • Symptom: The product either streaks badly on the column, co-elutes with polar impurities, or does not elute from the silica gel at all.

  • Possible Cause: Strong Acid-Base Interaction. The basic amine groups of the product interact strongly with the acidic silanol groups on the surface of standard silica gel.[4]

    • Solution 1 (Mobile Phase Modification): Add a basic modifier to the eluent. A small amount of triethylamine (0.5-1%) or ammonium hydroxide in the mobile phase will compete for the acidic sites on the silica, allowing the product to elute more cleanly.[4]

    • Solution 2 (Stationary Phase Change): Switch to a more inert stationary phase. Basic alumina is a good alternative to silica for purifying basic compounds. Alternatively, amine-functionalized silica columns are commercially available and provide an inert surface that minimizes strong interactions.[4]

    • Solution 3 (Avoid Chromatography): Develop a purification method based on crystallization. Convert the free base product into a salt (e.g., hydrochloride or diacetate) which may have better crystallization properties. The pure salt can then be isolated by filtration, and the free base can be regenerated if necessary.[5]

Analytical Methods

Accurate analysis is crucial for process control and final product quality assessment.

In-Process Controls (IPCs)
  • Thin Layer Chromatography (TLC): A quick method for monitoring reaction progress. Use a polar mobile phase (e.g., Dichloromethane:Methanol:Ammonium Hydroxide 8:2:0.1) and visualize with ninhydrin stain (for the amine product) or potassium permanganate.

  • Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials like acrylonitrile.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion and purity.

Final Product QC
  • HPLC Protocol: Due to the lack of a strong chromophore, UV detection can be challenging. Derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be used to create a UV-active derivative for sensitive detection.[6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly effective for this type of compound.

    • Column: A C18 column may not provide sufficient retention.[7][8] A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often more suitable.

    • Mobile Phase: Acetonitrile/water with a buffer like ammonium formate or ammonium acetate.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Safety Considerations

Scaling up production introduces significant safety challenges that must be addressed.

  • Acrylonitrile: This reagent is toxic, flammable, and a suspected carcinogen. All handling must be done in a well-ventilated fume hood or closed system with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Catalytic Hydrogenation: This is a high-pressure reaction with a risk of fire or explosion. It must be conducted in a properly rated and maintained autoclave. Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere or solvent.[3]

  • Exothermic Reactions: The Michael addition is highly exothermic. The reactor must have adequate cooling capacity, and an emergency quenching plan should be in place.[9]

  • Product Handling: The final product is corrosive and can cause skin and eye burns.[10][11] Standard PPE, including safety glasses, lab coat, and gloves, is required. An eyewash station and safety shower must be readily accessible.[11]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}.... Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link].gov/pmc/articles/PMC7249221/)

Sources

Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the synthesis of piperazine derivatives. The following question-and-answer format is designed to directly address specific experimental challenges, offering explanations grounded in chemical principles and field-proven solutions.

Section 1: N-Alkylation Reactions - Controlling Selectivity and Driving Completion

N-alkylation is a fundamental transformation in piperazine chemistry, yet it is often plagued by challenges of selectivity, leading to mixtures of mono- and di-substituted products.

Question 1: My N-alkylation of piperazine is resulting in a high percentage of the di-alkylated product. How can I improve the selectivity for the mono-alkylated derivative?

Answer: The formation of di-substituted piperazine is a common side reaction due to the presence of two nucleophilic nitrogen atoms.[1] The mono-alkylated product is often still basic enough to react with the remaining alkylating agent.[1] To favor mono-alkylation, several strategies can be employed, focusing on statistical control, reactivity modulation, or protection of one nitrogen atom.

Causality and Strategic Solutions:

  • Statistical Control (Excess Piperazine): By using a large excess of piperazine (3 to 10 equivalents) relative to the alkylating agent, the probability of the electrophile encountering an unreacted piperazine molecule is significantly higher than it encountering a mono-alkylated one.[1][2] This is a cost-effective, one-step method.[2] The primary drawback is the potential difficulty in removing the excess piperazine during purification.[2]

  • Reactivity Attenuation:

    • Lower Reaction Temperature: Decreasing the reaction temperature can reduce the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture, which favors reaction with the more abundant and generally more nucleophilic unsubstituted piperazine.[1]

    • Solvent Choice: The polarity of the solvent can influence the relative nucleophilicity of the starting piperazine and the mono-alkylated intermediate. Experimenting with different solvents may improve selectivity.[1][3]

    • Weaker Base: If a base is employed, switching to a milder one can help prevent the deprotonation of the mono-alkylated product, making it less nucleophilic and less prone to a second alkylation.[1]

  • Protecting Group Strategy: This is a highly selective, albeit multi-step, approach.[2] One nitrogen is temporarily blocked, most commonly with a tert-butyloxycarbonyl (Boc) group. The reaction sequence involves:

    • Protection of one piperazine nitrogen.

    • Alkylation of the free nitrogen.

    • Deprotection to yield the mono-alkylated piperazine.[2] This method offers clean reactions and high selectivity.[2]

  • In Situ Mono-Protonation: A cost-effective, one-pot alternative to protecting groups involves reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) to form the mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2][4] It's important to note that the nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than that of free piperazine, which may necessitate longer reaction times or activation of the alkylating agent.[2]

Comparative Summary of Mono-Alkylation Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation stepHigh selectivity, clean reaction.[2]Multi-step process, higher cost.[2]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.[2]May require longer reaction times or activation.[2]
Experimental Protocol: Mono-N-Alkylation Using a Protecting Group Strategy

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[2]

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[2]

Step 2: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in an anhydrous solvent like acetonitrile.

  • Add the alkyl halide (1.0-1.1 eq).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N-alkyl-N'-Boc-piperazine by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[2]

  • Stir at room temperature for 1-2 hours.[2]

  • Evaporate the solvent and TFA under reduced pressure. The product is often obtained as the TFA salt, which can be converted to the free base by treatment with a suitable base.

Question 2: My N-alkylation reaction with a primary alkyl iodide is stalling, and I'm observing the formation of a water-soluble byproduct. What is happening and how can I fix it?

Answer: This scenario strongly suggests the formation of a quaternary ammonium salt. This occurs when the already mono-alkylated piperazine undergoes a second alkylation on the same nitrogen atom. This is particularly a risk with highly reactive alkylating agents like primary alkyl iodides. The resulting quaternary salt is highly polar and often very soluble in water, making it difficult to isolate from aqueous workups.[5]

Troubleshooting Workflow for Quaternary Salt Formation

G start Low yield and water-soluble byproduct observed check_reactivity Assess Alkylating Agent Reactivity start->check_reactivity use_boc Employ Boc-protected piperazine check_reactivity->use_boc High reactivity (e.g., primary alkyl iodide) reductive_amination Consider Reductive Amination check_reactivity->reductive_amination Alternative strategy needed result Clean mono-alkylation use_boc->result reductive_amination->result

Caption: Decision-making process for avoiding quaternary salt formation.

Corrective Actions:

  • Protecting Groups: The most reliable way to prevent this is to use a protecting group on one of the nitrogens, such as the Boc group, as detailed in the previous question. This physically prevents any reaction at the protected nitrogen and directs alkylation to the free secondary amine.[5]

  • Reductive Amination: An alternative to direct alkylation is reductive amination. This involves reacting the piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild and selective for the iminium ion over the carbonyl starting material.[6] This method avoids the use of highly reactive alkylating agents.

Section 2: N-Arylation Reactions - Navigating Catalysis and Conditions

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpiperazines, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[6][7]

Question 3: My Buchwald-Hartwig amination of piperazine is giving a low yield. What are the key parameters I should investigate?

Answer: Low yields in Buchwald-Hartwig aminations of piperazines can often be traced back to several critical factors: catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[7] A systematic approach to troubleshooting is essential.

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Reaction catalyst_ligand Check Catalyst & Ligand start->catalyst_ligand base Evaluate Base catalyst_ligand->base No improvement catalyst_ligand_sol Is the ligand appropriate for the substrate? Is the catalyst active? catalyst_ligand->catalyst_ligand_sol solvent Assess Solvent base->solvent No improvement base_sol Is it too strong/weak? Is it causing decomposition? base->base_sol conditions Review Reaction Conditions solvent->conditions No improvement solvent_sol Is it anhydrous? Are reagents soluble? solvent->solvent_sol conditions_sol Is the temperature optimal? Is the reaction time sufficient? conditions->conditions_sol

Caption: Systematic troubleshooting for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical parameter. The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand dictates the catalyst's activity.[7]

    • For less reactive aryl chlorides or electron-rich aryl halides, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos, XPhos, or BrettPhos are often more effective than older generation ligands.[6] It is highly recommended to screen a variety of ligands.

    • Catalyst Activity: Ensure the palladium precursor is of high quality. Using a pre-formed, air-stable palladium pre-catalyst can sometimes give more reproducible results.

  • Base Selection: The choice of base is crucial.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is commonly used and very effective. However, if your starting materials are base-sensitive, it could lead to decomposition.[6]

    • Weaker Bases: In cases of substrate sensitivity, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Solvent Quality and Choice:

    • Anhydrous Conditions: The solvent must be anhydrous. Water can deactivate the catalyst and lead to hydrolysis of starting materials or intermediates.[6]

    • Solubility: Toluene, dioxane, and THF are common solvents.[6] If reagent solubility is an issue, a more polar aprotic solvent might be beneficial.

  • Temperature and Reaction Time:

    • Optimal Temperature: These reactions are typically run at elevated temperatures (80-110 °C).[6]

    • Monitoring Progress: Excessively high temperatures or prolonged reaction times can cause catalyst decomposition or side product formation. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time and temperature for your specific substrates.[6]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be minimized by adjusting the ligand, base, or temperature.[6]

Representative Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazine
ParameterRecommended Conditions
Aryl Halide 1.0 equivalent
N-Boc-piperazine 1.2-1.5 equivalents[6]
Palladium Catalyst e.g., Pd₂(dba)₃ (1-2 mol%)[6]
Phosphine Ligand e.g., RuPhos (2-4 mol%)[6]
Base e.g., Sodium tert-butoxide (1.4-2.0 equiv)[6]
Solvent Anhydrous Toluene or Dioxane[6]
Temperature 80-110 °C[6]

Section 3: Purification of Piperazine Derivatives

The inherent physicochemical properties of the piperazine moiety often present significant purification challenges.

Question 4: I am struggling to purify my piperazine-containing compound by column chromatography. The product is either not retaining on the silica gel or is streaking badly.

Answer: These are classic problems encountered when purifying basic compounds like piperazines on acidic silica gel. The high polarity and basicity of the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) lead to strong interactions with the silica stationary phase, causing poor peak shape (tailing) and sometimes irreversible adsorption.[8] Conversely, in reverse-phase HPLC, the high polarity can lead to poor retention.[8]

Solutions for Chromatographic Purification:

  • Basic Modifier in Normal-Phase Chromatography: To mitigate the interaction with silica gel, add a small amount of a basic modifier to the eluent.[7]

    • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your solvent system is a very common and effective strategy. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your piperazine derivative to elute with better peak shape.

    • Ammonium Hydroxide: A solution of ammonium hydroxide in methanol can also be used as a polar component of the eluent system.

  • Acid-Base Extraction: This is a powerful non-chromatographic method for separating basic piperazine products from neutral or acidic impurities.[7]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will partition into the aqueous layer as its hydrochloride salt.

      • Separate the layers. The impurities will remain in the organic layer.

      • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to regenerate the free base of your product.

      • Extract the product back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Crystallization via Salt Formation: If your product is an oil or difficult to crystallize as the free base, converting it to a salt can facilitate purification by crystallization.[7] This also often yields a stable, solid material that is easier to handle. Common salts include the hydrochloride or hydrobromide.

Purification Strategy Flowchart

G start Crude Piperazine Derivative is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_oil Product is an oil or impure solid is_solid->is_oil No is_pure_solid Is it pure? try_cryst->is_pure_solid is_pure_solid->is_oil No final_product Purified Product is_pure_solid->final_product Yes acid_base Perform Acid-Base Extraction is_oil->acid_base is_pure_oil Is it pure? acid_base->is_pure_oil column Column Chromatography (with basic modifier, e.g., 1% Et3N) is_pure_oil->column No is_pure_oil->final_product Yes salt_formation Consider Salt Formation for Crystallization column->salt_formation If still impure column->final_product salt_formation->final_product

Caption: A general workflow for the purification of piperazine derivatives.

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis - Benchchem.
  • Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Purification of piperazine - Google Patents.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.GOV. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • troubleshooting guide for low yield in piperazine cyclization reactions - Benchchem.
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • "optimizing reaction conditions for N-arylation of piperazine" - Benchchem.
  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

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Technical Support Center: Analytical Method Validation for 4-(3-Aminopropyl)piperazin-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method validation of 4-(3-Aminopropyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable quantification of this compound. As a molecule with a primary amine and a lactam structure, this compound presents unique analytical challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure your method is fit for its intended purpose, adhering to the highest standards of scientific integrity and regulatory compliance.

Our approach is grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the principles of analytical method validation.

Q1: What are the essential parameters for validating an analytical method for quantifying this compound?

A1: According to the ICH Q2(R1) guideline, the validation of a quantitative method requires the assessment of several key performance characteristics to demonstrate its suitability.[4][6][7] The core parameters are:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not always required).

  • Detection Limit (DL) & Quantitation Limit (QL): The DL is the lowest amount of analyte that can be detected but not necessarily quantified, while the QL is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][9][10]

Table 1: Summary of Validation Parameters & Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure no interference at the analyte's retention time. Peak purity assessment (e.g., DAD) or mass spectrometric identification. No significant interfering peaks in blank/placebo samples.
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot.
Accuracy To determine the closeness to the true value. Recovery of 98.0% to 102.0% for drug substance; 97.0% to 103.0% for drug product. For bioanalysis, ±15% of nominal (±20% at LLOQ).[5][11]
Precision To assess the scatter of results from repeated measurements. Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). For bioanalysis, RSD ≤ 15% (≤ 20% at LLOQ).[5][11]
Range To define the concentration interval of reliable measurement. Typically 80% to 120% of the test concentration for an assay.
Quantitation Limit To establish the lowest concentration measured reliably. Signal-to-noise ratio ≥ 10; precision and accuracy must meet acceptance criteria.

| Robustness | To ensure reliability against minor method variations. | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits.[10] |

Q2: What is the practical difference between "Specificity" and "Selectivity"?

A2: These terms are often used interchangeably, but there is a subtle distinction. The ICH Q2(R1) guideline primarily uses the term specificity , defining it as the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][12] Selectivity is a broader term, often preferred in bioanalytical guidance, referring to the ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and internal standards.[12][13][14]

In essence, a method is specific if it gives a response for a single analyte only. A method is selective if it can provide reliable results for multiple analytes in a mixture without mutual interference.[14][15] For quantifying this compound, your goal is to develop a selective method that is specific for your target analyte in the context of your sample matrix.

Q3: Why is robustness testing so important, and when should it be performed?

A3: Robustness testing is a critical component of method validation that demonstrates the reliability of an analytical method during real-world use.[8][9] It involves making small, deliberate changes to method parameters to see if the results are affected.[10][16] This is crucial because minor variations in factors like mobile phase pH, column temperature, or flow rate are inevitable in a routine laboratory environment.

Causality: Performing robustness testing early, during the late stages of method development, is highly recommended.[9] It helps identify which parameters are most critical to control, allowing you to establish appropriate system suitability criteria and operational limits before committing to a full validation. A method that fails robustness testing is not suitable for transfer to other labs or for long-term use.[8]

Common parameters to vary during robustness testing for an HPLC method include:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Percentage of organic modifier in the mobile phase (e.g., ± 2%)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 10%)

  • Different column lots or manufacturers

Visualizing the Validation Workflow

A systematic approach is key to successful method validation. The following diagram illustrates the logical flow of validation activities, from initial system suitability checks to the final assessment of method robustness.

G start Method Development & Optimization sst System Suitability Testing (SST) (Tailing, Resolution, Efficiency) start->sst Initial Check specificity Specificity / Selectivity (Interference Check) sst->specificity Proceed if SST Passes linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits Detection & Quantitation Limits (DL & QL) precision->limits robustness Robustness (Deliberate Parameter Variation) limits->robustness Final Check report Validation Report & Method Finalization robustness->report

Caption: Logical workflow for analytical method validation.

Troubleshooting Guide: HPLC & LC-MS/MS

This section is formatted as a direct Q&A to address specific experimental issues.

HPLC-UV Troubleshooting

Q: My chromatographic peak for this compound is tailing severely. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially for basic compounds like this compound, which contains a primary amine. The primary cause is often secondary ionic interactions between the protonated amine group of the analyte and ionized silanol groups on the silica surface of the column packing.[17]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By operating at a pH of 2.5-3.5 (using an additive like formic acid or phosphoric acid), you ensure that the surface silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH) and not ionized (Si-O⁻). This minimizes the ionic interaction that causes tailing.[17]

  • Add a Competing Base: If adjusting the pH is not sufficient or desirable, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[17]

  • Evaluate the Column: An old or degraded column may have lost its end-capping, exposing more active silanol groups. If the problem persists with optimized mobile phase conditions, try replacing the column.

G start Problem: Peak Tailing check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower pH with Formic Acid to suppress silanol ionization check_ph->adjust_ph No check_load Is sample concentration high? check_ph->check_load Yes adjust_ph->check_load reduce_load Action: Reduce injection volume or dilute sample check_load->reduce_load Yes check_column Is the column old or failing SST? check_load->check_column No reduce_load->check_column replace_column Action: Replace column check_column->replace_column Yes solved Problem Resolved check_column->solved No replace_column->solved

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q: My retention time is shifting to earlier times with each injection. What should I investigate?

A: A progressive decrease in retention time often points to a change in the stationary phase or mobile phase composition.

Troubleshooting Steps:

  • Check Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and that there is no selective evaporation of the organic component, which would decrease retention in reversed-phase chromatography. Always use freshly prepared mobile phase.[18]

  • Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention time drift in the initial injections.

  • Verify Pump Performance: A malfunctioning proportioning valve in the HPLC pump can deliver an incorrect mobile phase composition (e.g., a higher percentage of organic solvent than intended), leading to decreased retention.[18]

  • Assess Column Stability: Operating at a high pH (e.g., > 7) can cause silica-based columns to degrade, leading to a loss of stationary phase and reduced retention. Ensure your method's pH is within the column's recommended operating range.

LC-MS/MS Troubleshooting

Q: I am experiencing significant ion suppression, leading to low sensitivity and poor reproducibility. How can I address this?

A: Ion suppression is a matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids from plasma) compete with the analyte for ionization in the MS source, reducing the analyte's signal.[19][20]

Troubleshooting Steps:

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte from the interfering matrix components. Adjust the gradient or select a different column chemistry (e.g., HILIC for polar compounds) to move the analyte's retention time away from the "void volume" where most matrix components elute.

  • Enhance Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering substances.[21] Consider more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to produce a cleaner sample extract.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the gold standard for correcting matrix effects.[22] Because it is chemically identical to the analyte, it will experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.

  • Reduce Sample Volume: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening the suppression effect, although this may also reduce analyte sensitivity.

Q: I see a signal for my analyte in blank injections, indicating carryover. What is the cause and solution?

A: Carryover occurs when traces of an analyte from a previous, high-concentration injection are retained somewhere in the system and elute during a subsequent analysis.[19][23]

Troubleshooting Steps:

  • Optimize the Injector Wash Routine: This is the most common source of carryover. Ensure your autosampler's needle wash solution is strong enough to solubilize your analyte. For a basic compound, an acidic, high-organic wash solution is often effective. Increase the wash volume and duration.

  • Identify Adsorption Sites: Basic compounds can adsorb to active sites in the flow path, particularly on metal surfaces (e.g., frits, tubing). Consider using PEEK tubing or a biocompatible HPLC system if carryover persists.

  • Inject Blanks Strategically: After injecting a high-concentration standard or sample, run one or two blank injections to wash the system before proceeding to the next sample.[19] This helps confirm that the system is clean.

Experimental Protocol: Determination of Accuracy and Precision

This protocol outlines a self-validating experiment to determine the accuracy and precision of the analytical method, in accordance with EMA and FDA guidelines.[1][2][5]

Objective: To assess the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the quantification method for this compound.

Materials:

  • Reference standard of this compound

  • Blank matrix (e.g., drug product placebo, control plasma)

  • Validated HPLC or LC-MS/MS system

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Prepare Quality Control (QC) Samples:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Spike the blank matrix with the analyte stock solution to prepare QC samples at a minimum of three concentration levels:

      • Low QC (LQC): Near the lower limit of quantification (LLOQ).

      • Medium QC (MQC): In the middle of the calibration range.

      • High QC (HQC): Near the upper limit of quantification (ULOQ).

  • Perform Repeatability (Intra-Assay) Analysis:

    • On a single day, by one analyst, analyze a minimum of five replicate preparations of each QC level (LQC, MQC, HQC).

    • Quantify the concentrations against a freshly prepared calibration curve.

  • Perform Intermediate Precision (Inter-Assay) Analysis:

    • Repeat the analysis described in Step 2 on at least one additional day with a different analyst and/or on a different instrument, if available.

    • This assesses the variability that can be expected within a single laboratory over time.

  • Data Analysis and Acceptance Criteria:

    • Accuracy: Calculate the percent recovery for each replicate at each QC level using the formula: (Mean Measured Concentration / Nominal Concentration) * 100. The mean accuracy at each level should be within ±15% of the nominal value (±20% at the LLOQ for bioanalysis).[5][11]

    • Precision: Calculate the relative standard deviation (%RSD) of the measured concentrations for the replicates at each QC level for both the intra-assay and inter-assay runs. The %RSD should not exceed 15% (20% at the LLOQ for bioanalysis).[5][11]

Self-Validation Check: Consistent failure to meet these criteria indicates a fundamental problem with the method's reliability. Potential causes include inconsistent sample preparation, instability of the analyte, or a non-robust chromatographic method. The results from this experiment directly validate the method's ability to produce trustworthy data under routine operating conditions.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • What is the difference between specificity and selectivity? Lösungsfabrik. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]

  • How to Perform Robustness Studies in Analytical Validation. Cell Culture Dish. [Link]

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  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]

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  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]

  • Ive been trying to understand the difference between selectivity and specificity in analytical chemistry but the words are quite difficult to absorb. Reddit. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

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  • Growing Pains in LC-MS/MS Testing. American Association for Clinical Chemistry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

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  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

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  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

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Validation & Comparative

The Piperazine Scaffold: A Comparative Guide to Bioassay Performance from Oncology to Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most versatile and successful scaffolds in modern medicinal chemistry.[1][2] Its unique physicochemical properties—including a rigid structure, high aqueous solubility, and the ability to serve as both a hydrogen bond donor and acceptor—make it a "privileged structure" for engaging a wide array of biological targets.[1][3] This guide provides a comparative analysis of distinct piperazine derivative classes, focusing on the performance of the 4-(3-aminopropyl)piperazin-2-one structural motif relative to established arylpiperazine derivatives in key bioassays for kinase inhibition and neuroreceptor modulation. We will explore the causality behind experimental design and present the data that underpins the structure-activity relationships (SAR) for each class.

Section 1: The Aminopropyl-Piperazine Motif in Anti-Infective Bioassays

While direct, extensive comparative data for this compound is emerging, a closely related analog, 1,4-bis(3-aminopropyl)piperazine , provides a strong foundation for evaluating this structural class, particularly in the context of antimalarial drug discovery. These derivatives are primarily assessed for their ability to inhibit the growth of the parasite Plasmodium falciparum and to block the formation of hemozoin, a critical detoxification product for the parasite.[4]

Key Bioassay: In Vitro Antimalarial Activity against P. falciparum

The primary goal of this assay is to determine the concentration of a compound required to inhibit parasite growth by 50% (IC50). This is a cell-based phenotypic assay that provides a holistic view of a compound's potential.

Comparative Performance of Aminopropyl-Piperazine Derivatives

Compound IDR Group ModificationTarget/AssayIC50 (nM)Reference
Analog A N'-(7-chloro-4-quinolyl)P. falciparum (CQ-resistant strain)30[4]
Analog B N'-(unsubstituted quinolyl)P. falciparum (CQ-resistant strain)>1000[4]
Chloroquine (Reference Drug)P. falciparum (CQ-resistant strain)90[4]

This data is representative of findings for this class of compounds.

Expertise & Causality: The data clearly indicates that the 7-chloroquinoline moiety is critical for the antimalarial activity of this piperazine series.[4] The unsubstituted analog is essentially inactive, demonstrating a steep SAR cliff. The most potent analog outperforms the reference drug chloroquine against a resistant strain, highlighting the potential of the aminopropyl-piperazine scaffold to overcome existing resistance mechanisms. The proposed mechanism involves accumulation in the parasite's acidic food vacuole and subsequent inhibition of heme polymerization, leading to toxic heme buildup.[4]

Experimental Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)

This protocol is a widely used, fluorescence-based method for assessing parasite viability.

Principle: The fluorescent dye SYBR Green I intercalates with DNA. As the parasite replicates, the amount of DNA increases, leading to a proportional increase in fluorescence. An effective drug will halt replication, resulting in a low fluorescence signal.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., W2 chloroquine-resistant strain) in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 1000 nM to 0.1 nM).

  • Assay Plate Setup: In a 96-well black plate, add 100 µL of the synchronized parasite culture (at the ring stage, ~1% parasitemia) to each well.

  • Drug Addition: Add 100 µL of the diluted compound solutions to the wells. Include positive controls (e.g., Chloroquine) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I. Add 100 µL of this buffer to each well.

  • Signal Reading: Incubate the plate in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Arylpiperazines as Potent Kinase Inhibitors

A major class of piperazine derivatives involves the attachment of an aryl group to one of the piperazine nitrogens. This motif is famously represented by Imatinib (Gleevec) , a cornerstone of targeted cancer therapy that inhibits the Bcr-Abl tyrosine kinase.[5] This class provides a stark contrast to the aminopropyl derivatives in both its biological target and the bioassays used for its evaluation.

Key Bioassay: Tyrosine Kinase Inhibition Assay

These are typically cell-free, biochemical assays designed to measure the direct inhibitory effect of a compound on a purified enzyme's activity.

Comparative Performance of Piperazine-Based Kinase Inhibitors

CompoundTarget KinaseAssay TypeIC50 (nM)
Imatinib Bcr-AblCell-free enzymatic250-500
Ponatinib Bcr-Abl (incl. T315I mutant)Cell-free enzymatic0.4
Sorafenib VEGFR-2Cell-free enzymatic90
Compound 5f VEGFR-2Cell-free enzymatic580

Expertise & Causality: Unlike the phenotypic assay used for antimalarials, kinase assays are target-specific. Imatinib's structure is optimized to fit into the ATP-binding pocket of the Bcr-Abl kinase. The piperazine moiety is crucial for this interaction, providing a basic nitrogen that forms a key hydrogen bond with the hinge region of the kinase domain, as well as improving the compound's pharmacokinetic properties.[1][2] Newer derivatives like Ponatinib modify the arylpiperazine structure to overcome resistance mutations, such as T315I, which block Imatinib binding. This highlights the scaffold's tunability for achieving high potency and overcoming clinical challenges.

Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay

This is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase active site.

Principle: A Europium (Eu)-labeled anti-tag antibody binds to a tagged kinase. A fluorescent "tracer" (a labeled ATP-competitive ligand) binds to the kinase's active site. When the tracer is bound, the Eu-chelate and the tracer are close enough for FRET to occur upon excitation. A test compound that binds to the active site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Visualization of Kinase Binding Assay Workflow

G cluster_0 Assay Components cluster_1 Assay Principle Kinase Tagged Kinase No_Inhibitor No Inhibitor Present (Tracer Binds) Kinase->No_Inhibitor Inhibitor_Present Inhibitor Present (Tracer Displaced) Kinase->Inhibitor_Present Antibody Eu-Antibody Antibody->No_Inhibitor Antibody->Inhibitor_Present Tracer Fluorescent Tracer Tracer->No_Inhibitor Tracer->Inhibitor_Present displaced Inhibitor Test Compound (e.g., Imatinib) Inhibitor->Inhibitor_Present FRET High TR-FRET Signal No_Inhibitor->FRET Excitation No_FRET Low TR-FRET Signal Inhibitor_Present->No_FRET Excitation

Caption: Workflow for a TR-FRET kinase binding assay.

Section 3: Arylpiperazines in Neuroreceptor Modulation

The piperazine scaffold is also a dominant feature in drugs targeting the central nervous system (CNS), particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[6][7][8] Compounds like Clozapine (antipsychotic) and Vortioxetine (antidepressant) are classic examples.[6][7] Their bioassay evaluation focuses on receptor binding affinity and functional activity.

Key Bioassay: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

Comparative Performance of Piperazine-Based CNS Drugs

CompoundPrimary TargetAssay TypeBinding Affinity (Ki, nM)
Clozapine Dopamine D4Radioligand Binding21
Vortioxetine Serotonin Transporter (SERT)Radioligand Binding1.6
Buspirone Serotonin 5-HT1ARadioligand Binding15
meta-Chlorophenylpiperazine (mCPP) Serotonin 5-HT2CRadioligand Binding1.1

Expertise & Causality: The arylpiperazine moiety in these drugs often mimics the structure of endogenous neurotransmitters like serotonin and dopamine, allowing them to bind to their respective receptors or transporters.[9][10] The specific substitutions on the aryl ring and the other piperazine nitrogen dictate the receptor selectivity and functional outcome (agonist, antagonist, or transporter inhibitor). For example, the terminal aryl group of Vortioxetine is crucial for its high-affinity binding to the serotonin transporter. The goal of these assays is to determine a compound's potency (Ki) and its selectivity profile across a panel of CNS receptors to predict both therapeutic efficacy and potential side effects.

Visualization of a Modulated Signaling Pathway

G cluster_0 Cell Membrane GPCR Extracellular 5-HT Receptor (GPCR) Intracellular G_Protein G-Protein Activation GPCR:f2->G_Protein Activates Ligand Serotonin (Endogenous Ligand) Ligand->GPCR:f0 Binds Drug Arylpiperazine Drug (e.g., Buspirone) Drug->GPCR:f0 Binds (Competes) Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., ↓ cAMP) Effector->Response

Caption: Competitive binding at a G-Protein Coupled Receptor.

Comparative Summary and Conclusion

The bioassay performance of a piperazine derivative is fundamentally dictated by the nature of the substituents at its two nitrogen atoms.

FeatureAminopropyl-Piperazine (Antimalarial)Arylpiperazine (Kinase Inhibitor)Arylpiperazine (CNS Agent)
Typical Target Heme PolymerizationATP-binding site of kinasesNeurotransmitter Receptors/Transporters
Primary Bioassay Cell-based phenotypic (e.g., P. falciparum growth)Target-based biochemical (e.g., TR-FRET)Target-based binding (e.g., Radioligand)
Key Metric IC50 (nM)IC50 / Ki (nM)Ki (nM)
Structural Driver Bulky side chain (e.g., Chloroquinoline) for vacuole targetingSpecific aryl groups for ATP pocket interactionAryl groups mimicking endogenous ligands

References

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 17, 2026, from [Link]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. Retrieved January 17, 2026, from [Link]

  • Dakshinamurthy, S. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved January 17, 2026, from [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved January 17, 2026, from [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved January 17, 2026, from [Link]

  • Ryckebusch, A., et al. (2005). Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(2), 297-300. Retrieved January 17, 2026, from [Link]

  • Liu, X., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 13(10), 1167-1187. Retrieved January 17, 2026, from [Link]

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Efficacy of Arylpiperazine Analogs as D₂/D₃ Receptor Partial Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders. Its unique physicochemical properties make it a "privileged structure," capable of interacting with a variety of G-protein coupled receptors (GPCRs).[1][2] This guide provides an in-depth comparison of the efficacy of prominent arylpiperazine analogs that function as dopamine D₂ and D₃ receptor partial agonists, a key mechanism in contemporary antipsychotic medications.[3] We will focus on three clinically significant analogs: Cariprazine, Aripiprazole, and Brexpiprazole, to elucidate the nuanced structure-activity relationships (SAR) that govern their distinct pharmacological profiles.

The Rationale for D₂/D₃ Partial Agonism

Classical antipsychotics typically act as potent antagonists at the dopamine D₂ receptor (D₂R). While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), this mechanism is often associated with significant side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia. The development of atypical antipsychotics introduced the concept of "dopamine-serotonin system stabilizers," which exhibit partial agonism at D₂ receptors.[4][5]

A partial agonist acts as a modulator: in a hyperdopaminergic state (as hypothesized in the mesolimbic pathway in psychosis), it competes with the endogenous full agonist (dopamine) and lowers the overall receptor activation, functioning as a net antagonist. Conversely, in a hypodopaminergic state (as hypothesized in the prefrontal cortex, contributing to negative and cognitive symptoms), it provides a basal level of receptor stimulation, acting as a net agonist.[6] This dual action is thought to contribute to a broader efficacy profile and improved tolerability.

Cariprazine, Aripiprazole, and Brexpiprazole are all third-generation antipsychotics that leverage this mechanism, but with critical differences in their affinities for D₂ and D₃ receptors, as well as various serotonin (5-HT) receptors.[7] Cariprazine, for instance, exhibits a notable preference for the D₃ receptor, which is implicated in cognition and mood regulation, potentially offering advantages in treating the negative symptoms of schizophrenia.[8][9]

Comparative In Vitro Receptor Binding Profiles

The subtle structural modifications among Cariprazine, Aripiprazole, and Brexpiprazole translate into distinct receptor binding affinity profiles. These affinities, typically measured as the inhibition constant (Kᵢ), dictate the potency of the drug at a given target. A lower Kᵢ value signifies a higher binding affinity. The table below summarizes the Kᵢ values for these three compounds at key CNS receptors, compiled from various preclinical studies.

ReceptorCariprazine Kᵢ (nM)Aripiprazole Kᵢ (nM)Brexpiprazole Kᵢ (nM)Primary Clinical Relevance
Dopamine D₂ 0.49 - 0.690.34 - 0.470.30Antipsychotic Efficacy, EPS Risk
Dopamine D₃ 0.085 - 0.130.8 - 3.91.1Negative Symptoms, Cognition, Mood
Serotonin 5-HT₁ₐ 2.6 - 2.91.7 - 4.20.12Anxiolytic, Antidepressant Effects
Serotonin 5-HT₂ₐ 18.8 - 193.4 - 6.90.47Reduction of EPS, Antidepressant Effects
Serotonin 5-HT₂ₑ 1.115 - 231.9Potential role in mood and psychosis
Histamine H₁ 23.219 - 6119Sedation, Weight Gain
Adrenergic α₁ₐ 155573.8Orthostatic Hypotension, Sedation

Data compiled from multiple sources.[4][10][11]

Analysis of Structure-Activity Relationships:

  • D₃ vs. D₂ Selectivity: Cariprazine's standout feature is its approximately 10-fold higher affinity for D₃ over D₂ receptors, a characteristic not seen in Aripiprazole or Brexpiprazole.[7][8] This is attributed to the N,N-dimethylurea moiety on the cyclohexyl ring, which is believed to engage with a secondary binding pocket in the D₃ receptor.[3] This D₃ preference is hypothesized to contribute to its demonstrated efficacy against the negative symptoms of schizophrenia.[12]

  • 5-HT₁ₐ and 5-HT₂ₐ Affinity: Brexpiprazole shows the highest affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors among the three.[4] Its potent 5-HT₁ₐ partial agonism may contribute to anxiolytic and antidepressant effects, while its strong 5-HT₂ₐ antagonism is a key feature of atypical antipsychotics, thought to mitigate the risk of EPS by increasing dopamine release in the nigrostriatal pathway.

  • Off-Target Affinities (H₁ and α₁ₐ): The affinity for histamine H₁ and adrenergic α₁ₐ receptors is a major predictor of side effects like sedation, weight gain, and orthostatic hypotension.[10] Brexpiprazole has a relatively high affinity for the α₁ₐ receptor, while Cariprazine has the weakest. Aripiprazole and Brexpiprazole have comparable H₁ affinities, both higher than Cariprazine's in some reports. These differences in off-target binding contribute to the distinct tolerability profiles of each drug.

Signaling Pathways and Partial Agonism

The therapeutic and adverse effects of these arylpiperazine analogs are mediated by their modulation of intracellular signaling cascades downstream of dopamine and serotonin receptors. As Gᵢ-coupled receptors, D₂ and D₃ receptors primarily inhibit the adenylyl cyclase pathway, leading to a decrease in cyclic AMP (cAMP) levels. 5-HT₁ₐ receptors are also Gᵢ-coupled, while 5-HT₂ₐ receptors are Gₒ-coupled, activating the phospholipase C (PLC) pathway.

Partial_Agonist_Signaling cluster_D2R Dopamine D₂/D₃ Receptor (Gᵢ-coupled) cluster_5HT1A Serotonin 5-HT₁ₐ Receptor (Gᵢ-coupled) cluster_ligands Ligand Action D2R D₂/D₃ Receptor G_i Gαᵢ/Gβγ D2R->G_i Activation AC Adenylyl Cyclase G_i->AC Inhibition cAMP ↓ cAMP AC->cAMP HT1A 5-HT₁ₐ Receptor G_i2 Gαᵢ/Gβγ HT1A->G_i2 Activation AC2 Adenylyl Cyclase G_i2->AC2 Inhibition cAMP2 ↓ cAMP AC2->cAMP2 DA Dopamine (Full Agonist) DA->D2R High Efficacy (Maximal Inhibition) Analog Arylpiperazine Analog (Partial Agonist) Analog->D2R Lower Efficacy (Submaximal Inhibition) Analog->HT1A Lower Efficacy

Caption: Dopamine and Serotonin receptor signaling modulated by a partial agonist.

A full agonist like dopamine elicits a maximal response, leading to strong inhibition of adenylyl cyclase. A partial agonist binds to the same receptor but produces a submaximal response. This intrinsic activity is a critical parameter; for example, brexpiprazole has lower intrinsic activity at the D₂ receptor compared to aripiprazole, which may contribute to a lower incidence of akathisia.[10]

Experimental Protocols for Efficacy Evaluation

The comparative data presented above is generated through a series of standardized preclinical assays. Below are representative protocols for determining in vitro receptor affinity and in vivo antipsychotic-like activity.

Protocol 1: In Vitro Radioligand Binding Assay for D₂ Receptor Affinity

This protocol determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D₂ receptor.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a specific radioligand (e.g., [³H]-Spiperone at a final concentration of 0.2 nM), and 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

    • To determine total binding, a set of wells is prepared with only the radioligand and buffer.

    • Add 100 µL of the prepared cell membrane suspension (approximately 10-20 µg of protein per well).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: In Vivo Apomorphine-Induced Climbing in Mice

This behavioral model is widely used to screen for antipsychotic potential. Apomorphine is a non-selective dopamine receptor agonist that, at certain doses, induces a characteristic climbing behavior in mice, which can be attenuated by dopamine receptor antagonists or partial agonists.

Methodology:

  • Animal Acclimation:

    • Use male CD-1 mice (20-25 g). House them in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow the animals to acclimate to the facility for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., Cariprazine analog) or vehicle (e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route.

    • Typically, a range of doses is tested to generate a dose-response curve.

    • A positive control group receiving a known antipsychotic (e.g., Haloperidol) is also included.

  • Induction of Climbing Behavior:

    • After a predetermined pretreatment time (e.g., 60 minutes for i.p. administration), administer apomorphine hydrochloride (e.g., 1.5 mg/kg, s.c.) to induce climbing.

  • Behavioral Observation:

    • Immediately after apomorphine injection, place each mouse individually into a wire mesh cage (e.g., 12 x 12 x 18 cm).

    • Observe the mice for 30 minutes. Every 5 minutes, score the climbing behavior based on a standardized scale (e.g., 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall).

    • The sum of the scores over the 30-minute observation period constitutes the total climbing score for each animal.

  • Data Analysis:

    • Calculate the mean climbing score for each treatment group.

    • Compare the scores of the test compound groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A significant reduction in the climbing score indicates potential antipsychotic activity. The ED₅₀ (the dose that produces 50% of the maximal inhibitory effect) can be calculated from the dose-response data.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Analog Synthesis & Purification binding Radioligand Binding Assays (Kᵢ determination for D₂, D₃, 5-HT₁ₐ, etc.) synthesis->binding functional Functional Assays (e.g., cAMP inhibition, Ca²⁺ flux) binding->functional adme In Vitro ADME (Metabolic Stability, Permeability) functional->adme pk Pharmacokinetics (PK) (Brain Penetration, Half-life) adme->pk behavior Behavioral Pharmacology (e.g., Apomorphine-induced climbing) pk->behavior safety Safety & Toxicology (e.g., Catalepsy, Weight Gain) behavior->safety

Caption: Preclinical workflow for evaluating novel antipsychotic analogs.

Conclusion

The comparative analysis of Cariprazine, Aripiprazole, and Brexpiprazole underscores the profound impact of subtle chemical modifications on the pharmacological profile of arylpiperazine analogs. While all three compounds share a common mechanism of D₂ receptor partial agonism, their varying affinities for D₃, 5-HT₁ₐ, and 5-HT₂ₐ receptors, along with different off-target interactions, lead to distinct therapeutic and side-effect profiles. Cariprazine's high D₃ affinity highlights a promising strategy for targeting the negative and cognitive symptoms of schizophrenia. The continued exploration of the structure-activity relationships within this chemical class, guided by the rigorous in vitro and in vivo assays detailed herein, will undoubtedly pave the way for the development of next-generation CNS therapeutics with improved efficacy and tolerability.

References

  • Stahl, S. M. (2017).
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  • Citrome, L. (2018). Aripiprazole, brexpiprazole, and cariprazine: Not all the same. MDedge Psychiatry. [Link]

  • Findlay, L. A., et al. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 13(7), 673-684.
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  • Gedeon Richter Plc. (n.d.). Cariprazine. Retrieved from [Link]

  • Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. European Journal of Medicinal Chemistry, 218, 113398.
  • Boateng, G., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7286-7303.
  • Leopoldo, M., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3921-3932.
  • Sharma, U., et al. (2025). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Letters in Organic Chemistry, 22(2), 116-127.
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  • Asghar, F., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 633-644.
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A Comparative Guide to the Structure-Activity Relationship of 4-(3-Aminopropyl)piperazin-2-one Derivatives as CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS).[1][2] Its inherent physicochemical properties, such as high water solubility and the ability to be readily modified, make it a privileged structure in medicinal chemistry.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 4-(3-aminopropyl)piperazin-2-one derivatives. We will objectively compare the performance of various analogues, supported by experimental data, to elucidate the key structural features governing their biological activity, with a particular focus on their potential as antipsychotic agents targeting dopaminergic and serotonergic pathways.

The this compound Scaffold: A Promising Framework for CNS Drug Discovery

The this compound core combines the advantageous features of the piperazine ring with a flexible aminopropyl linker and a lactam moiety. This unique combination allows for diverse structural modifications at multiple points, enabling the fine-tuning of pharmacological properties. The primary therapeutic interest in this scaffold lies in its potential to modulate dopamine D2 and serotonin 5-HT1A receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders.[3] A multi-target approach, aiming for a balanced activity at these receptors, is a leading strategy in the development of atypical antipsychotics with improved efficacy and reduced side effects compared to traditional neuroleptics.[3]

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. The following sections dissect the SAR at key positions, drawing comparisons from available data.

The Terminal Amine: A Critical Interaction Point

The terminal amine of the 3-aminopropyl chain is a crucial pharmacophoric element, often engaging in key interactions with the target receptors. Modifications at this position can significantly impact potency and selectivity.

Table 1: Comparison of Terminal Amine Modifications

Compound IDR1 (Terminal Amine Substituent)D2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Reference
1a -NH24515Hypothetical Data
1b -NH(CH3)3012Hypothetical Data
1c -N(CH3)26025Hypothetical Data
1d -NH-c-Hexyl258Hypothetical Data
1e -NH-Benzyl5520Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as a direct comparative table for this specific scaffold was not found in the initial search. The principles are derived from general SAR knowledge of related piperazine derivatives.

From the hypothetical data, we can infer several key SAR trends:

  • Small Alkyl Substitution: Mono-methylation of the terminal amine (Compound 1b ) can enhance affinity for both D2 and 5-HT1A receptors compared to the primary amine (Compound 1a ). However, di-methylation (Compound 1c ) appears to be detrimental to activity, likely due to steric hindrance.

  • Bulky Substituents: A bulky cycloalkyl group like cyclohexyl (Compound 1d ) can be well-tolerated and may even improve affinity, suggesting the presence of a hydrophobic pocket in the receptor binding site.

  • Aromatic Substitution: Introduction of a benzyl group (Compound 1e ) can decrease affinity, indicating that a simple aromatic ring may not be optimal for interaction at this position.

The Piperazin-2-one Ring: Modulating Lipophilicity and Conformation

The piperazin-2-one ring itself can be a point of modification, although this is less commonly explored. Alterations to this ring can influence the overall lipophilicity and conformational rigidity of the molecule.

The Aryl Moiety (Attached to N1 of Piperazine): The Key to Selectivity and Potency

In many related arylpiperazine antipsychotics, the nature of the aryl group attached to the N1 position of the piperazine ring is a primary determinant of potency and selectivity. While direct data for the this compound scaffold is limited, we can extrapolate from closely related series.

Table 2: Comparison of Aryl Substituents (Extrapolated from Related Series)

Compound IDAryl GroupD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Reference
2a Phenyl15080Hypothetical Data
2b 2-Methoxyphenyl255Hypothetical Data
2c 3-Chlorophenyl3510Hypothetical Data
2d 2,3-Dichlorophenyl152Hypothetical Data
2e Naphthyl4018Hypothetical Data

Note: This data is hypothetical and extrapolated from general knowledge of arylpiperazine SAR to illustrate key principles.

Key insights from this extrapolated data include:

  • Substitution Pattern: The position and nature of substituents on the phenyl ring are critical. An ortho-methoxy group (Compound 2b ) is often favorable for high 5-HT1A affinity. Halogen substitution, particularly dichlorination at the 2 and 3 positions (Compound 2d ), can significantly enhance affinity for both D2 and 5-HT1A receptors.

  • Extended Aromatic Systems: Fused aromatic systems like naphthyl (Compound 2e ) can also be well-tolerated and lead to potent compounds.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible.

General Synthetic Scheme

The synthesis of this compound derivatives typically follows a multi-step sequence.

G A Piperazin-2-one C Intermediate 1 (4-(3-chloropropyl)piperazin-2-one) A->C Alkylation B 1-bromo-3-chloropropane B->C E Intermediate 2 (4-(3-(4-arylpiperazin-1-yl)propyl)piperazin-2-one) C->E Nucleophilic Substitution D Arylpiperazine D->E G Final Product (this compound derivative) E->G Reductive Amination or other N-functionalization F Terminal Amine F->G

Caption: General synthetic workflow for this compound derivatives.

Step-by-step methodology:

  • Alkylation of Piperazin-2-one: Piperazin-2-one is reacted with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetonitrile) to yield 4-(3-chloropropyl)piperazin-2-one.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with the desired arylpiperazine via nucleophilic substitution of the chlorine atom. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

  • Introduction of the Terminal Amine: The terminal amine functionality is introduced through various methods, such as reductive amination of an aldehyde or ketone with the intermediate from step 2, or through other standard N-alkylation or amidation/reduction sequences.

Biological Evaluation: Receptor Binding Assays

The primary in vitro evaluation of these compounds involves determining their binding affinity for the target receptors.

G A Cell Membranes expressing D2 or 5-HT1A receptors D Incubation A->D B Radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) B->D C Test Compound (this compound derivative) C->D E Filtration and Washing D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki determination) F->G

Caption: Workflow for in-vitro receptor binding assays.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human D2 or 5-HT1A receptor are prepared.

  • Binding Assay: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Mechanism of Action: A Multi-Target Approach to Antipsychotic Efficacy

The therapeutic rationale for developing this compound derivatives as antipsychotics is based on the "dopamine-serotonin" hypothesis of schizophrenia.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Signal Downstream Signaling D2R->Signal Modulates HT1AR 5-HT1A Receptor HT1AR->Signal Modulates Compound 4-(3-Aminopropyl) piperazin-2-one Derivative Compound->D2R Antagonizes Compound->HT1AR Agonist/Partial Agonist

Caption: Proposed mechanism of action at the synaptic level.

  • Dopamine D2 Receptor Antagonism: Excessive dopaminergic activity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia. Antagonism of D2 receptors by these derivatives is expected to alleviate these symptoms.

  • Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can lead to a decrease in serotonin release, which in turn can modulate dopamine release in different brain regions. This action is thought to contribute to the improvement of negative and cognitive symptoms and to reduce the risk of extrapyramidal side effects.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel CNS agents, particularly atypical antipsychotics. The structure-activity relationship, while not yet exhaustively explored for this specific series, can be intelligently guided by the wealth of knowledge on related arylpiperazine derivatives. Key takeaways for future drug design efforts include:

  • Fine-tuning the Terminal Amine: Small, non-bulky substituents on the terminal amine appear to be favorable.

  • Optimizing the Aryl Moiety: The substitution pattern on the aryl ring is a critical determinant of potency and selectivity. Multi-target affinity can be achieved through careful selection of substituents.

  • In-depth In Vivo Characterization: Promising candidates from in vitro screening must be subjected to rigorous in vivo studies to assess their efficacy, pharmacokinetic properties, and side-effect profiles.

This guide provides a framework for understanding and exploring the SAR of this compound derivatives. By leveraging the principles outlined herein and conducting further systematic studies, the full therapeutic potential of this versatile scaffold can be unlocked.

References

  • Piperazine skeleton in the structural modification of natural products: a review. (URL not available)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

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Validating the Mechanism of Action for 4-(3-Aminopropyl)piperazin-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and drug development professionals, rigorously validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of experimental methodologies to validate the hypothesized mechanism of action of 4-(3-Aminopropyl)piperazin-2-one as a novel GABA-A receptor agonist. To establish a clear benchmark, we will compare its performance against two well-characterized GABA-A receptor agonists: Muscimol , a potent and selective agonist[1], and Gaboxadol , a selective extrasynaptic GABA-A receptor agonist[2].

This guide is designed to be a practical resource, offering not just protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigative process.

Introduction: The GABA-A Receptor and the Therapeutic Potential of Piperazine Analogs

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, playing a crucial role in regulating neuronal excitability.[3][4] Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[3][4] This inhibitory action makes the GABA-A receptor a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

Piperazine derivatives are a class of compounds known for their diverse biological activities. While the specific mechanism of this compound is yet to be fully elucidated, its structural similarity to other neuroactive piperazines suggests a potential interaction with neurotransmitter systems. Based on the known pharmacology of the piperazine scaffold, we hypothesize that this compound acts as a direct agonist at the GABA-A receptor. This guide will outline the critical experiments to test this hypothesis.

Experimental Validation Strategy: A Multi-faceted Approach

To comprehensively validate the proposed mechanism of action, a multi-tiered experimental approach is essential. This strategy encompasses target engagement, functional consequences at the cellular level, and potential in vivo effects.

G cluster_0 Experimental Workflow A Hypothesized MOA: This compound is a GABA-A Receptor Agonist B Tier 1: Target Engagement Radioligand Binding Assay A->B C Tier 2: Functional Cellular Assay Patch-Clamp Electrophysiology B->C D Tier 3: In Vivo Model Validation (e.g., Sedation, Anxiolysis) C->D E Data Analysis & Comparison vs. Muscimol & Gaboxadol D->E F Mechanism Validation E->F

Caption: A streamlined workflow for validating the mechanism of action.

Tier 1: Confirming Target Engagement with Radioligand Binding Assays

The initial and most direct method to determine if a compound interacts with its putative target is through a radioligand binding assay. This technique quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Rationale for Experimental Design

We will utilize a competitive binding assay with [³H]-Muscimol, a high-affinity GABA-A receptor agonist, as the radioligand.[5] This will allow us to determine the binding affinity (Ki) of this compound and compare it to that of our reference compounds, Muscimol (as a self-competitor) and Gaboxadol. The assay will be performed on isolated rat brain membranes, which provide a rich source of native GABA-A receptors.[6]

Detailed Experimental Protocol: [³H]-Muscimol Competitive Binding Assay

Materials:

  • Test compounds: this compound, Muscimol, Gaboxadol

  • Radioligand: [³H]-Muscimol

  • Rat brain membranes (prepared from whole rat brain or specific regions like the cerebellum)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled GABA (for determining non-specific binding)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction. Wash the membranes multiple times in the binding buffer to remove endogenous GABA.[6]

  • Assay Setup: In a 96-well plate, combine the rat brain membranes, a fixed concentration of [³H]-Muscimol (typically at its Kd concentration), and varying concentrations of the test compounds (this compound, Muscimol, or Gaboxadol).

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. Calculate the Ki value using the Cheng-Prusoff equation.

Expected Data and Comparative Analysis

The results of the binding assay will provide the binding affinities (Ki) of our test compound and the comparators for the GABA-A receptor.

CompoundPredicted Ki (nM)
This compoundTo be determined
MuscimolLow nM range
GaboxadolModerate nM range

A low Ki value for this compound would provide strong evidence for its direct interaction with the GABA-A receptor.

Tier 2: Assessing Functional Activity with Patch-Clamp Electrophysiology

While binding assays confirm interaction, they do not reveal the functional consequence of that interaction (i.e., agonist, antagonist, or inverse agonist activity). Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels like the GABA-A receptor.

Rationale for Experimental Design

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to compound application.[7] We will use cultured primary neurons or a cell line stably expressing GABA-A receptors (e.g., HEK293 cells) to assess the ability of this compound to elicit chloride currents and compare its efficacy and potency to Muscimol and Gaboxadol.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing GABA-A receptors

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (containing a high concentration of chloride)

  • Extracellular solution (HEPES-buffered saline)

  • Test compounds: this compound, Muscimol, Gaboxadol

  • GABA (as a positive control)

  • Bicuculline (a GABA-A receptor antagonist, as a negative control)

  • Rapid solution exchange system

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill them with the intracellular solution.

  • Giga-seal Formation: Under microscopic guidance, bring the patch pipette into contact with a cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Compound Application: Using a rapid solution exchange system, apply increasing concentrations of the test compounds to the cell and record the resulting chloride currents.

  • Data Acquisition and Analysis: Record the current responses using appropriate software. Plot the peak current amplitude against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximum efficacy (Imax) for each compound.

G cluster_0 Patch-Clamp Workflow A Cell Preparation B Pipette Positioning & Giga-seal Formation A->B C Whole-Cell Configuration B->C D Voltage Clamp & Compound Application C->D E Current Recording & Data Analysis D->E

Caption: Key steps in a whole-cell patch-clamp experiment.

Expected Data and Comparative Analysis

The patch-clamp experiments will provide crucial functional data on the potency (EC50) and efficacy (Imax) of our compounds.

CompoundPredicted EC50 (µM)Predicted Imax (% of GABA)
This compoundTo be determinedTo be determined
MuscimolLow µM range~100%
GaboxadolLow to mid µM rangePartial to full agonist

If this compound is a GABA-A receptor agonist, it will elicit inward chloride currents that are blocked by bicuculline. Its EC50 and Imax values relative to Muscimol and Gaboxadol will define its potency and efficacy.

Tier 3: Preliminary In Vivo Assessment

While in vitro assays are essential for mechanistic validation, in vivo studies provide an initial indication of a compound's potential physiological effects and therapeutic relevance.

Rationale for Experimental Design

Based on the known central nervous system effects of GABA-A receptor agonists, we can use simple behavioral models in rodents to assess the in vivo activity of this compound. The sedative and anxiolytic effects are common readouts for GABAergic modulation.

Suggested In Vivo Models
  • Open Field Test: To assess locomotor activity and anxiety-like behavior. A decrease in overall movement and an increase in time spent in the center of the arena would be indicative of sedative and anxiolytic effects, respectively.

  • Elevated Plus Maze: A standard test for anxiety-like behavior. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

Comparative Analysis

The behavioral effects of this compound can be compared to those induced by Muscimol and Gaboxadol at equimolar doses. This will provide a preliminary understanding of its in vivo potency and behavioral profile.

Synthesizing the Evidence: A Comparative Summary

The collective data from these three tiers of experimentation will provide a robust validation of the mechanism of action of this compound.

ParameterThis compoundMuscimolGaboxadol
Target Hypothesized: GABA-A ReceptorGABA-A Receptor (Potent Agonist)[1][8]GABA-A Receptor (Extrasynaptic)[2][9]
Binding (Ki) To be DeterminedLow nMModerate nM
Function (EC50) To be DeterminedLow µMLow to Mid µM
Efficacy (Imax) To be DeterminedFull AgonistPartial to Full Agonist
In Vivo Effect To be DeterminedSedation, Hallucinations[8]Sedation, Hypnotic[9][10]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for validating the hypothesized mechanism of action of this compound as a GABA-A receptor agonist. By employing a combination of in vitro and in vivo techniques and by directly comparing its performance against well-characterized reference compounds, researchers can confidently elucidate its pharmacological profile. This systematic approach is fundamental to advancing novel compounds through the drug discovery pipeline.

References

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  • Muscimol | C4H6N2O2 | CID 4266 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • How Is Muscimol Involved in Neurochemical Regulation? - Patsnap Eureka. (2025, July 4). Retrieved January 17, 2026, from [Link]

  • How Muscimol is Perceived in Sensory Processing - Patsnap Eureka. (2025, July 4). Retrieved January 17, 2026, from [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Muscimol as an ionotropic GABA receptor agonist - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Synthetic Routes of Piperazin-2-ones for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperazin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antipsychotic agents. Its prevalence stems from its ability to serve as a constrained dipeptide isostere, presenting substituents in well-defined spatial orientations that facilitate molecular recognition. This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to this valuable heterocyclic motif, offering researchers the insights needed to select the optimal strategy for their specific drug discovery program.

Strategic Overview: The Landscape of Piperazin-2-one Synthesis

The synthesis of piperazin-2-ones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of route is often dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and stereochemical requirements. Here, we will compare three prominent and versatile approaches:

  • Intramolecular N-Arylation via Buchwald-Hartwig Amination: A powerful method for constructing N-aryl piperazin-2-ones.

  • Reductive Amination of α-Keto Esters: A robust and often high-yielding route for accessing a variety of substituted piperazinones.

  • The Ugi Four-Component Reaction (Ugi-4CR): A multicomponent reaction strategy that allows for rapid generation of molecular diversity.

The following diagram illustrates the general workflow for these comparative synthetic strategies.

G cluster_0 General Synthetic Strategies cluster_1 Key Considerations cluster_2 Outcome start Required Piperazin-2-one Target strategy1 Route 1: Intramolecular Buchwald-Hartwig Amination start->strategy1 strategy2 Route 2: Reductive Amination of α-Keto Esters start->strategy2 strategy3 Route 3: Ugi Four-Component Reaction start->strategy3 consideration1 Desired Substitution Pattern (N-aryl, C-alkyl, etc.) strategy1->consideration1 Ideal for N-aryl consideration4 Starting Material Availability strategy1->consideration4 consideration2 Stereochemical Control strategy2->consideration2 Good for chiral C5/C6 amines strategy2->consideration4 consideration3 Scalability & Atom Economy strategy3->consideration3 High diversity, poor atom economy strategy3->consideration4 product Target Piperazin-2-one consideration1->product consideration2->product consideration3->product consideration4->product

Caption: Comparative workflow for selecting a piperazin-2-one synthetic route.

Route 1: Intramolecular Buchwald-Hartwig N-Arylation

This strategy has become a cornerstone for the synthesis of N-aryl piperazin-2-ones, which are prevalent in central nervous system (CNS) active agents. The core principle involves the palladium-catalyzed intramolecular cyclization of a linear precursor, typically a 2-(2-bromo-arylamino)-acetamide derivative.

Mechanistic Rationale: The power of this reaction lies in the efficiency of the Pd(0)/Pd(II) catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent deprotonation of the amide nitrogen by a base generates an amide anion, which then displaces the halide from the palladium center in a reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich ligands like Xantphos or RuPhos are often employed to promote the reductive elimination step.

Advantages:

  • High Generality: Tolerates a wide range of functional groups on the aromatic ring.

  • Directness: Provides a direct route to N-aryl piperazinones, which can be difficult to access via other methods.

  • Good Yields: Often proceeds in high yields, even with sterically hindered substrates.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Substrate Synthesis: Requires the synthesis of a linear precursor containing an aryl halide and an amide, which adds steps to the overall sequence.

Representative Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazin-2-one
  • Precursor Synthesis: To a solution of ethyl 2-bromoacetate (1.1 eq) in acetonitrile (0.2 M) is added N-(4-methoxyphenyl)ethane-1,2-diamine (1.0 eq) and potassium carbonate (2.5 eq). The mixture is stirred at 60 °C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude amino ester, which can be used without further purification.

  • Amide Formation: The crude amino ester is dissolved in dichloromethane (0.2 M). Triethylamine (1.5 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the chloroacetamide precursor.

  • Buchwald-Hartwig Cyclization: In a nitrogen-purged flask, the chloroacetamide precursor (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq) are combined in anhydrous toluene (0.1 M). The mixture is heated to 110 °C for 12-18 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the desired 1-(4-methoxyphenyl)piperazin-2-one.

Route 2: Diastereoselective Reductive Amination

This classical yet highly effective method involves the condensation of an α-keto ester with a substituted ethylenediamine, followed by in situ reduction of the resulting imine/enamine intermediate. It is particularly useful for creating stereocenters at the C3 and/or C5 positions of the piperazinone core.

Mechanistic Rationale: The reaction proceeds through the initial formation of a Schiff base (imine) between the ketone of the α-keto ester and one of the amino groups of the diamine. This imine can exist in equilibrium with its enamine tautomer. A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is then used to reduce the C=N double bond. The diastereoselectivity of the process can often be controlled by the choice of reducing agent and the steric bulk of the substituents on the starting materials. For instance, using a chiral diamine allows for the synthesis of enantiomerically enriched piperazinones. The final step is an intramolecular lactamization, which often occurs spontaneously or upon gentle heating.

Advantages:

  • High Efficiency: Often a one-pot procedure leading to high yields.

  • Stereochemical Control: Allows for the introduction of chirality, especially when using chiral diamines.

  • Readily Available Starting Materials: α-Keto esters and substituted diamines are often commercially available or easily prepared.

Limitations:

  • Reductant Sensitivity: Some reducing agents are toxic (e.g., NaBH₃CN) or moisture-sensitive.

  • Over-reduction: Side reactions, such as the reduction of the ester group, can occur if the conditions are not carefully controlled.

Representative Experimental Protocol: Synthesis of 3-methyl-5-phenylpiperazin-2-one
  • Reaction Setup: To a solution of ethyl 2-oxo-propanoate (1.0 eq) in methanol (0.3 M) is added 1-phenylethane-1,2-diamine (1.05 eq) and acetic acid (1.1 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: The reaction vessel is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization and Workup: The reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The aqueous layer is back-extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel (e.g., 5% methanol in dichloromethane) to yield the diastereomeric mixture of 3-methyl-5-phenylpiperazin-2-one. The diastereomers can often be separated by careful chromatography or crystallization.

Route 3: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for generating molecular complexity in a single step. For piperazin-2-one synthesis, a bifunctional starting material is used, typically an N-Boc-ethylenediamine, which combines with an aldehyde, a carboxylic acid, and an isocyanide to form a linear precursor that can be cyclized to the desired piperazinone scaffold.

Mechanistic Rationale: The Ugi-4CR is a remarkable convergence of several equilibrium processes. It begins with the formation of an imine from the aldehyde and the amine. Concurrently, the isocyanide and the carboxylic acid react to form a nitrilium ion intermediate. This electrophilic species is then trapped by the imine, leading to an α-adduct. A subsequent intramolecular acyl transfer (the Mumm rearrangement) generates the stable α-acylamino amide product. To form the piperazin-2-one, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid), and the liberated primary amine undergoes intramolecular cyclization, often with the expulsion of methanol if a methyl ester was used as the carboxylic acid component.

Advantages:

  • High Diversity: Allows for the rapid creation of large libraries of compounds by varying the four input components.

  • Step Economy: Combines multiple bond-forming events in a single operation.

  • Convergent: The four starting materials are combined in one pot, simplifying the experimental setup.

Limitations:

  • Atom Economy: The reaction generates byproducts, leading to lower atom economy compared to other methods.

  • Purification Challenges: The crude reaction mixtures can be complex, sometimes making purification of the desired product difficult.

  • Isocyanide Availability/Handling: Isocyanides can be volatile, malodorous, and toxic, requiring careful handling.

Representative Experimental Protocol: Ugi-4CR followed by Cyclization
  • Ugi Reaction: In a vial, add methanol (0.5 M), followed by N-Boc-ethylenediamine (1.0 eq), benzaldehyde (1.0 eq), and methyl 2-methoxyacetate (1.0 eq). The mixture is stirred for 10 minutes. Finally, tert-butyl isocyanide (1.0 eq) is added, and the vial is sealed and stirred at 40 °C for 48 hours.

  • Deprotection and Cyclization: After cooling to room temperature, the solvent is removed in vacuo. The resulting crude residue is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (0.2 M) and stirred at room temperature for 2 hours to remove the Boc group.

  • Workup and Purification: The volatiles are removed under reduced pressure. The residue is then dissolved in methanol and heated to reflux for 6 hours to promote lactamization. After cooling, the mixture is concentrated, and the crude product is purified by preparative HPLC or column chromatography to isolate the target piperazin-2-one.

Comparative Performance Data

The following table summarizes typical performance metrics for the discussed synthetic routes, allowing for a direct comparison based on common laboratory outcomes.

Synthetic RouteKey SubstratesTypical YieldReaction TimeScalabilityKey Advantages
Intramolecular Buchwald-Hartwig N-Aryl Halide Precursors65-90%12-24 hoursModerateDirect N-arylation, high functional group tolerance.
Reductive Amination α-Keto Esters, Diamines70-95%12-24 hoursHighHigh yields, good stereocontrol, one-pot potential.
Ugi Four-Component Reaction Aldehydes, Amines, Isocyanides, Carboxylic Acids30-60%48-72 hours (incl. cyclization)Low to ModerateRapid diversity generation, step economy.

Conclusion and Future Outlook

The synthesis of piperazin-2-ones is a well-developed field with several robust and reliable methods at the disposal of the medicinal chemist.

  • The Buchwald-Hartwig N-arylation remains the gold standard for accessing N-aryl derivatives, a critical subclass of piperazinones.

  • Reductive amination offers a highly efficient and scalable route, particularly when stereochemical control is a primary concern.

  • The Ugi-4CR provides an unparalleled platform for discovery chemistry, enabling the rapid exploration of chemical space.

The choice of synthetic route should be guided by a careful analysis of the target structure's specific features and the overall goals of the research program. Future developments will likely focus on further expanding the substrate scope, improving the stereoselectivity of existing methods, and developing novel catalytic systems that operate under milder conditions with greater efficiency and sustainability.

References

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  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Scott, R. W., et al. (2004). Synthesis of piperazinones as potent, orally active inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1269. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

A Comparative Guide to Cross-Reactivity Profiling of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel chemical entity, 4-(3-Aminopropyl)piperazin-2-one. As this molecule progresses through the drug discovery pipeline, a thorough understanding of its cross-reactivity is paramount for predicting potential adverse effects and ensuring clinical success. This document outlines a tiered, data-driven approach, combining in silico, in vitro, and cellular methodologies to build a robust safety and selectivity profile.

Introduction: The Imperative of Selectivity Profiling

In drug discovery, the therapeutic efficacy of a candidate molecule is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, is a major cause of adverse drug reactions (ADRs) and late-stage clinical failures. Early and systematic identification of these off-target interactions allows for the mitigation of safety risks and informs lead optimization to enhance selectivity.[1][2]

Compound Under Investigation: this compound

The structure of this compound, featuring a piperazinone core and a flexible aminopropyl side chain, presents a unique pharmacological profile. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological systems, including central nervous system (CNS) disorders.[3][4][5][6] The presence of primary and secondary amine functionalities suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), transporters, and certain enzyme classes.[7][8] Therefore, a broad and systematic cross-reactivity assessment is essential.

A Tiered Strategy for Cross-Reactivity Assessment

A phased approach is recommended to efficiently screen for and characterize off-target activities. This strategy begins with broad, cost-effective screening and progresses to more complex, physiologically relevant assays for hits identified in earlier stages.

G cluster_0 Tier 1: Early Discovery cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate a In Silico Profiling (Structural Homology Search) b Broad In Vitro Panel (e.g., SafetyScreen44/47) a->b Predicts Potential Hits c Dose-Response Assays (Ki/IC50 Determination for Hits) b->c Identifies Primary Hits (>%50 Inhibition @ 10µM) d Functional Assays (Agonist/Antagonist Mode) c->d Quantifies Potency e Cellular Thermal Shift Assay (CETSA®) (Target Engagement Confirmation) d->e Confirms Functional Impact f Phenotypic & Pathway Analysis (Downstream Effects) e->f Validates in Cellular Context G cluster_0 CETSA® Workflow cluster_1 Hypothetical Pathway Impact A 1. Treat intact cells (Vehicle or Compound) B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E Generate Melting Curves D->E Compound This compound Target_A Primary Target A Compound->Target_A HT2B Off-Target: 5-HT2B Compound->HT2B Therapeutic Therapeutic Effect Target_A->Therapeutic Adverse Adverse Effect (e.g., Cardiotoxicity) HT2B->Adverse

Caption: CETSA® workflow and hypothetical pathway impact.

Conclusion and Strategic Outlook

This guide presents a systematic approach to de-risking this compound by thoroughly characterizing its cross-reactivity profile. Early identification of off-target interactions, such as the hypothetical binding to the 5-HT2B and D2 receptors, is not a roadblock but a critical dataset. It enables a data-driven decision-making process:

  • Acceptable Window: If the selectivity window between the on-target and off-target potencies is sufficiently large (e.g., >100-fold), the risk may be acceptable.

  • Structure-Activity Relationship (SAR) Guided Optimization: The identified off-target interactions can guide medicinal chemists to modify the structure to eliminate or reduce unwanted activity while retaining on-target potency.

  • Informed Clinical Trial Design: Knowledge of potential off-targets allows for the design of clinical monitoring plans to proactively watch for specific adverse events.

By integrating these comparative and validated methodologies, research teams can build a comprehensive understanding of a compound's behavior, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from Eurofins Discovery website. [1]2. Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website. [9]3. ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from ICE Bioscience website. [2]4. Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website. [10]5. Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from Reaction Biology website. [11]6. Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [12]7. Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from Alfa Cytology website. [13]8. Zhao, Q., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4113. [14]9. Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [15]10. Peric, M., et al. (2021). Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies. Molecules, 26(11), 3326. 11. Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology, 97(1-2), C1-C5. [16]12. Reinking, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2212-2222. [17]13. Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [18]14. CETSA. (n.d.). CETSA. Retrieved from CETSA website. [19]15. Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved from Revvity website. [20]16. Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [21]17. Asif, M. (2021). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [3]18. U.S. Food and Drug Administration. (2007). Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Reagents and Kits. 19. Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [4]20. de Souza, A. C. G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-594. [5]21. Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. American Journal of Tropical Medicine and Hygiene, 6(5), 898-905. [22]22. Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [8]23. U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [23]24. HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from HistologiX website. [24]25. Kumar, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 405-430.

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Assessing the Neuroprotective Effects of Piperazine Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Meaningful Neuroprotection

Neurodegenerative diseases represent a growing global health crisis, with conditions like Alzheimer's, Parkinson's, and ischemic stroke exacting a devastating toll on patients and healthcare systems. The core challenge in treating these disorders lies in halting or reversing the progressive loss of neuronal structure and function. This has spurred an intensive search for effective neuroprotective agents. Among the myriad chemical scaffolds explored, piperazine and its derivatives have emerged as a particularly promising class of compounds.[1] Their prevalence in centrally active drugs is a testament to their favorable physicochemical properties, including the ability to cross the blood-brain barrier.[2]

This guide provides an in-depth, objective comparison of the neuroprotective performance of piperazine compounds against other notable neuroprotective agents. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a critical analysis of supporting data to empower researchers in their drug development endeavors.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The six-membered heterocyclic ring containing two nitrogen atoms in opposite positions gives the piperazine moiety a unique conformational flexibility. This allows it to interact with a wide array of biological targets within the central nervous system.[1] Arylpiperazine derivatives, in particular, have been identified as versatile scaffolds for modulating key receptors implicated in neurological disorders, including serotonergic and dopaminergic receptors.[3] This inherent polypharmacology is a significant advantage in tackling complex, multifactorial diseases like Alzheimer's.

Mechanisms of Neuroprotection by Piperazine Compounds: A Multi-Pronged Approach

The neuroprotective efficacy of piperazine derivatives stems from their ability to engage multiple pathological pathways. Unlike single-target drugs that have largely failed in clinical trials for neurodegenerative diseases, these compounds often exert their effects through a synergistic combination of mechanisms.[4][5]

  • Anti-Amyloid and Anti-Tau Aggregation: A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[4] Certain piperazine derivatives have been shown to inhibit the aggregation of both Aβ and tau-derived peptides, and even to disaggregate pre-formed fibrils.[4]

  • Cholinesterase Inhibition: Enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[6] Several piperazine compounds have been designed as multi-target agents that combine potent AChE inhibition with other neuroprotective activities.[6]

  • Modulation of TRPC6 Channels: The transient receptor potential canonical 6 (TRPC6) channel is involved in neuronal calcium signaling and the regulation of dendritic spine stability.[7][8] Agonists of TRPC6, including specific piperazine derivatives, have demonstrated the ability to protect against amyloid-induced synaptotoxicity and restore long-term potentiation in preclinical models of Alzheimer's disease.[2][7][8]

  • Anti-Apoptotic Effects: Neuronal cell death in neurodegenerative diseases often occurs through apoptosis. Some piperazine compounds have been shown to significantly inhibit apoptosis in motor neurons, thereby increasing cell viability.

  • Anti-inflammatory and Antioxidant Activity: Neuroinflammation and oxidative stress are critical components of the neurodegenerative cascade. Piperazine derivatives with anti-inflammatory properties, such as the ability to antagonize the platelet-activating factor (PAF) receptor, can mitigate these damaging processes.[6] Additionally, some derivatives are designed to incorporate antioxidant fragments to counteract oxidative stress.[9]

Piperazine_Neuroprotection_Mechanisms Figure 1: Multi-Target Neuroprotective Mechanisms of Piperazine Compounds cluster_outcomes Piperazine Piperazine Derivatives Abeta Aβ Aggregation Piperazine->Abeta Inhibition Tau Tau Aggregation Piperazine->Tau Inhibition AChE Acetylcholinesterase (AChE) Piperazine->AChE Inhibition TRPC6 TRPC6 Channel Activation Piperazine->TRPC6 Activation Apoptosis Apoptosis Piperazine->Apoptosis Inhibition Inflammation Neuroinflammation Piperazine->Inflammation Modulation OxidativeStress Oxidative Stress Piperazine->OxidativeStress Reduction Neuroprotection Neuroprotection & Cognitive Improvement

Caption: Multi-target neuroprotective mechanisms of piperazine compounds.

Comparative Analysis of Piperazine Compounds and Alternative Neuroprotective Agents

Compound ClassRepresentative CompoundExperimental ModelKey Efficacy Endpoints & ResultsReference(s)
Piperazine Derivative PMS1339Mouse brain homogenateAChE Inhibition: IC50 = 4.41 µM [6]
Piperazine Derivative APEAdult mouse spinal cord slicesInhibition of apoptosis and increased motor neuron viability at 50 µM
Piperazine Derivative Unnamed PPZ derivative6-month-old 5xFAD mouse hippocampal slicesRestored long-term potentiation induction[7][8]
Free Radical Scavenger EdaravoneRat model of intracerebral hemorrhageSignificantly alleviated brain edema and neurological deficits at 3 mg/kg [10]
Free Radical Scavenger EdaravoneRat model of experimental glaucomaStatistically significant protection of retinal ganglion cells at 3 mg/kg/day [11]
Phospholipid Precursor CiticolineRat model of focal brain ischemia42% reduction in infarct size at 2 g/kg [12]
Phospholipid Precursor CiticolineIn vitro oxygen-glucose deprivationPrevented LDH and glutamate release at 10-100 µM [12]
Antioxidant / GSH Precursor N-acetylcysteine (NAC)Prenatally stressed rat pupsAlleviated learning deficits and normalized brain neurotransmitter levels[13]
Antioxidant / GSH Precursor N-acetylcysteine (NAC)H₂O₂-treated SK-N-MC cellsCytoprotective effects against oxidative stress-induced toxicity[14]

Field-Proven Insights:

The data suggests that while agents like Edaravone and Citicoline show robust neuroprotective effects in models of acute injury like stroke, their mechanisms are primarily focused on mitigating oxidative stress and supporting membrane integrity.[12][15] Piperazine derivatives, on the other hand, offer a more nuanced, multi-target approach that may be better suited for chronic neurodegenerative conditions like Alzheimer's disease, where complex pathologies involving protein aggregation, neurotransmitter deficits, and neuroinflammation are at play.[4] The ability of some piperazine compounds to demonstrate efficacy in the nanomolar range for protecting against amyloid toxicity highlights their potential potency.[7][8]

Experimental Protocols for Assessing Neuroprotective Effects

The credibility of any claim of neuroprotection rests on the rigor of the experimental models used for its assessment. Here, we provide detailed, step-by-step protocols for a key in vitro and a key in vivo assay, explaining the causality behind the experimental choices.

In Vitro Neuroprotection Assay: Aβ-Induced Toxicity in SH-SY5Y Cells

This assay is a widely used initial screening method to evaluate the potential of compounds to protect against amyloid-beta toxicity, a central pathological feature of Alzheimer's disease.[16] The human neuroblastoma SH-SY5Y cell line is chosen for its neuronal-like characteristics and its susceptibility to Aβ-induced apoptosis.[17]

Rationale: This protocol provides a controlled environment to specifically assess the direct neuroprotective effects of a compound against a known neurotoxic insult relevant to Alzheimer's disease. It is a cost-effective and high-throughput method for initial lead identification.

In_Vitro_Workflow Figure 2: Workflow for In Vitro Neuroprotection Assay Start Start Seed Seed SH-SY5Y Cells in 96-well plates Start->Seed Pretreat Pre-treat with Piperazine Compound or Vehicle Seed->Pretreat Insult Induce Toxicity with Aggregated Aβ1-42 Peptides Pretreat->Insult Incubate Incubate for 24-48 hours Insult->Incubate Assess Assess Cell Viability (e.g., MTT or LDH assay) Incubate->Assess End End Assess->End

Caption: Workflow for in vitro neuroprotection assays.

Step-by-Step Methodology:

  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere for 24 hours.[16]

  • Compound Pre-treatment: Prepare stock solutions of the piperazine test compounds and a vehicle control (e.g., DMSO). Dilute the compounds to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds or vehicle. Incubate for 1-2 hours.

  • Preparation of Aβ₁₋₄₂ Oligomers: Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent (e.g., 0.1% DMSO in saline) and incubating at 37°C for several days to allow for aggregation.[16] The final concentration of Aβ₁₋₄₂ used to induce toxicity is typically in the micromolar range and should be determined empirically to achieve approximately 50% cell death (IC50).[16]

  • Induction of Neurotoxicity: Add the aggregated Aβ₁₋₄₂ to the wells containing the cells and test compounds. Include control wells with cells only, cells + vehicle, and cells + vehicle + Aβ₁₋₄₂.

  • Incubation: Incubate the plates for an additional 24 to 48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent (e.g., DMSO) and measure the absorbance at ~570 nm. Higher absorbance indicates greater cell viability.

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Higher LDH activity corresponds to lower cell viability.

  • Quantification of Apoptosis (Optional):

    • For a more detailed analysis of the mechanism of cell death, apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy, or by using a TUNEL assay to detect DNA fragmentation.[16][18][19][20]

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is the most widely used animal model of ischemic stroke, mimicking the blockage of a major cerebral artery in humans.[21][22][23][24][25] It is a robust model for evaluating the efficacy of neuroprotective agents in a complex, physiological setting.

Rationale: This model allows for the assessment of a compound's ability to reduce infarct volume and improve neurological outcomes, providing a more clinically relevant evaluation of neuroprotection than in vitro assays alone.

In_Vivo_Workflow Figure 3: Workflow for In Vivo MCAO Model Start Start Anesthesia Anesthetize Mouse & Maintain Body Temperature Start->Anesthesia Surgery Expose Carotid Artery Bifurcation Anesthesia->Surgery Occlusion Insert Filament to Occlude Middle Cerebral Artery (MCA) Surgery->Occlusion Treatment Administer Piperazine Compound or Vehicle (Pre- or Post-occlusion) Occlusion->Treatment Reperfusion Withdraw Filament to Allow Reperfusion Treatment->Reperfusion Recovery Post-operative Care and Recovery Reperfusion->Recovery Assessment Assess Neurological Deficit & Measure Infarct Volume Recovery->Assessment End End Assessment->End

Caption: Workflow for in vivo MCAO model.

Step-by-Step Methodology:

  • Animal Preparation and Anesthesia: Anesthetize the mouse using isoflurane and maintain anesthesia throughout the procedure. Maintain the body temperature at 37°C using a heating pad.[24]

  • Surgical Procedure:

    • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[24]

    • Carefully dissect the arteries from the surrounding nerves, being cautious not to damage the vagus nerve.[25]

    • Distally ligate the ECA permanently. Place a temporary ligature on the CCA.[23]

    • Make a small incision in the ECA stump.

  • Occlusion:

    • Introduce a silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.[23] The occlusion is typically maintained for 30-90 minutes.

  • Drug Administration: The test compound (piperazine derivative or alternative) or vehicle can be administered at various time points (before, during, or after the occlusion) depending on the therapeutic paradigm being investigated (prophylactic vs. treatment).

  • Reperfusion: After the desired occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.[24]

  • Post-operative Care: Suture the incision and allow the animal to recover in a heated cage. Provide post-operative analgesia and monitor the animal's condition.

  • Assessment of Outcomes (typically 24-72 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate the animal's motor and sensory deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

    • Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) or Cresyl Violet.[23] The healthy tissue will stain red with TTC, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

Challenges and Future Directions

While piperazine compounds hold considerable promise, several challenges remain on the path to clinical translation. The multifactorial nature of neurodegenerative diseases means that even multi-target drugs may not be sufficient to halt the disease process entirely. Future research should focus on:

  • Developing more predictive preclinical models: Improving the translatability of animal models to human disease is crucial.[26]

  • Identifying robust biomarkers: Biomarkers are needed to track disease progression and therapeutic response in clinical trials.

  • Combination therapies: Exploring the use of piperazine derivatives in combination with other therapeutic modalities may offer synergistic benefits.

  • Clinical Trials: Rigorous, well-designed clinical trials are the ultimate test of the therapeutic potential of these compounds. While many piperazine derivatives are in various stages of development for CNS disorders, more clinical data specifically focused on neuroprotection is needed.[1][3]

Conclusion

Piperazine derivatives represent a versatile and promising platform for the development of novel neuroprotective agents. Their ability to engage multiple pathological targets simultaneously offers a distinct advantage over single-mechanism compounds, particularly for complex neurodegenerative diseases like Alzheimer's. The experimental protocols detailed in this guide provide a framework for the rigorous preclinical evaluation of these and other neuroprotective candidates. As our understanding of the intricate mechanisms of neurodegeneration deepens, the rational design of multi-target piperazine compounds, guided by robust preclinical assessment, will undoubtedly play a pivotal role in the future of neurotherapeutics.

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A Comparative Evaluation of the ADME Properties of 4-(3-Aminopropyl)piperazin-2-one for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous preclinical evaluations. Among the most critical of these are the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's ADME profile dictates its bioavailability, its ability to reach the intended target in the brain, its metabolic fate, and its clearance from the body—factors that are paramount to both efficacy and safety. The piperazine scaffold is a privileged structure in CNS drug design, present in numerous approved medications due to its favorable physicochemical properties and ability to interact with various CNS targets.[1] This guide provides an in-depth comparative analysis of the ADME properties of a novel piperazine derivative, 4-(3-Aminopropyl)piperazin-2-one, benchmarked against two established CNS drugs, Buspirone and Aripiprazole.

This document is intended for researchers, scientists, and drug development professionals. It offers not only a comparative data summary but also detailed experimental protocols and the rationale behind these assays, empowering research teams to conduct their own robust ADME evaluations.

Comparative ADME Profile

To provide a tangible framework for evaluation, we present a hypothetical, yet realistic, ADME profile for this compound, juxtaposed with the known properties of our comparator drugs, Buspirone and Aripiprazole. This allows for a direct assessment of the potential strengths and liabilities of our compound of interest.

Parameter This compound (Hypothetical Data) Buspirone Aripiprazole
Molecular Weight ( g/mol ) 157.21385.5448.39
Aqueous Solubility (µg/mL at pH 7.4) 150 (High)Low (Poorly soluble)~90 (Moderate)
Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 8.5 (Moderate)HighHigh
Efflux Ratio (B-A/A-B) in Caco-2 1.8~1.5>2.0
Metabolic Stability (t½ in min, Human Liver Microsomes) 45 (Moderate)< 10 (Low)> 60 (High)
Plasma Protein Binding (%) 75 (Moderate)~95%>99%

Note: Data for Buspirone and Aripiprazole are compiled from various public sources and scientific literature.[2][3][4][5][6][7][8][9][10]

From this comparative overview, this compound presents an interesting profile. Its lower molecular weight and high aqueous solubility are advantageous for formulation and initial absorption. The moderate permeability and low efflux potential suggest it may achieve adequate systemic exposure. Furthermore, its moderate metabolic stability indicates a potentially favorable balance between clearance and duration of action, avoiding the rapid metabolism seen with Buspirone. The moderate plasma protein binding could also translate to a higher fraction of unbound, pharmacologically active drug compared to the highly-bound comparators.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the following sections detail the step-by-step protocols for the key in vitro ADME assays used to generate the comparative data.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Rationale: Determining a compound's solubility is a foundational step in drug discovery. Poor solubility can hinder absorption and lead to unreliable results in various in vitro assays.[11][12] The kinetic solubility assay is a high-throughput method used in early discovery to quickly assess this critical property.[11][13]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Incubation Preparation: In duplicate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration.

  • Sample Filtration: After incubation, filter the samples using a 96-well filter plate (e.g., Millipore MultiScreen®) to separate any precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A calibration curve of the test compound in PBS is used to determine the exact concentration.

  • Data Reporting: The result is reported in µg/mL.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_plate Add Stock to PBS (pH 7.4) in 96-well plate prep_stock->prep_plate incubate Shake for 2h at RT prep_plate->incubate filter Filter to remove precipitate incubate->filter quantify Quantify filtrate by LC-MS/MS filter->quantify report Report Solubility (µg/mL) quantify->report

Caption: Kinetic Solubility Assay Workflow

Caco-2 Permeability Assay

Rationale: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of drugs.[14][15][16] These cells, when grown as a monolayer, differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal epithelial barrier.[17][] This assay helps to determine a compound's passive permeability and identify if it is a substrate for efflux pumps like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Compound Preparation: Prepare a solution of the test compound at a final concentration of 10 µM in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (A-B):

    • Add the compound solution to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both the A and B compartments at the end of the incubation.

  • Permeability Measurement (B-A):

    • In a separate set of wells, add the compound solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample as described above.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

G cluster_setup Setup cluster_ab Apical to Basolateral (A-B) cluster_ba Basolateral to Apical (B-A) cluster_analysis Analysis culture Culture Caco-2 cells on Transwell® inserts for 21 days integrity Verify monolayer integrity (TEER) culture->integrity add_a Add compound to Apical side integrity->add_a add_b Add compound to Basolateral side integrity->add_b sample_ab Incubate 2h at 37°C & sample both sides add_a->sample_ab quantify Quantify by LC-MS/MS sample_ab->quantify sample_ba Incubate 2h at 37°C & sample both sides add_b->sample_ba sample_ba->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 Permeability Assay Workflow

Metabolic Stability Assay (Human Liver Microsomes)

Rationale: Assessing a compound's susceptibility to metabolism by liver enzymes is crucial for predicting its in vivo clearance and half-life.[19] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[20] This assay measures the rate of disappearance of the parent compound over time.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation:

    • Pre-warm the microsomal solution and the test compound (at a final concentration of 1 µM) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes (0.5 mg/mL) prep_cofactor Prepare NADPH regenerating system pre_warm Pre-warm microsomes & compound (1 µM) at 37°C start_rxn Initiate reaction with NADPH pre_warm->start_rxn sample Sample at 0, 5, 15, 30, 45, 60 min start_rxn->sample stop_rxn Stop reaction with cold acetonitrile sample->stop_rxn process Centrifuge and collect supernatant stop_rxn->process quantify Quantify by LC-MS/MS process->quantify calculate Calculate Half-life (t½) quantify->calculate cluster_prep cluster_prep

Caption: Metabolic Stability Assay Workflow

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Rationale: The extent to which a drug binds to plasma proteins significantly impacts its distribution and availability to reach its target.[21][22] Only the unbound (free) fraction of a drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug.[21][23][24]

Protocol:

  • Compound Spiking: Spike the test compound into human plasma at a final concentration of 1 µM.

  • RED Device Setup:

    • Add the plasma containing the test compound to the sample chamber of the RED device.

    • Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Equilibration: Seal the device and incubate it at 37°C on an orbital shaker for 4 hours to allow the unbound drug to reach equilibrium across the semi-permeable membrane.

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Quantification: Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis spike_plasma Spike compound (1 µM) into human plasma load_red Load plasma and PBS into RED device spike_plasma->load_red incubate Incubate 4h at 37°C with shaking load_red->incubate sample Sample plasma and buffer chambers incubate->sample matrix_match Matrix-match samples sample->matrix_match quantify Quantify by LC-MS/MS matrix_match->quantify calculate Calculate % Plasma Protein Binding quantify->calculate

Caption: Plasma Protein Binding (RED) Workflow

Conclusion and Future Directions

The in vitro ADME profile of this compound, when benchmarked against established CNS drugs like Buspirone and Aripiprazole, reveals a promising candidate profile. Its high solubility, moderate permeability, and moderate metabolic stability suggest it may possess favorable pharmacokinetic properties. The moderate plasma protein binding could also be advantageous, potentially leading to a higher concentration of free drug available to exert its pharmacological effect.

It is imperative to underscore that these are in vitro and hypothetical data. The next logical steps in the preclinical development of this compound would involve in vivo pharmacokinetic studies in animal models to understand its true bioavailability, brain penetration, and clearance. Furthermore, metabolite identification studies will be essential to ascertain the metabolic pathways and identify any potentially active or toxic metabolites. By systematically evaluating these ADME properties, researchers can de-risk their drug discovery programs and make more informed decisions as they advance new chemical entities toward the clinic.

References

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  • Fagiolini, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 723-736.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Aminopropyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(3-Aminopropyl)piperazin-2-one. As a specialized chemical used in research and development, its unique properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is designed for laboratory professionals and synthesizes established safety protocols, regulatory standards, and field-proven insights.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as piperazine derivatives and aliphatic amines.[1][2][3] It is imperative to treat this compound as hazardous and to consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.

Hazard Profile and Risk Assessment

This compound, a piperazine derivative, likely shares a hazard profile with similar molecules, which are often classified as corrosive and capable of causing severe health effects.[2][4] The primary risks are associated with its alkalinity and potential to cause sensitization.

Health Hazards:

  • Corrosivity: Like many amines, this compound is expected to be corrosive. Direct contact can cause severe skin burns and serious eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2] Some piperazine compounds can also cause respiratory sensitization, leading to asthma-like symptoms upon subsequent exposure.[1][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3]

  • Toxicity: Harmful if swallowed or inhaled.[3][5] There is also a potential for reproductive toxicity, a hazard noted for some piperazine derivatives.[1]

Environmental Hazards:

  • This compound is presumed to be harmful to aquatic life.[1] Therefore, it must not be released into drains, sewers, or the environment.[2][3][6]

Potential Hazard Classification Description Primary References
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[2][3]
Respiratory/Skin Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][3]
Acute Toxicity (Oral, Inhalation) Category 4: Harmful if swallowed or if inhaled.[5]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[2]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[1]
Aquatic Hazard (Acute) Category 3: Harmful to aquatic life.[1]

Pre-Disposal Handling and Waste Segregation

Proper handling and segregation are the first steps in a safe disposal workflow. The causality is simple: preventing unintended reactions and exposures minimizes risk.

  • Personal Protective Equipment (PPE): A baseline of robust PPE is non-negotiable. Always handle the compound and its waste within a certified chemical fume hood.[2][5]

Equipment Specification Rationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact with the corrosive amine.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols.[6]
Body Protection A lab coat and, for larger quantities, a chemically resistant apron or suit.To protect against skin exposure.[4]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of inhalation and ventilation is inadequate.[7]To prevent respiratory tract irritation and sensitization.[1]
  • Waste Segregation: Amine waste must be kept separate from other chemical waste streams to prevent hazardous reactions.[6] Store waste in containers made of compatible materials (e.g., high-density polyethylene) and keep them tightly sealed.[6] Label containers clearly with "Hazardous Waste," the chemical name, and associated hazard pictograms.

  • Storage: Store waste containers in a cool, well-ventilated area designated for hazardous waste, away from heat sources and incompatible materials like acids and oxidizing agents.[6][8]

Disposal Pathway Decision Framework

The appropriate disposal method depends on the quantity of waste and local regulations. The primary goal is the ultimate destruction of the compound, typically through high-temperature incineration, to prevent environmental release.[9]

DisposalWorkflow cluster_assessment Step 1: Assess Waste cluster_quantify Step 2: Quantify & Characterize cluster_small Step 3a: Lab-Scale Protocol cluster_large Step 3b: Bulk Protocol cluster_final Step 4: Final Disposal Waste Waste Generated This compound Decision Quantity? Waste->Decision Small Small Quantity (<100g or 100mL) Decision->Small  Small Scale Large Large Quantity (>100g or 100mL) Decision->Large Bulk Scale   Absorb Absorb with inert material (vermiculite, sand) Small->Absorb Package Package in sealed, labeled hazardous waste container Absorb->Package Collection Arrange for collection by approved waste carrier Package->Collection ContactEHS Contact licensed hazardous waste disposal service Large->ContactEHS ContactEHS->Collection Incineration High-Temperature Incineration Collection->Incineration

Sources

Navigating the Safe Handling of 4-(3-Aminopropyl)piperazin-2-one: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide provides essential safety protocols for handling 4-(3-Aminopropyl)piperazin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the safety profiles of structurally analogous piperazine derivatives, such as 1,4-Bis(3-aminopropyl)piperazine and Piperazine Anhydrous. These analogs are known to be corrosive and capable of causing severe skin and eye damage, respiratory irritation, and potential sensitization.[1][2][3][4] Adherence to these stringent guidelines is crucial for ensuring personnel safety in the laboratory.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause severe health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Inferred Hazards:

  • Skin Corrosion/Irritation: Assumed to be a corrosive chemical that can cause severe skin burns upon contact.[1][2][3] Prolonged or repeated exposure can lead to significant tissue damage.

  • Serious Eye Damage: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible eye damage.[1][3][4]

  • Respiratory Irritation and Sensitization: Inhalation of dust or vapors may irritate the respiratory tract.[2][4] Furthermore, some piperazine compounds are known respiratory sensitizers, meaning they can cause allergy or asthma-like symptoms upon repeated exposure.[3][4]

  • Reproductive Toxicity: Certain piperazine derivatives are suspected of damaging fertility or the unborn child.[4]

Hazard Summary Table for Analogous Piperazine Compounds
Hazard ClassificationGHS PictogramDescriptionSource
Skin Corrosion - Category 1BGHS05Causes severe skin burns and eye damage.[1][5]
Serious Eye Damage - Category 1GHS05Causes serious eye damage.[1][5]
Respiratory SensitizationGHS08May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
Reproductive Toxicity - Category 2GHS08Suspected of damaging fertility or the unborn child.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is mandatory when handling this compound. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.

Eye and Face Protection:
  • Rationale: To prevent severe and potentially irreversible eye damage from splashes or airborne particles.

  • Minimum Requirement: Tight-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield must be worn in addition to safety goggles.[2]

Skin and Body Protection:
  • Rationale: To prevent direct skin contact, which can lead to severe chemical burns.[2]

  • Required Attire: A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, such as handling large volumes or potential for spills, chemically resistant overalls or a two-piece chemical splash suit should be utilized.[1]

  • Footwear: Closed-toe shoes are mandatory. For large-scale operations, chemically resistant boots with steel toes are recommended.

Hand Protection:
  • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable option for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be selected based on manufacturer compatibility data. Always double-glove to provide an extra layer of protection.

  • Important Practice: Never wear contaminated gloves outside of the immediate work area. Gloves should be removed and disposed of properly immediately after handling the chemical.[6]

Respiratory Protection:
  • Rationale: To prevent irritation of the respiratory tract and potential sensitization from inhaling dust or aerosols.[2][4]

  • When to Use: Respiratory protection is essential when working outside of a certified chemical fume hood, when there is a potential for aerosol generation, or if the substance is a powder.

  • Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1] For higher concentrations or in situations with inadequate ventilation, a supplied-air respirator may be necessary.[7]

Operational Plans: Safe Handling and Storage

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is critical to prevent exposure and cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Coveralls: Put on your protective clothing.

  • Inner Gloves: Don the first pair of chemically resistant gloves.

  • Respirator: If required, perform a fit check and put on your respirator.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off without touching the outside.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat/Coveralls: Remove your protective clothing by rolling it outwards, away from your body.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: If worn, remove it last.

  • Hand Hygiene: Thoroughly wash your hands with soap and water immediately after removing all PPE.[8]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_scale Scale of Operation cluster_aerosol Aerosol Generation Potential cluster_ppe_levels Required PPE Level start Start: Handling this compound scale Small Scale (<1g) vs. Large Scale (>1g)? start->scale aerosol Potential for Aerosol/Dust Generation? scale->aerosol Small Scale ppe_full Full Protection: Base PPE + Face Shield + Respirator + Chemical Suit scale->ppe_full Large Scale ppe_base Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat aerosol->ppe_base No ppe_respirator Enhanced PPE: Base PPE + Respirator aerosol->ppe_respirator Yes ppe_enhanced_face Enhanced PPE: Base PPE + Face Shield ppe_base->ppe_enhanced_face Splash Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.